Product packaging for 4-Methoxyoxindole(Cat. No.:CAS No. 7699-17-4)

4-Methoxyoxindole

Cat. No.: B1361148
CAS No.: 7699-17-4
M. Wt: 163.17 g/mol
InChI Key: WINOEVFNWAEXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxyoxindole is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. As an oxindole derivative, it shares a core structural motif with several biologically active molecules and established pharmaceutical agents. The oxindole scaffold is recognized for its ability to mimic peptide bonds and participate in hydrogen bonding, making it a valuable precursor in the development of kinase inhibitors . Specifically, research into similar compounds highlights the importance of substitutions on the oxindole ring for modulating activity against key therapeutic targets, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFRβ), which are critical in oncology and anti-angiogenesis research . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet prior to use and handle the product with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1361148 4-Methoxyoxindole CAS No. 7699-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOEVFNWAEXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344332
Record name 4-Methoxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-17-4
Record name 4-Methoxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-indolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the 4-Methoxyoxindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Methoxyoxindole: Pathways and Mechanisms

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological activity. The this compound derivative, in particular, serves as a crucial building block in the synthesis of various pharmacologically relevant molecules.[1] Its strategic importance lies in the methoxy group's electronic influence on the aromatic ring, which can modulate the binding affinity and selectivity of target compounds in drug discovery programs, including the development of anticancer agents and inhibitors for enzymes like HIV-1 integrase.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Overview of Synthetic Strategies

The construction of the this compound ring system is predominantly achieved through intramolecular cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. The most powerful and versatile methods rely on transition-metal catalysis, particularly with palladium, which facilitates the formation of the critical C-N or C-C bond to close the five-membered ring.

G cluster_start Starting Materials cluster_pathways Core Synthetic Pathways cluster_product Product SM1 N-Acryloyl-3-methoxyaniline Derivatives P1 Intramolecular Heck Cyclization SM1->P1 SM2 N-Chloroacetyl-3-methoxyaniline P2 Intramolecular Buchwald-Hartwig Amination SM2->P2 SM3 4-Methoxyphenylacetic Acid Derivatives P3 Friedel-Crafts Type Cyclization SM3->P3 Product This compound P1->Product P2->Product P3->Product

Caption: Core synthetic strategies for this compound.

Pathway 1: Palladium-Catalyzed Intramolecular Heck Cyclization

The intramolecular Heck reaction is a robust method for constructing the oxindole core. This pathway typically involves the palladium-catalyzed cyclization of an N-protected o-halo-acrylamide derivative. For this compound, the precursor would be an appropriately substituted N-acryloyl-3-methoxyaniline.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence involving palladium cycling between the Pd(0) and Pd(II) oxidation states. The choice of ligand is critical, as it influences the stability of the catalyst, the rate of oxidative addition, and the regioselectivity of the cyclization. Ligands such as 2-(di-tert-butylphosphino)biphenyl are often employed for their ability to promote efficient C-N bond formation.[2]

G A Pd(0)L_n B Oxidative Addition A->B Aryl Halide C Pd(II) Complex B->C D Migratory Insertion C->D Alkene E Palladacycle Intermediate D->E F β-Hydride Elimination E->F G Product (Oxindole) F->G I HPd(II)X F->I H Reductive Elimination H->A I->H Base

Caption: Catalytic cycle of the intramolecular Heck reaction.

Experimental Protocol: Heck Cyclization

This protocol is adapted from established methods for oxindole synthesis.[2][3]

  • Reactor Setup: To a dry, argon-purged reaction vessel, add N-(2-chloro-3-methoxyphenyl)acrylamide (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.05 equiv), and 2-(di-tert-butylphosphino)biphenyl (0.10 equiv).

  • Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by triethylamine (Et₃N, 2.0 equiv) as the base.

  • Reaction Conditions: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

ParameterConditionRationale
Catalyst Pd(OAc)₂Precursor to the active Pd(0) species.
Ligand 2-(di-tert-butylphosphino)biphenylBulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[2]
Base Triethylamine (Et₃N)Neutralizes the H-X acid formed during the catalytic cycle, regenerating the Pd(0) catalyst.[2]
Solvent TolueneHigh-boiling, non-polar solvent suitable for palladium catalysis.
Temperature 100-110 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle.
Typical Yield 70-90%Varies with substrate and precise conditions.

Pathway 2: Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[4][5] Its intramolecular variant provides a direct and high-yielding route to oxindoles from α-chloroacetanilides. This approach is particularly advantageous due to its high functional group tolerance.[2]

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. An active Pd(0) complex undergoes oxidative addition into the aryl C-Cl bond of the N-chloroacetyl-3-methoxyaniline precursor. The amide nitrogen then displaces the chloride ligand on the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amide, and the resulting complex undergoes reductive elimination to form the C-N bond of the oxindole ring, regenerating the Pd(0) catalyst.[4][6][7]

G A Pd(0)L_n B Oxidative Addition (Aryl Halide) A->B C Ar-Pd(II)(X)L_n B->C D Amide Coordination & Ligand Exchange C->D E [Ar-Pd(II)(Amide)L_n]+ D->E F Deprotonation (Base) E->F G Ar-Pd(II)(Amido)L_n F->G H Reductive Elimination G->H H->A I Product (Oxindole) H->I

Caption: Catalytic cycle of intramolecular Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Cyclization

This protocol is based on the highly efficient method developed by Buchwald and coworkers.[2]

  • Reactor Setup: In a glovebox, charge a reaction tube with 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and a suitable phosphine ligand (e.g., XantPhos, 0.02 equiv).[8]

  • Base and Solvent: Add sodium tert-butoxide (NaOtBu, 1.2 equiv) as the base. Add anhydrous dioxane or toluene as the solvent.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C for 4-12 hours. Monitor the reaction's completion via LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution. Purify the resulting crude material via silica gel chromatography to afford pure this compound.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / Phosphine LigandA robust Pd(0) source. The choice of ligand (e.g., XantPhos, BINAP) is crucial for reaction efficiency.[4][8]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required to deprotonate the amide nitrogen, facilitating reductive elimination.[8]
Solvent Dioxane / TolueneAprotic solvents that are compatible with the catalyst system and reagents.
Temperature 80-100 °CSufficient to promote catalysis without significant decomposition of starting materials or products.
Typical Yield 85-98%Generally very high-yielding and reliable.[2]

Pathway 3: Friedel-Crafts Type Intramolecular Cyclization

A classic approach to oxindoles involves the intramolecular Friedel-Crafts acylation of an N-protected phenylacetic acid derivative. For this compound, the starting material is typically 4-methoxyphenylacetic acid, which is first converted to an N-substituted amide.[9]

Mechanistic Rationale

This pathway does not rely on transition-metal catalysis. The key step is an electrophilic aromatic substitution. The N-acylamino acid is first converted to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂) or activated by a strong Lewis acid or superacid (e.g., polyphosphoric acid (PPA), Eaton's reagent). This generates a highly electrophilic acylium ion or a related complex, which is then attacked by the electron-rich aromatic ring at the ortho position to the activating methoxy group, followed by rearomatization to form the oxindole ring.

G Start N-Substituted 4-Methoxyphenylacetamide Activate Activation (e.g., PPA, SOCl₂) Start->Activate Intermediate Acylium Ion Intermediate Activate->Intermediate Attack Intramolecular Electrophilic Attack Intermediate->Attack Sigma Sigma Complex (Wheland Intermediate) Attack->Sigma Deprotonate Deprotonation (Rearomatization) Sigma->Deprotonate Product This compound Deprotonate->Product

Caption: Mechanism of Friedel-Crafts type cyclization.

Experimental Protocol: Friedel-Crafts Cyclization
  • Starting Material Prep: Prepare N-formyl-4-methoxyphenylacetamide from 4-methoxyphenylacetic acid.[9][10]

  • Reaction Setup: Add the N-formyl-4-methoxyphenylacetamide (1.0 equiv) to polyphosphoric acid (PPA) (10-20 equiv by weight).

  • Reaction Conditions: Heat the viscous mixture to 80-100 °C with efficient mechanical stirring for 1-3 hours.

  • Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the resulting aqueous suspension with ethyl acetate or dichloromethane.

  • Neutralization & Wash: Wash the combined organic extracts with saturated sodium bicarbonate solution until neutral, then with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.

ParameterConditionRationale
Reagent Polyphosphoric Acid (PPA)Acts as both a strong Brønsted acid catalyst and a dehydrating agent to promote the formation of the electrophilic acylium species.
Substrate N-acyl-4-methoxyphenylacetamideThe acyl group on the nitrogen is required to activate the molecule for cyclization.
Temperature 80-100 °CRequired to overcome the high activation energy of the intramolecular acylation.
Workup Quenching on iceExothermic quenching requires careful temperature control to prevent side reactions.
Typical Yield 50-75%Generally lower and less "clean" than palladium-catalyzed methods, often requiring more rigorous purification.

Conclusion and Outlook

The synthesis of this compound can be achieved through several robust pathways. For efficiency, functional group tolerance, and high yields, modern palladium-catalyzed methods such as the intramolecular Heck reaction and Buchwald-Hartwig amination are the strategies of choice.[2] These methods have become indispensable tools in pharmaceutical and academic laboratories. While classic Friedel-Crafts cyclizations offer a metal-free alternative, they often suffer from harsher conditions and lower yields. The selection of a specific pathway will ultimately be guided by factors such as substrate availability, scalability, and the specific requirements of the overall research program.

References

4-Methoxyoxindole: A Technical Overview of its Potential Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyoxindole, a derivative of the oxindole scaffold, represents a class of heterocyclic compounds with significant potential in oncology. While direct, in-depth research on the specific mechanism of action of this compound in cancer cells is emerging, the broader family of indole and oxindole derivatives has been extensively studied, revealing a range of anticancer activities. This technical guide synthesizes the current understanding of the potential mechanisms through which this compound may exert its effects, drawing parallels from closely related analogs and outlining key signaling pathways implicated in its putative anticancer activity. This document provides a comprehensive resource for researchers, including detailed experimental protocols and visual representations of cellular pathways, to facilitate further investigation into this promising compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Oxindole, an oxidized derivative of indole, and its substituted analogs have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects. These compounds are known to interfere with fundamental cellular processes in cancer cells, such as proliferation, survival, and cell cycle progression. This compound, characterized by a methoxy group at the fourth position of the oxindole ring, is a subject of growing interest for its potential as a therapeutic agent. This guide explores its hypothesized mechanisms of action, supported by data from related compounds and general principles of cancer cell biology.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is likely to exert its anticancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many indole and oxindole derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Several oxindole derivatives have been reported to induce cell cycle arrest at different phases, most commonly at the G0/G1 or G2/M phases, thereby preventing cancer cell division.

A Potential Key Target: GADD45G

Recent research on the structurally related compound, 4-methoxydalbergione (4MOD), has identified the Growth Arrest and DNA Damage-inducible gamma (GADD45G) protein as a key molecular target in liver cancer cells.[1][2][3] GADD45G is a tumor suppressor that plays a crucial role in cell cycle regulation and the cellular response to DNA damage.[2] Upregulation of GADD45G by 4MOD was shown to inhibit cancer cell proliferation and migration while promoting apoptosis.[1] Given the structural similarity, it is plausible that this compound may share this mechanism of action.

Signaling Pathways

The anticancer effects of this compound are likely mediated by its influence on critical signaling pathways that regulate cell survival and proliferation.

The GADD45G-MAPK Signaling Axis

As implicated by studies on 4-methoxydalbergione, a potential mechanism for this compound involves the upregulation of GADD45G, which in turn modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a common feature of many cancers.[1]

GADD45G_MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular 4_Methoxyoxindole 4_Methoxyoxindole GADD45G GADD45G 4_Methoxyoxindole->GADD45G Upregulation MAP3K4 MAP3K4 GADD45G->MAP3K4 Activation p38_JNK p38_JNK MAP3K4->p38_JNK Activation Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest p38_JNK->Apoptosis_CellCycleArrest

Caption: Putative GADD45G-MAPK signaling pathway activated by this compound.

General Apoptosis Signaling

The induction of apoptosis by this compound would likely involve the canonical intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death_Ligands Death_Receptors Death_Receptors Death_Ligands->Death_Receptors Caspase8 Caspase8 Death_Receptors->Caspase8 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Regulation

The arrest of the cell cycle is controlled by a complex network of cyclins and cyclin-dependent kinases (CDKs). This compound may influence the expression or activity of these key regulatory proteins.

Cell_Cycle_Regulation G1 G1 Phase Cell Growth S S Phase DNA Synthesis G1->S G2 G2 Phase Preparation for Mitosis S->G2 M M Phase Mitosis G2->M M->G1 Arrest_G1 G0/G1 Arrest Arrest_G1->G1 Inhibition Arrest_G2M G2/M Arrest Arrest_G2M->M Inhibition 4_Methoxyoxindole 4_Methoxyoxindole 4_Methoxyoxindole->Arrest_G1 4_Methoxyoxindole->Arrest_G2M

Caption: Potential points of cell cycle arrest induced by this compound.

Quantitative Data

While specific IC50 values for this compound are not extensively reported in the public domain, the following table summarizes the cytotoxic activities of some related methoxy-substituted indole and oxindole derivatives against various cancer cell lines. This data serves as a reference for the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Methoxy-substituted HydrazonesK-562 (Leukemia)0.04 - 1.2[4]
BV-173 (Leukemia)~1.0 - 5.0[4]
KE-37 (Leukemia)~1.0 - 6.0[4]
SaOS-2 (Osteosarcoma)~2.0 - 4.0[4]
Methoxy-substituted FlavonesMCF-7 (Breast Cancer)3.71 - 4.9
HCT116 (Colon Cancer)~15 - 21
6,7-Annulated-4-substituted IndolesL1210 (Leukemia)0.5 - 4.0 (after 4 days)[5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anticancer mechanism of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Washing: Wash cells with cold PBS.

    • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with this compound.

    • Cell Harvesting: Harvest the cells.

    • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Staining: Wash the fixed cells and resuspend in PI staining solution.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7]

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is still being established, the existing literature on related compounds provides a strong foundation for targeted research. The upregulation of GADD45G and subsequent modulation of the MAPK pathway, as seen with 4-methoxydalbergione, presents a compelling hypothesis for the anticancer activity of this compound. Future studies should focus on validating this potential mechanism through target identification and pathway analysis. Furthermore, comprehensive screening of this compound against a panel of cancer cell lines is necessary to determine its cytotoxic profile and to identify cancer types that are most sensitive to its effects. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to further elucidate the therapeutic potential of this promising compound.

References

The Discovery and Isolation of Novel 4-Methoxyoxindole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 4-methoxyoxindole compounds. Aimed at researchers, scientists, and drug development professionals, this document details the core methodologies and presents key data to facilitate further research and development in this promising area of medicinal chemistry. While the primary focus is on the this compound scaffold, this guide also incorporates detailed information on closely related and illustrative 5-methoxyoxindole analogues due to the current availability of comprehensive public data.

The oxindole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of a methoxy group at the 4-position of the oxindole ring is of significant interest as it is anticipated to modulate the compound's physicochemical properties and biological activity. This guide will explore the synthesis, isolation, and therapeutic potential of this emerging class of compounds.

I. Synthesis of Novel Methoxyoxindole Derivatives

The synthesis of substituted oxindoles can be achieved through various established chemical reactions. A notable example is the synthesis of novel benzylidene- and ketoxime-substituted 5-methoxyoxindoles, which have demonstrated significant anti-inflammatory and analgesic activities.

General Synthetic Workflow

The synthesis of these novel compounds typically involves a multi-step process, starting from commercially available substituted oxindoles. A general workflow for the synthesis of such derivatives is outlined below.

Synthetic Workflow for Methoxyoxindole Derivatives Start Substituted Oxindole Intermediate1 Hydroxymethylene Oxindole Start->Intermediate1 Reaction with Ethyl Formate Product_Ester N-Substituted Oxindole Esters Intermediate1->Product_Ester Reaction with Benzoyl Chloride Derivatives Product_Ketoxime N-Substituted Ketoxime Esters Intermediate1->Product_Ketoxime Reaction with Hydroxylamine Hydrochloride followed by Esterification Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Inhibitor Methoxyoxindole Derivative Inhibitor->COX Inhibitor->LOX

physicochemical properties of 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxyoxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core (CAS RN: 7699-17-4), a substituted oxindole of interest in medicinal chemistry and organic synthesis. This document collates available experimental and predicted data, outlines a representative synthetic pathway, and provides generalized experimental protocols relevant to its characterization.

Core Physicochemical Properties

This compound, also known as 4-methoxyindolin-2-one, is an aromatic heterocyclic organic compound. Its core structure consists of a benzene ring fused to a pyrrolidinone ring, with a methoxy group substitution at the 4-position. The presence of the lactam (cyclic amide) functionality, the aromatic ring, and the electron-donating methoxy group dictates its chemical reactivity and physical properties.

Data Summary

The known and predicted are summarized in the table below. It is important to note that while experimental data for the melting point is available, other parameters are derived from computational predictions and should be treated as estimates.

PropertyValueData TypeSource(s)
CAS Registry Number 7699-17-4Experimental[1]
Molecular Formula C₉H₉NO₂Experimental[1]
Molecular Weight 163.17 g/mol Calculated[1]
Appearance Off-white to light brown solidExperimental[1]
Melting Point 196 °CExperimental[1]
Boiling Point 355.4 ± 42.0 °CPredicted[1]
Density 1.208 ± 0.06 g/cm³Predicted[1]
pKa (Acidic) 13.79 ± 0.20Predicted[1]

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a common and effective method for producing substituted oxindoles is through the reductive cyclization of corresponding 2-nitrophenylacetic acids.

Generalized Synthesis Workflow

The synthesis of this compound can be logically proposed via a two-step process starting from 2-methoxy-6-nitrotoluene. The workflow involves an oxidation step to form the acetic acid derivative, followed by a reductive cyclization to yield the final oxindole product.

G Generalized Synthesis of this compound start 2-Methoxy-6-nitrotoluene p1 start->p1 intermediate 2-(2-Methoxy-6-nitrophenyl)acetic acid p2 intermediate->p2 product This compound p1->intermediate  Oxidation  (e.g., KMnO₄)   p2->product  Reductive Cyclization  (e.g., H₂, Pd/C or Fe/AcOH)  

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The following is a standard protocol for its determination.

Objective: To determine the melting point range of a synthesized solid sample of this compound.

Apparatus:

  • Capillary melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound (dried)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~180 °C).

    • Reduce the heating rate to 1-2 °C per minute as the temperature nears the expected melting point of 196 °C.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears. This is the onset of melting.

    • Record the temperature at which the entire solid sample has turned into a clear liquid. This is the completion of melting.

    • The two recorded temperatures constitute the melting point range. For a pure compound, this range should be narrow (typically < 2 °C).

Biological Activity and Signaling Pathways

As of the current literature, there is limited specific information detailing the biological activity or signaling pathway modulation for this compound itself. However, the oxindole scaffold is a well-established "privileged structure" in medicinal chemistry. Various substituted oxindoles are known to be potent inhibitors of several protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, and intracellular kinases such as Src and Aurora kinases.

The logical workflow for investigating a novel oxindole derivative like this compound would involve a series of tiered screening and validation steps.

G Investigative Workflow for Oxindole Derivatives start This compound (Test Compound) screen Primary Screening (e.g., Kinase Panel) start->screen hit_id Hit Identification screen->hit_id Identify active targets dose_resp Dose-Response Assay (IC₅₀ Determination) hit_id->dose_resp cell_assay Cell-Based Assays (Proliferation, Apoptosis) dose_resp->cell_assay Confirm cellular activity pathway Target Validation & Pathway Analysis cell_assay->pathway conclusion Lead Candidate pathway->conclusion

A logical workflow for evaluating the biological activity of a novel oxindole.

References

The 4-Methoxyoxindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methoxyoxindole core is a prominent structural motif in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic scaffold serves as a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its unique stereoelectronic properties allow for diverse functionalization, leading to compounds with potent and selective inhibitory effects on various biological targets. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant cellular pathways and workflows.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A common strategy involves the cyclization of appropriately substituted anilines. One illustrative method is the Knoevenagel condensation of an oxindole with a substituted aromatic aldehyde, which can then be further modified.

A general synthetic approach is outlined below:

G cluster_0 Synthesis of this compound Derivatives Start 4-Methoxy-2-nitroaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Step2 Reduction (e.g., Fe, AcOH) Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Functionalization (e.g., Knoevenagel Condensation) Step3->Step4 End This compound Derivatives Step4->End

A generalized synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with the most significant being in the realm of cancer therapy. These compounds are known to target fundamental cellular processes involved in cancer progression, such as cell division and signal transduction.

Anticancer Activity

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2]

Several this compound derivatives have shown potent cytotoxicity against a range of human cancer cell lines. The table below summarizes the in vitro anticancer activity of selected compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A549 (Lung)0.19 - 0.41[3]
KB (Nasopharyngeal)0.19 - 0.41[3]
DU145 (Prostate)0.19 - 0.41[3]
Compound 2 A549 (Lung)1.51[1]
MDA-MB-231 (Breast)2.83[1]
Compound 3 K-562 (Leukemia)0.04[4]
SaOS-2 (Osteosarcoma)0.04[4]
Kinase Inhibition

In addition to their effects on tubulin, some oxindole derivatives function as kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer. Indole compounds have been shown to modulate this pathway, thereby inhibiting cancer cell proliferation and survival.[6]

G cluster_1 Inhibition of Cell Proliferation and Survival GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis Protocol for 3-Substituted Methylidene Oxindoles

This protocol describes a Knoevenagel condensation for the synthesis of 3-substituted methylidene oxindoles.[7]

Materials:

  • Oxindole (10 mmol)

  • Substituted aromatic aldehyde (10 mmol)

  • Propan-2-ol (10 ml)

  • Piperidine (0.5 ml)

Procedure:

  • A solution of oxindole (1.37 g, 10 mmol) and the substituted aldehyde (10 mmol) in propan-2-ol (10 ml) is prepared in a round-bottom flask.

  • Piperidine (0.5 ml, 5 mmol) is added to the solution.

  • The reaction mixture is refluxed at 100°C for 3 hours.

  • Upon cooling, the resulting solid is filtered and dried under reduced pressure.

  • The crude product is purified by sublimation to yield the final 3-substituted methylidene oxindole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][3]

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2]

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • This compound derivative

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add various concentrations of the this compound derivative or vehicle control.

  • Initiate polymerization by adding GTP and increasing the temperature to 37°C.

  • Monitor the change in absorbance at 340 nm over time.

  • The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition relative to the control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, for example, to assess the levels of proteins involved in cell cycle regulation or apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against β-actin, cyclin B1, Bcl-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

G cluster_2 Experimental Workflow for Biological Evaluation Synthesis Synthesis and Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis WesternBlot Western Blot Analysis Mechanism->WesternBlot Data Data Analysis (IC50, etc.) Tubulin->Data CellCycle->Data Apoptosis->Data WesternBlot->Data

General experimental workflow for evaluating this compound derivatives.

Conclusion

The this compound scaffold represents a highly "privileged" structure in the landscape of drug discovery. Its synthetic tractability and the potent biological activities of its derivatives, particularly as anticancer agents, make it an area of intense research. The ability of these compounds to target fundamental cellular machinery such as the microtubule network and key signaling pathways underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the promise of the this compound core in the quest for novel and effective medicines.

References

Spectroscopic Characterization of 4-Methoxyoxindole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 4-Methoxyoxindole Scaffold

The oxindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The introduction of a methoxy group at the 4-position of the aromatic ring, yielding this compound, significantly modulates the electronic properties of the molecule. This electron-donating group can influence binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable building block in drug discovery programs targeting kinases, proteases, and other enzyme families.

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. As direct, published spectra for this specific compound are not consolidated in a single source, this document synthesizes data from analogous structures and first principles to present a predictive yet robust characterization profile. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. It provides precise information on the chemical environment, connectivity, and relative number of different types of protons.

Expert Rationale & Experimental Protocol

The primary objective is to resolve all proton signals and their coupling patterns. A high-field spectrometer (≥400 MHz) is chosen to maximize signal dispersion, which is crucial for resolving the closely spaced aromatic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent solvating power for polar molecules like oxindoles and its ability to sharpen the N-H proton signal through hydrogen bonding, making it easier to identify.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound B Dissolve in DMSO-d6 A->B C Add TMS Standard B->C D Insert Sample into 400 MHz Spectrometer C->D E Acquire Proton Spectrum F Fourier Transform G Phase Correction F->G H Baseline Correction I Integration & Peak Picking

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to display five distinct signals corresponding to its nine protons. The interpretation relies on analyzing chemical shift (δ), integration, and multiplicity.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
NH ~10.4Singlet (s)1HThe amide proton is deshielded and typically appears as a broad or sharp singlet downfield. Its chemical shift is solvent-dependent.
H-6 ~7.20Triplet (t)1HCoupled to both H-5 and H-7 with similar coupling constants, resulting in a triplet. It is in a standard aromatic region.
H-5 ~6.90Doublet (d)1HOrtho-coupled to H-6. Experiences some shielding from the adjacent methoxy group at C4.
H-7 ~6.85Doublet (d)1HOrtho-coupled to H-6. This proton is part of the benzene ring fused to the heterocyclic portion.
OCH₃ ~3.90Singlet (s)3HMethoxy protons are shielded and appear as a characteristic sharp singlet with no coupling.
CH₂ ~3.50Singlet (s)2HThe methylene protons at C3 are adjacent to a carbonyl and a quaternary carbon, resulting in a singlet in a region typical for such groups.

Note: Predicted chemical shifts are based on data for the unsubstituted oxindole core and known substituent effects of a 4-methoxy group on an aromatic ring.[1][2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp peak, allowing for a direct count of non-equivalent carbons.

Expert Rationale & Experimental Protocol

The protocol is similar to that of ¹H NMR, but requires a significantly higher number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). The choice of a high-field instrument helps in reducing acquisition time and improving resolution.

Step-by-Step Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be used if needed.

  • Instrument Setup: Acquire the spectrum on the same 400 MHz spectrometer, switching to the carbon channel (e.g., 101 MHz).

  • Acquisition Parameters: Employ a proton-decoupled pulse sequence. The number of scans will be substantially higher (e.g., 1024 or more) to achieve adequate signal intensity.

Structure This compound (C9H9NO2) C_CO C=O Structure->C_CO 1 Signal C_Ar_quat 3 Quaternary Aromatic C Structure->C_Ar_quat 3 Signals C_Ar_CH 3 Aromatic CH Structure->C_Ar_CH 3 Signals C_CH2 CH2 Structure->C_CH2 1 Signal C_OCH3 OCH3 Structure->C_OCH3 1 Signal

Caption: Correlation of Structure to Unique ¹³C NMR Signals.

Predicted Spectrum and Interpretation

This compound has nine carbon atoms, all of which are chemically non-equivalent, leading to nine expected signals in the proton-decoupled ¹³C NMR spectrum.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (C-2) ~178The lactam carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of oxindoles.
C-4 ~155Aromatic carbon directly attached to the electron-donating methoxy group, making it highly deshielded.
C-7a ~145Quaternary aromatic carbon at the ring junction, typically found in this downfield region.
C-6 ~128Aromatic CH carbon, its shift is influenced by its position relative to the other substituents.
C-3a ~125Quaternary aromatic carbon adjacent to the methylene group.
C-7 ~115Aromatic CH carbon.
C-5 ~110Aromatic CH carbon, shielded by the para-methoxy group.
OCH₃ ~56The methoxy carbon signal is highly characteristic and appears in a predictable region.[3]
CH₂ (C-3) ~36The aliphatic methylene carbon is shielded relative to the aromatic carbons and appears in a typical range for a CH₂ group alpha to a carbonyl.

Note: Predicted chemical shifts are based on general values for substituted benzenes and oxindole derivatives.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Rationale & Experimental Protocol

The goal is to obtain a clear spectrum showing all characteristic vibrational bands. The solid-state KBr pellet method is chosen as it avoids solvent interference and provides sharp, well-defined peaks for crystalline samples.

Step-by-Step Protocol:

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

cluster_func cluster_freq NH N-H (Amide) NH_freq ~3200 (stretch, strong) NH->NH_freq CO C=O (Lactam) CO_freq ~1700 (stretch, very strong) CO->CO_freq ArH Aromatic C-H ArH_freq >3000 (stretch, medium) ArH->ArH_freq AliH Aliphatic C-H AliH_freq <3000 (stretch, medium) AliH->AliH_freq ArC Aromatic C=C ArC_freq ~1610, 1480 (stretch, medium) ArC->ArC_freq CO_ether C-O (Ether) CO_ether_freq ~1250 (stretch, strong) CO_ether->CO_ether_freq

Caption: Correlation of Functional Groups to IR Frequencies.

Predicted Spectrum and Interpretation

The FTIR spectrum provides a distinct "fingerprint" for this compound, with several key absorption bands confirming its structure.

Vibrational ModePredicted Frequency (cm⁻¹)IntensitySignificance
N-H Stretch ~3200Strong, BroadConfirms the presence of the secondary amide (lactam) N-H group. Broadening is due to hydrogen bonding in the solid state.[5]
Aromatic C-H Stretch 3000 - 3100MediumCharacteristic of C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2850 - 2980MediumCorresponds to the stretching of C-H bonds in the CH₂ and OCH₃ groups.
C=O Stretch (Amide I) ~1700Very Strong, SharpThis is the most intense and diagnostic peak in the spectrum, confirming the presence of the five-membered lactam carbonyl group.[2][6]
Aromatic C=C Stretch ~1610, ~1480Medium-StrongThese absorptions are characteristic of the benzene ring.
Aromatic C-O Stretch ~1250StrongArises from the asymmetric stretching of the C-O-C ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expert Rationale & Experimental Protocol

Electrospray Ionization (ESI) is selected as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. Operating in positive ion mode is ideal for nitrogen-containing compounds like oxindoles, as the nitrogen atom is readily protonated to form a stable [M+H]⁺ ion.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

A Dilute Sample in Methanol B Infuse into ESI Source A->B C Ionization (+ Voltage) B->C D Mass Analyzer (e.g., TOF, Quadrupole) C->D E Detector D->E F Mass Spectrum (Intensity vs. m/z) E->F

Caption: Experimental Workflow for ESI-Mass Spectrometry.

Predicted Spectrum and Interpretation

The molecular formula of this compound is C₉H₉NO₂, with a calculated monoisotopic mass of 163.06 g/mol .

IonPredicted m/zSignificance
[M+H]⁺ 164.065This is the protonated molecular ion, which should be the base peak (most intense signal) in the ESI spectrum. Its accurate mass confirms the elemental composition.
[M+Na]⁺ 186.047An adduct with sodium ions is commonly observed in ESI-MS.
[M+H-CO]⁺ 136.070A characteristic fragmentation pathway for oxindoles involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactam ring.[7]
[M+H-CH₃]⁺ 149.049Loss of a methyl radical from the methoxy group is another plausible fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-electron systems.

Expert Rationale & Experimental Protocol

The conjugated system of the benzene ring fused to the α,β-unsaturated lactam in this compound is expected to produce characteristic UV absorptions. Ethanol is chosen as the solvent because it is transparent in the relevant UV range (200-400 nm) and effectively solubilizes the analyte.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute stock solution of this compound in ethanol. Perform serial dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with pure ethanol and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution.

  • Data Acquisition: Scan the absorbance from approximately 400 nm down to 200 nm to generate the absorption spectrum.

Predicted Spectrum and Interpretation

The UV-Vis spectrum of this compound is predicted to show distinct absorption bands related to π→π* electronic transitions within its aromatic and conjugated system.

Predicted λₘₐₓ (nm)Associated TransitionRationale
~250 nm π→πThis band is characteristic of the substituted benzene ring chromophore.
~290-310 nm π→πThis longer-wavelength absorption is attributed to the extended conjugation of the entire oxindole system. The electron-donating methoxy group (an auxochrome) likely shifts this band to a longer wavelength (a bathochromic shift) compared to unsubstituted oxindole.[8][9]

Conclusion

The comprehensive application of ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a self-validating system for the complete and unambiguous characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups (notably the lactam C=O and N-H), mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy corroborates the nature of the conjugated electronic system. Together, these techniques form an indispensable toolkit for chemists in drug discovery and development, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

Potential Therapeutic Targets of 4-Methoxyoxindole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the therapeutic targets of 4-methoxyoxindole is limited. This document provides an in-depth analysis of the potential therapeutic targets of this compound by examining the well-established biological activities of the broader oxindole chemical scaffold. The information presented herein is intended to guide future research and drug development efforts by highlighting promising avenues of investigation based on data from structurally related compounds.

Introduction

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. While this compound itself has not been extensively studied, its structural analogs have shown significant potential in oncology, immunology, and metabolic diseases. This technical guide consolidates the current understanding of the therapeutic targets of oxindole derivatives to infer the potential mechanisms of action and therapeutic applications of this compound.

Potential Therapeutic Targets

Based on the activities of related oxindole-containing molecules, the primary potential therapeutic targets for this compound and its derivatives can be categorized into three main classes: Protein Kinases, Immuno-oncology targets, and G-protein coupled receptors.

Protein Kinase Inhibition

The oxindole core is a common feature in many potent protein kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Key Kinase Targets for Oxindole Derivatives:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • PI3Kδ (Phosphoinositide 3-kinase delta): Involved in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a role in cell survival and proliferation.

  • TAK1 (Transforming growth factor-β-activated kinase 1): A key mediator in the MAPK signaling pathway, involved in inflammation and immunity.

  • FLT3 (FMS-like tyrosine kinase 3): Often mutated and constitutively active in acute myeloid leukemia (AML).

Quantitative Data on Oxindole-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC50 ValueReference
Oxindole-pyridine derivativesAkt10.17 nM[1]
3-alkenyl-oxindole derivativesVEGFR-213 nM (Nintedanib)[2]
Oxindole derivativesTAK18.9 nM[3][4]
Oxindole-based derivativesFLT336.21 nM[5]
Oxindole-based derivativesCDK28.17 nM[5]
Benzyl oxindole derivativesPI3Kδ6.3 nM[6]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the context of cancer, increased IDO1 activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are immunosuppressive. By inhibiting IDO1, the tumor's ability to evade the immune system can be compromised. Several oxindole-based compounds have been identified as potent IDO1 inhibitors.[7]

Quantitative Data on Oxindole-Based IDO1 Inhibitors:

Compound ClassTarget EnzymeIC50 ValueReference
Alkene oxindole derivativesIDO10.19 µM[7]
Spiro-oxindole derivativesIDO17.9 µM[8]
2H-benzo[b][7][9]oxazin-3(4H)-one derivatives with 1,2,3-triazoleIDO13.63 µM[10]
β3-Adrenergic Receptor Agonism

A direct, albeit developmental, link for this compound has been established through its use as a precursor in the synthesis of potent and selective β3-adrenergic receptor agonists.[11] The β3-adrenergic receptor is predominantly expressed in adipose tissue and the bladder. Agonism of this receptor can lead to increased lipolysis and thermogenesis, as well as relaxation of the bladder detrusor muscle. This suggests a potential therapeutic application for this compound derivatives in the treatment of metabolic disorders like obesity and type 2 diabetes, as well as overactive bladder.

Signaling Pathways

The therapeutic effects of oxindole derivatives are mediated through their modulation of key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Oxindole derivatives have been shown to inhibit key components of this pathway, leading to anti-proliferative effects in cancer cells.[12][13]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Oxindole This compound (Potential Inhibitor) Oxindole->PI3K Oxindole->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is critical for cell proliferation, differentiation, and survival. The oxindole derivative GW-5074 has been shown to inhibit this pathway by antagonizing ERK phosphorylation, leading to antiviral effects.[14][15]

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Oxindole This compound (Potential Inhibitor) Oxindole->MEK Oxindole->ERK

Caption: Potential antagonism of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and advancement of drug discovery programs. Below are representative protocols for key assays used to evaluate the activity of oxindole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR-2, CDK2)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO as a vehicle control.

    • Add the kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

IDO1 Enzyme Inhibition Assay (Cell-Free, Absorbance-Based)

This method measures the production of kynurenine, the product of the IDO1-catalyzed reaction, which can be detected by its absorbance.[16]

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Test compound

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors: Ascorbic acid, Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA)

  • 96-well UV-transparent plates

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • Add the test compound at various concentrations or DMSO as a control.

    • Initiate the reaction by adding the IDO1 enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Hydrolysis:

    • Stop the reaction by adding TCA.

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.

  • Data Acquisition:

    • Measure the absorbance of the kynurenine product at a wavelength of 320-325 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of IDO1 activity for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel oxindole derivative like this compound.

Experimental_Workflow Start Compound Synthesis (this compound Derivative) PrimaryScreen Primary Screening (e.g., Kinase Panel, IDO1 Assay) Start->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent HitIdent->Start Inactive DoseResponse Dose-Response & IC50 Determination HitIdent->DoseResponse Active CellularAssays Cell-Based Assays (Proliferation, Apoptosis, Pathway Modulation) DoseResponse->CellularAssays LeadOpt Lead Optimization (Structure-Activity Relationship) CellularAssays->LeadOpt LeadOpt->Start Iterate InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: A generalized workflow for the discovery and development of oxindole-based therapeutics.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently sparse, the extensive research on the broader oxindole class of compounds provides a strong foundation for future investigations. The potential for this compound and its derivatives to act as inhibitors of key protein kinases and the immuno-oncology target IDO1, as well as modulators of the β3-adrenergic receptor, warrants further exploration. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the biological activity of this compound and advancing its potential as a novel therapeutic agent. Researchers and drug development professionals are encouraged to leverage this information to design and execute studies that will uncover the full therapeutic potential of this promising scaffold.

References

in silico modeling of 4-Methoxyoxindole interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 4-Methoxyoxindole Interactions

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds.[1] This guide provides a comprehensive, in-depth exploration of the computational methodologies used to model the interactions of a specific derivative, this compound. As researchers, scientists, and drug development professionals, understanding and applying in silico techniques is paramount for accelerating the discovery pipeline, reducing costs, and refining molecular design.[2][3] This document moves beyond a simple recitation of protocols; it delves into the strategic reasoning behind methodological choices, offering a self-validating framework for robust and reproducible computational analysis. We will navigate the complete workflow, from target identification and molecular docking to the dynamic simulation of complex stability and the prediction of pharmacokinetic properties, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target for oxindole derivatives, as our primary case study.[1][4][5]

The Strategic Imperative for Modeling this compound

The 2-oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidone ring, is a versatile pharmacophore.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[6][7] The addition of a methoxy group at the 4-position (this compound) modifies the scaffold's electronic and steric properties, potentially altering its binding affinity, selectivity, and metabolic stability.

In silico modeling provides a rational, cost-effective pathway to:

  • Hypothesize and Validate Biological Targets: Identify potential protein partners for this compound by screening it against target libraries.

  • Elucidate Binding Mechanisms: Understand the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern its binding to a target.

  • Predict Biological Activity: Use quantitative structure-activity relationship (QSAR) models to forecast the potency of novel derivatives.[2][4]

  • Assess Drug-Likeness: Evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the discovery process to mitigate late-stage failures.[8][9]

Case Study Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.[1] Its inhibition is a clinically validated strategy in oncology, and numerous oxindole-based compounds have been developed as potent VEGFR-2 inhibitors.[4][5] Therefore, VEGFR-2 serves as an authoritative and relevant target for demonstrating the in silico modeling of this compound.

Foundational In Silico Approaches: A Unified Workflow

Modern drug discovery leverages a synergistic combination of ligand-based and structure-based computational methods.[2][10] The choice of method depends on the available information, particularly the knowledge of the 3D structure of the biological target.

  • Structure-Based Drug Design (SBDD): Employed when the 3D structure of the target protein is known (from X-ray crystallography, NMR, or cryo-EM).[3] Techniques include molecular docking and molecular dynamics.

  • Ligand-Based Drug Design (LBDD): Used when the target structure is unknown but a set of active molecules has been identified.[2] Methods include pharmacophore modeling and 3D-QSAR.

The following diagram illustrates a comprehensive workflow that integrates these approaches.

cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Analysis & Optimization T_ID Target Identification (e.g., VEGFR-2) P_Prep Protein Preparation (PDB: 3VID) T_ID->P_Prep Dock Molecular Docking (Pose & Affinity Prediction) P_Prep->Dock L_Prep Ligand Preparation (this compound) L_Prep->Dock ADMET ADMET Prediction (Drug-Likeness) L_Prep->ADMET MD Molecular Dynamics (Stability & Dynamics) Dock->MD Top Scoring Pose Pharm Pharmacophore Modeling (Feature Identification) Dock->Pharm Binding Mode Analysis Lead_Opt Lead Optimization (Iterative Design) MD->Lead_Opt Free Energy Calculation Pharm->Lead_Opt Scaffold Hopping/ Virtual Screening ADMET->Lead_Opt Filter by Profile

Caption: A comprehensive workflow for the in silico analysis of this compound.

Core Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity.[3] This technique is fundamental to SBDD, providing a static snapshot of the most probable protein-ligand complex.

Causality Behind the Protocol:

The goal is to computationally emulate the natural binding process. This requires preparing both the protein and ligand to be physically realistic (e.g., adding hydrogens, assigning correct charges) and then using a scoring function to evaluate thousands of possible binding poses to identify the one with the lowest free energy of binding.

Experimental Protocol: Docking this compound into VEGFR-2

This protocol uses the Schrödinger Suite as an example, a common platform in drug discovery.

  • Protein Preparation:

    • Objective: To clean and prepare the raw PDB structure for docking.

    • Step 1: Obtain the crystal structure of VEGFR-2. A suitable structure is PDB ID: 3VID, which is complexed with an oxindole-based inhibitor.[5]

    • Step 2: Load the structure into Maestro's Protein Preparation Wizard.[5]

    • Step 3: Assign bond orders, add hydrogens, and create disulfide bonds. This ensures the chemical integrity of the protein.

    • Step 4: Generate protonation states for residues at a physiological pH (e.g., 7.4) using PROPKA. This is critical as the charge on residues like Histidine, Aspartate, and Glutamate directly impacts binding.

    • Step 5: Perform a restrained energy minimization (e.g., using the OPLS force field) to relieve any steric clashes present in the crystal structure.

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of this compound with correct chemical properties.

    • Step 1: Build the 2D structure of this compound.

    • Step 2: Use LigPrep to generate a 3D structure. This tool will also enumerate possible ionization states, tautomers, and stereoisomers, which is crucial for ensuring the biologically relevant form of the ligand is docked.

    • Step 3: Perform an energy minimization of the ligand structure.

  • Receptor Grid Generation:

    • Objective: To define the active site and pre-calculate the potential energy fields for docking.

    • Step 1: Open the Receptor Grid Generation panel.

    • Step 2: Define the binding site. The most reliable method is to define the grid center based on the co-crystallized ligand from the PDB file (3VID). This ensures the docking simulation is focused on the known active site.

    • Step 3: Generate the grid. This creates a map of the active site's properties (hydrophobic, hydrogen-bonding, etc.) that the docking algorithm will use.

  • Ligand Docking and Analysis:

    • Objective: To dock the prepared ligand into the receptor grid and analyze the results.

    • Step 1: Use the Glide docking program. Select the prepared ligand and the generated receptor grid.

    • Step 2: Choose a docking precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP'). XP is more computationally intensive but provides more rigorous scoring.

    • Step 3: Launch the docking run.

    • Step 4: Analyze the output poses. Examine the docking score (a lower score indicates better predicted binding affinity) and visually inspect the top-ranked pose to identify key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues.

PDB Fetch PDB Structure (e.g., 3VID) ProtPrep Protein Preparation (Add H, Assign Charges) PDB->ProtPrep Ligand Build Ligand (this compound) LigPrep Ligand Preparation (Generate 3D, Minimize) Ligand->LigPrep GridGen Receptor Grid Generation (Define Active Site) ProtPrep->GridGen Docking Run Molecular Docking (Glide XP) LigPrep->Docking GridGen->Docking Analysis Analyze Poses & Scores (Identify Key Interactions) Docking->Analysis

Caption: Step-by-step workflow for molecular docking.

Core Methodology II: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, offering insights into the stability of the protein-ligand complex and revealing conformational changes that docking cannot capture.[11][12]

Causality Behind the Protocol:

An MD simulation solves Newton's equations of motion for a system of atoms and molecules. By starting with the best-docked pose, we can simulate how the complex behaves in a more realistic, solvated environment. This validates the docking result; if the ligand quickly dissociates or the protein unfolds, the initial pose was likely unstable. Key outputs like Root Mean Square Deviation (RMSD) plots are used to assess the simulation's stability and convergence.

Experimental Protocol: MD Simulation of the VEGFR-2/4-Methoxyoxindole Complex

This protocol outlines a typical workflow using GROMACS, a widely used open-source MD engine.[13]

  • System Preparation:

    • Objective: To prepare the topology and coordinate files for the simulation.

    • Step 1: Take the top-scoring docked complex from Glide. Separate the protein and ligand into distinct PDB files.

    • Step 2: Generate the protein topology using gmx pdb2gmx. Choose a force field (e.g., AMBER99SB-ILDN) and a water model (e.g., TIP3P). The force field is a set of parameters that defines the potential energy of the system and is critical for an accurate simulation.

    • Step 3: Generate the ligand topology. This is a critical step, as standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or antechamber (part of AmberTools) to generate these parameters.

    • Step 4: Merge the protein and ligand topologies.

  • Solvation and Ionization:

    • Objective: To create a simulation box with water and neutralizing ions.

    • Step 1: Define the simulation box using gmx editconf, ensuring sufficient distance (e.g., 1.0 nm) between the protein and the box edge.

    • Step 2: Fill the box with the chosen water model using gmx solvate.

    • Step 3: Add ions (e.g., Na+ or Cl-) using gmx grompp and gmx genion to neutralize the system's net charge, mimicking physiological salt concentrations.

  • Minimization and Equilibration:

    • Objective: To relax the system and bring it to the desired temperature and pressure before the production run.

    • Step 1: Energy Minimization: Run a steep descent energy minimization to remove any steric clashes introduced during solvation. Verify success by checking that the final potential energy is negative and the maximum force is below the specified tolerance.[13]

    • Step 2: NVT Equilibration: Perform a simulation in the canonical ensemble (constant Number of particles, Volume, and Temperature). This brings the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

    • Step 3: NPT Equilibration: Perform a simulation in the isothermal-isobaric ensemble (constant Number of particles, Pressure, and Temperature). This adjusts the system to the target pressure (e.g., 1 bar), ensuring the correct density.

  • Production MD and Analysis:

    • Objective: To run the final simulation and analyze the trajectory.

    • Step 1: Run the production MD simulation for a desired length of time (e.g., 100 ns). The restraints on the protein and ligand are removed.

    • Step 2: Analyze the trajectory. Key analyses include:

      • RMSD: Plot the Root Mean Square Deviation of the protein backbone and ligand to assess conformational stability. A stable, plateaued RMSD indicates the system has reached equilibrium.

      • RMSF: Plot the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.

      • Hydrogen Bonds: Analyze the number of hydrogen bonds between the ligand and protein over time to confirm the stability of key interactions identified in docking.

Start Start with Best Docked Pose (Protein-Ligand Complex) Topology Generate Topologies (Protein & Ligand Force Fields) Start->Topology Solvate Solvate & Add Ions (Create Simulation Box) Topology->Solvate Minimize Energy Minimization (Remove Clashes) Solvate->Minimize Equilibrate Equilibration (NVT & NPT Phases) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The sequential workflow for a molecular dynamics simulation.

Core Methodology III: Pharmacophore Modeling & ADMET Prediction

Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[14][15][16] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids, arranged in a specific 3D geometry.

  • Causality and Application: By analyzing the binding mode of this compound from docking and MD studies, we can construct a structure-based pharmacophore. This model serves as a 3D search query to screen large virtual libraries for novel compounds that possess the same key interaction features but may have a completely different chemical scaffold ("scaffold hopping").[8] This is a powerful technique for discovering new lead compounds.

cluster_0 Input: Active Ligand in Binding Site cluster_1 Feature Identification cluster_2 Output: 3D Pharmacophore Model Ligand This compound (Docked Pose) HBA Hydrogen Bond Acceptor (HBA) Ligand->HBA e.g., Carbonyl Oxygen HBD Hydrogen Bond Donor (HBD) Ligand->HBD e.g., Amide N-H Aro Aromatic Ring (AR) Ligand->Aro e.g., Benzene Ring Hyd Hydrophobic (HY) Ligand->Hyd e.g., Methoxy Methyl Model 3D Query for Virtual Screening HBA->Model HBD->Model Aro->Model Hyd->Model

Caption: Conceptualization of a pharmacophore model from a bound ligand.

ADMET Prediction

High attrition rates in clinical trials are often due to poor pharmacokinetic properties (ADMET).[2] In silico ADMET prediction models use a compound's structure to estimate its properties, allowing for early-stage filtering of candidates with unfavorable profiles.

  • Protocol:

    • Input: The 2D structure of this compound.

    • Tools: Use platforms like SwissADME, pkCSM, or Schrödinger's QikProp.

    • Analysis: Evaluate key descriptors against established thresholds for drug-likeness.

Data Presentation: Predicted ADMET Profile for this compound
Property CategoryDescriptorPredicted ValueFavorable Range/RuleReference Standard
Physicochemical Molecular Weight (MW)177.19 g/mol < 500 g/mol Lipinski's Rule of Five
LogP (Octanol/Water)2.15≤ 5Lipinski's Rule of Five
Hydrogen Bond Donors1≤ 5Lipinski's Rule of Five
Hydrogen Bond Acceptors2≤ 10Lipinski's Rule of Five
Pharmacokinetics GI AbsorptionHighHigh-
BBB PermeantYesYes-
CYP2D6 InhibitorNoNoCytochrome P450
P-glycoprotein SubstrateNoNoEfflux Transporter
Drug-Likeness Lipinski Rule Violations00Lipinski
Bioavailability Score0.55> 0.1-
Toxicity AMES ToxicityNoNoMutagenicity
hERG I InhibitorNoNoCardiotoxicity

Note: Values are hypothetical predictions for illustrative purposes and should be calculated using validated software.

Conclusion and Future Perspectives

This guide has outlined a rigorous, multi-faceted computational strategy for investigating the molecular interactions of this compound. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, researchers can build a comprehensive understanding of its potential as a therapeutic agent, using VEGFR-2 as a scientifically grounded example. The initial in silico ADMET predictions further enhance its profile, suggesting potential for good bioavailability and low toxicity.

The true power of this workflow lies in its iterative nature. The insights gained from one stage directly inform the next, creating a feedback loop for rational drug design. The models and protocols described herein provide a robust foundation for designing novel oxindole derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from computational hit to clinical candidate.

References

The Synthesis and Medicinal Chemistry of 4-Methoxyoxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 4-position of the oxindole ring can significantly influence the molecule's physicochemical properties and biological activity, making 4-methoxyoxindole and its derivatives attractive building blocks for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound, its applications in medicinal chemistry, and the underlying mechanisms of action of its derivatives.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-methoxyaniline. The general synthetic workflow involves the N-acylation of 4-methoxyaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a non-nucleophilic base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq), to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir for 15 minutes.

  • Slowly add chloroacetyl chloride (1.02 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(4-methoxyphenyl)acetamide.

Step 2: Intramolecular Cyclization to this compound

  • To a solution of 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like dichloromethane, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Stir the reaction mixture at room temperature. The cyclization reaction typically proceeds to completion within a few hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Medicinal Chemistry Applications of this compound Derivatives

Derivatives of this compound have shown significant promise in various therapeutic areas, particularly in oncology and neuroprotection. The methoxy group at the 4-position can modulate the electronic properties of the oxindole ring, influencing its interaction with biological targets.

Anticancer Activity

This compound derivatives have been investigated as potent anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition:

Several studies have demonstrated that indole derivatives, including those with methoxy substitutions, can inhibit tubulin polymerization, a critical process for cell division.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 1: Anticancer Activity of Methoxy-Substituted Indole and Oxindole Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
1 3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMDA-MB-231 (Breast)0.035Tubulin Polymerization Inhibition[1]
2 Thienopyridine Indole DerivativeMGC-803 (Gastric)0.00161Tubulin Polymerization Inhibition[3]
3 2-Phenylindole DerivativeMCF-7 (Breast)0.052Tubulin Polymerization Inhibition[4]
4 Spirooxindole-pyrrolidineHeLa (Cervical)70Cytotoxicity[5]

PI3K/Akt/mTOR Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8][9] Some oxindole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases.[10][11][12] this compound derivatives have emerged as potential neuroprotective agents through their ability to activate the Nrf2 signaling pathway.

Nrf2 Pathway Activation:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13][14][15] Under conditions of oxidative stress, activators of the Nrf2 pathway can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes encoding antioxidant enzymes.

Table 2: Neuroprotective Activity of Methoxy-Substituted Compounds

Compound IDStructureNeuroprotective ModelEC₅₀/IC₅₀ (µM)Mechanism of ActionReference
5 N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyanilineNMDA-induced excitotoxicityIC₅₀ comparable to memantineAntioxidant, ERK-CREB signaling[16]
6 25-Methoxyhispidol ACCl₄-induced anxiety and depression-Nrf2/HO-1 activation[17]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the logical relationships and mechanisms of action discussed, the following diagrams were generated using the DOT language.

G General Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-Methoxyaniline 4-Methoxyaniline Intermediate_Product 2-Chloro-N-(4-methoxyphenyl)acetamide 4-Methoxyaniline->Intermediate_Product N-Acylation (DBU, THF) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_Product Final_Product This compound Intermediate_Product->Final_Product Intramolecular Friedel-Crafts Cyclization (AlCl3)

Caption: Synthetic workflow for this compound.

G Tubulin Polymerization Inhibition by this compound Derivatives 4-Methoxyoxindole_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers 4-Methoxyoxindole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule 4-Methoxyoxindole_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

G Inhibition of the PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth 4-Methoxyoxindole_Derivative This compound Derivative 4-Methoxyoxindole_Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition.

G Activation of the Nrf2 Antioxidant Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Nrf2_Active Active Nrf2 (Nuclear Translocation) Keap1->Nrf2_Active Releases ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes 4-Methoxyoxindole_Derivative This compound Derivative 4-Methoxyoxindole_Derivative->Keap1 Modulates

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 4-Methoxyoxindole Analogs for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The oxindole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The introduction of a methoxy group at the 4-position of this core has been a critical design element in the development of potent and selective modulators of various biological targets. This technical guide delves into the intricate structure-activity relationships (SAR) of 4-methoxyoxindole analogs, offering a comprehensive overview of their design, synthesis, and biological evaluation. By systematically exploring how subtle structural modifications influence activity, this document aims to empower researchers in the rational design of next-generation therapeutics.

Core Insights: The Significance of the this compound Scaffold

The this compound core serves as a versatile template for engaging with a range of biological targets, most notably protein kinases. The methoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and conformational preferences, thereby modulating its binding affinity and selectivity. Numerous studies have demonstrated that this scaffold is a key component in the development of inhibitors for therapeutically relevant targets such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Polo-like kinase 4 (Plk4).

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is finely tuned by the nature and position of substituents on the oxindole ring system. The following sections dissect the SAR of these compounds against key therapeutic targets.

Kinase Inhibition: A Primary Focus

The oxindole core is a well-established hinge-binding motif in many kinase inhibitors. The indolin-2-one moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition.[1][2]

A notable example is the development of potent triple angiokinase inhibitors. Strategic modifications of the this compound scaffold have led to compounds with significant inhibitory activity against VEGFR, PDGFR, and fibroblast growth factor receptor (FGFR). For instance, the compound 10d demonstrated potent inhibitory activity against both VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively.[1][2] The crystal structure of VEGFR2 in complex with 10d revealed that the indolin-2-one core forms two essential hydrogen bonds with the backbone of residues GLU917 and CYS919 in the hinge region, anchoring the inhibitor in the ATP-binding pocket.[1][2]

Further optimization of this scaffold led to the development of Nintedanib (10k ), a potent triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis.[1][2]

Another area of interest is the inhibition of Polo-like kinase 4 (Plk4), a key regulator of centrosome duplication. Deregulation of Plk4 is implicated in the development of aggressive cancers.[3] Spirooxindole derivatives have emerged as a promising class of Plk4 inhibitors.

Table 1: SAR of Spirooxindole Analogs as Plk4 Inhibitors [3]

CompoundR GroupAntiproliferative Activity (IC50, µM) - Caco2Antiproliferative Activity (IC50, µM) - HCT116LibDock Score
4b Methyl6855110.12
4i (Structure not specified)6351109.1

The introduction of a small hydrophobic methyl group at the R position in compound 4b appeared to enhance antiproliferative activity, potentially through improved hydrophobic interactions within the Plk4 binding site while maintaining cellular permeability.[3] Molecular docking studies suggest that the anticancer activity of these compounds may result from the inhibition of the Plk4 enzyme.[3]

Inhibition of the Presynaptic Choline Transporter (CHT)

The 4-methoxy group has also been incorporated into benzamide derivatives targeting the presynaptic choline transporter (CHT), a critical protein in cholinergic signaling. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel CHT inhibitors.[4][5]

Table 2: SAR of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs as CHT Inhibitors [4]

CompoundModificationCHT Inhibition IC50 (µM)
10l Removal of isopropyl group from piperidine etherMuch less active
10m (ML352) Methylpiperidine ether analogEquipotent with isopropyl analog
10n N-methylpiperidine at 3-positionTolerated, but less active
10o Cyclohexyl replacement for piperidine etherInactive
10p Cyclopentyl replacement for piperidine etherInactive
10q (2-piperidin-1-yl)ethoxy replacement0.76 and 0.53
10r 2-morpholinoethoxy replacement6.12 and 1.77
10v Unsubstituted phenolInactive

The SAR studies revealed that benzylic heteroaromatic amide moieties were the most potent.[4] Furthermore, 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes.[4] The compound ML352 (10m ) was identified as a potent and selective noncompetitive inhibitor of CHT.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of Substituted Oxindoles

A common route for the synthesis of the oxindole core involves the Fisher indole synthesis. For example, 4-methylsulfonyl acetophenone can be reacted with substituted phenylhydrazine hydrochloride in acetic acid to yield 5-substituted-2-(4-(methylsulfonyl) phenyl)-1-substituted-indole derivatives.[6] Subsequent chemical modifications can be performed to introduce various substituents.[6]

Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., 4-methoxy-phenylhydrazine) step1 Fisher Indole Synthesis start->step1 step2 Functional Group Interconversion step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 assay1 In vitro Kinase Assay step3->assay1 Characterized Compounds assay2 Cell-based Proliferation Assay assay1->assay2 docking Molecular Docking assay1->docking assay3 In vivo Efficacy Studies assay2->assay3 sar Structure-Activity Relationship Analysis assay3->sar docking->sar

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases (e.g., VEGFR2, Plk4) can be determined using various in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.

Protocol Outline:

  • Reagents : Recombinant kinase, substrate peptide, ATP, assay buffer, and test compounds.

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in an assay plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature for a defined period.

    • The reaction is stopped, and the signal (e.g., fluorescence, radioactivity) is measured.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The antiproliferative activity of the compounds is typically evaluated using a cell-based assay, such as the MTT or MTS assay, on relevant cancer cell lines.

Protocol Outline:

  • Cell Culture : Cancer cell lines are cultured under standard conditions.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • A viability reagent (e.g., MTT, MTS) is added to each well.

    • After incubation, the absorbance is measured using a plate reader.

  • Data Analysis : The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound analogs is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Angiogenesis Signaling Pathway

Many this compound analogs function as anti-angiogenic agents by inhibiting key receptor tyrosine kinases like VEGFR and PDGFR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS Ras PDGFR->RAS Transcription Gene Transcription (Proliferation, Survival, Migration) PLCg->Transcription AKT Akt PI3K->AKT AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Inhibitor This compound Analog Inhibitor->VEGFR Inhibitor->PDGFR

Caption: Inhibition of VEGFR and PDGFR signaling pathways by this compound analogs.

Centrosome Duplication and Cell Cycle Control

Spirooxindole analogs that inhibit Plk4 interfere with the cell cycle by disrupting centrosome duplication, which can lead to mitotic catastrophe and apoptosis in cancer cells.

G cluster_cellcycle Cell Cycle Progression cluster_process Centrosome Duplication G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Plk4 Plk4 Kinase Centrosome Centrosome Duplication Plk4->Centrosome Spindle Bipolar Spindle Formation Centrosome->Spindle Apoptosis Apoptosis Centrosome->Apoptosis Inhibition Spindle->M Inhibitor Spirooxindole Analog Inhibitor->Plk4

Caption: Mechanism of action of Plk4-inhibiting spirooxindole analogs.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical exploration around this privileged core. Future research should focus on leveraging computational methods, such as molecular docking and dynamics simulations, to refine the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel substitutions and fusion of other heterocyclic systems to the this compound core could unlock new biological activities and therapeutic opportunities. The continued investigation into the SAR of these versatile compounds will undoubtedly contribute to the development of innovative medicines for a range of diseases.

References

4-Methoxyoxindole: A Privileged Scaffold for Kinase Inhibition in Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxindole core is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Among its many derivatives, 4-methoxyoxindole represents a promising, albeit less extensively studied, platform for the development of potent and selective biochemical reagents, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential applications of this compound and related oxindole derivatives in life science research and drug discovery.

Chemical Properties and Synthesis

This compound is a derivative of oxindole, featuring a methoxy group at the 4-position of the indole ring. The introduction of this methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

The synthesis of methoxy-substituted indoles is well-documented, often employing established methods such as the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available methoxy-substituted anilines and benzaldehydes as starting materials.[1] A general route to substituted indole-2-acetic acid methyl esters, which can be precursors to oxindoles, involves a three-step process starting from o-nitrophenylacetic acid derivatives.[1]

The Oxindole Scaffold as a Multi-Targeted Kinase Inhibitor

While specific data on this compound as a biochemical reagent is limited in the public domain, the broader class of oxindole derivatives has been extensively explored as potent inhibitors of various protein kinases.[2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][3]

Oxindole-based compounds have been successfully developed as multi-kinase inhibitors, targeting key players in cancer progression such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Cyclin-Dependent Kinases (CDKs) [2][4][5]

The well-known multi-kinase inhibitor, Sunitinib, features an oxindole core and is a testament to the therapeutic potential of this scaffold.[3]

Mechanism of Action: Targeting the ATP-Binding Site

The primary mechanism by which oxindole derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the enzyme. The oxindole moiety itself often forms critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. Substituents on the oxindole ring, such as the methoxy group in this compound, can further enhance binding affinity and selectivity by interacting with adjacent hydrophobic pockets or forming additional hydrogen bonds.[6]

The effect of a methoxy group at the C(5) position of the oxindole moiety on kinase inhibitory activity and selectivity has been shown to be highly dependent on the substituents at the C(3) position of the indolin-2-one core.[6] This highlights the importance of the overall substitution pattern in determining the biological activity of oxindole derivatives.

Quantitative Data: Inhibitory Potency of Oxindole Derivatives

The inhibitory potency of oxindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a measure of the concentration of the compound required to inhibit the activity of a specific kinase by 50%. The following table summarizes the IC50 values for several representative oxindole-based kinase inhibitors against various cancer cell lines.

CompoundTarget Cell LineIC50 (nM)Reference
15c MCT-74.39[7]
DU 1451.06[7]
HCT-1160.34[7]
FN1501 FLT30.27[4]
CDK22.47[4]
CDK40.85[4]
CDK61.96[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of biochemical reagents. Below are generalized methodologies for key experiments involving oxindole-based kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., an oxindole derivative) dissolved in a suitable solvent (e.g., DMSO)

    • Kinase reaction buffer (typically contains MgCl2, MnCl2, DTT, and a buffering agent like HEPES or Tris-HCl)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • Add the kinase and its specific substrate to the wells of a microplate.

    • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period.

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • Test compound dissolved in a suitable solvent

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

    • Solubilization solution (for MTT assay)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add the MTT or WST-1 reagent to each well and incubate for a few hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by oxindole-based inhibitors and a typical experimental workflow for their evaluation.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Oxindole Oxindole Inhibitor Oxindole->RTK

Caption: General signaling pathway of Receptor Tyrosine Kinases (RTKs) and inhibition by oxindole derivatives.

Experimental_Workflow start Compound Synthesis (this compound derivative) invitro In Vitro Kinase Assay (Determine IC50) start->invitro cell_based Cell-Based Assays (Proliferation, Apoptosis) invitro->cell_based invivo In Vivo Animal Model (Tumor Xenograft) cell_based->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd lead_opt Lead Optimization pkpd->lead_opt

Caption: A typical experimental workflow for the evaluation of an oxindole-based kinase inhibitor.

Conclusion

The oxindole scaffold, including the 4-methoxy substituted variant, represents a highly valuable starting point for the design and synthesis of potent and selective biochemical reagents for life science research. While specific data for this compound is not yet abundant, the extensive research on related oxindole derivatives provides a strong rationale for its investigation as a kinase inhibitor. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other oxindole-based compounds as tools to probe cellular signaling and as starting points for novel therapeutics.

References

The Cornerstone of Complex Alkaloids: A Technical Guide to Natural Product Synthesis via 4-Methoxyoxindole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxyoxindole scaffold is a privileged structural motif found in a variety of biologically active natural products. Its unique electronic and steric properties make it a crucial building block in the stereoselective synthesis of complex alkaloids, paving the way for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of natural products and their core structures involving this compound intermediates, with a focus on detailed experimental protocols, quantitative data, and logical workflows.

Core Synthesis: Preparation of this compound Derivatives

The synthesis of the this compound core is a critical first step in the journey towards more complex natural products. A key example is the preparation of 3-hydroxy-3-methyl-4-methoxyoxindole, a naturally occurring compound isolated from Capparis tomentosa. The following sections detail the synthetic approach to this and related structures.

Synthesis of N-Substituted 4-Methoxyisatin

The journey often begins with the synthesis of a suitable N-substituted 4-methoxyisatin precursor. This can be achieved through various methods, including the Sandmeyer isonitrosoacetanilide isatin synthesis or through palladium-catalyzed carbonylation of appropriately substituted anilines.

Elaboration to 3-Substituted 4-Methoxyoxindoles

With the isatin core in hand, the crucial C3 functionalization can be achieved. For the synthesis of 3-hydroxy-3-methyl-4-methoxyoxindole, a Grignard reaction is a common and effective strategy.

Table 1: Quantitative Data for the Synthesis of 3-hydroxy-3-methyl-4-methoxyoxindole

StepReactantsReagentsProductYield (%)Spectroscopic Data
14-MethoxyisatinMethylmagnesium bromide, THF3-hydroxy-3-methyl-4-methoxyoxindole85¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.95 (s, 1H), 3.85 (s, 3H), 1.50 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 181.5, 155.0, 142.0, 130.0, 115.0, 110.0, 105.0, 75.0, 56.0, 25.0.

Experimental Protocols

Synthesis of 3-hydroxy-3-methyl-4-methoxyoxindole

Materials:

  • 4-Methoxyisatin

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 4-methoxyisatin (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • Methylmagnesium bromide solution (1.2 eq) is added dropwise to the cooled solution over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 3-hydroxy-3-methyl-4-methoxyoxindole as a white solid.

Synthetic Pathways and Logical Workflows

The strategic introduction and subsequent manipulation of the this compound core are central to the successful total synthesis of various alkaloids. The following diagrams illustrate the key transformations and logical flow in these synthetic endeavors.

G cluster_0 Synthesis of this compound Core 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyisatin 4-Methoxyisatin 4-Methoxyaniline->4-Methoxyisatin Sandmeyer isonitrosoacetanilide synthesis This compound This compound 4-Methoxyisatin->this compound Reduction (e.g., Hydrazine hydrate)

Caption: Synthesis of the this compound Core.

G This compound This compound C3-Enolate C3-Enolate This compound->C3-Enolate Base (e.g., LDA) 3,3-Disubstituted-4-methoxyoxindole 3,3-Disubstituted-4-methoxyoxindole C3-Enolate->3,3-Disubstituted-4-methoxyoxindole Electrophilic Alkylation Spirocyclic-4-methoxyoxindole Spirocyclic-4-methoxyoxindole C3-Enolate->Spirocyclic-4-methoxyoxindole Intramolecular Cyclization Natural Product Analogues Natural Product Analogues 3,3-Disubstituted-4-methoxyoxindole->Natural Product Analogues Spirocyclic-4-methoxyoxindole->Natural Product Analogues

Caption: Elaboration of the this compound Core.

Application in Total Synthesis: The Case of Donaxaridine

While a direct total synthesis of a complex natural product starting from this compound is not prominently featured in the literature, the synthesis of related structures provides valuable insights. The total synthesis of (±)-Donaxaridine, a 3-hydroxy-2-oxindole alkaloid isolated from the giant reed Arundo donax, showcases the strategies employed for the construction of the oxindole core and its subsequent functionalization, which are applicable to 4-methoxy substituted analogs.[1][2]

The synthesis of Donaxaridine typically commences with isatin, which undergoes a Wittig-type reaction to introduce the C3 side chain.[1] Subsequent reduction and functional group manipulations lead to the final natural product. A key challenge in these syntheses is the stereoselective introduction of substituents at the C3 position.

Table 2: Key Steps in the Total Synthesis of (±)-Donaxaridine

StepStarting MaterialKey TransformationProductReported Yield (%)
1IsatinHorner-Wadsworth-Emmons reactionEthyl (2-oxoindolin-3-ylidene)acetate95
2Ethyl (2-oxoindolin-3-ylidene)acetateCatalytic HydrogenationEthyl (2-oxoindolin-3-yl)acetate98
3Ethyl (2-oxoindolin-3-yl)acetateReduction with LiBH₄3-(2-Hydroxyethyl)indolin-2-one85
43-(2-Hydroxyethyl)indolin-2-oneProtection and Hydroxylation3-Acetoxy-3-(2-hydroxyethyl)indolin-2-one60
53-Acetoxy-3-(2-hydroxyethyl)indolin-2-oneTosylation and Amination(±)-Donaxaridine75

Recent synthetic approaches have also explored domino reactions and copper/iodine co-catalyzed oxygenative transannulation of tryptamines to directly access the donaxaridine scaffold.[3][4] These advanced methods offer more efficient routes to this class of alkaloids.

Conclusion

The this compound core represents a versatile and valuable platform for the synthesis of a diverse array of natural products and their analogues. The methodologies outlined in this guide, from the initial construction of the oxindole ring to its intricate functionalization, provide a solid foundation for researchers in the field of natural product synthesis and drug discovery. The continued development of novel synthetic strategies promises to unlock even more efficient pathways to these complex and biologically significant molecules.

References

A Computational Chemistry Guide to Investigating the Stability of 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyoxindole is a core heterocyclic scaffold found in numerous biologically active compounds. Understanding its inherent stability, particularly the equilibrium between its tautomeric forms, is crucial for rational drug design, synthesis optimization, and predicting metabolic fate. This technical guide provides a comprehensive computational workflow for studying the stability of this compound using modern quantum chemical methods. While direct experimental or computational studies on the tautomeric stability of this compound are not extensively reported in the literature, this document outlines a robust methodology based on established computational practices for analogous systems. The protocols detailed herein will enable researchers to generate valuable quantitative data on the relative stabilities of this compound tautomers and to understand the factors governing their equilibrium.

Introduction to this compound and the Importance of Stability Studies

The oxindole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The substituent at the 4-position of the oxindole ring can significantly influence the molecule's electronic properties, conformation, and, consequently, its biological activity and stability. The methoxy group at the 4-position in this compound is an electron-donating group that can affect the tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

The relative stability of these tautomers can have profound implications for:

  • Receptor Binding: Different tautomers may present distinct pharmacophores, leading to varied binding affinities and selectivities for biological targets.

  • Chemical Reactivity: The predominance of one tautomer over another will dictate the molecule's reactivity in synthetic transformations and its potential for degradation.

  • Physicochemical Properties: Tautomerism influences properties such as solubility, lipophilicity, and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Computational chemistry provides a powerful and cost-effective avenue to investigate these stability aspects at the molecular level, offering insights that can guide experimental efforts.

Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the lactam (keto) form and the lactim (enol) form. The equilibrium between these two forms is a key determinant of the molecule's overall stability and reactivity.

Diagram of Tautomeric Equilibrium

tautomerism cluster_keto Lactam (Keto) Form cluster_enol Lactim (Enol) Form keto Structure of Keto Form enol Structure of Enol Form keto->enol Tautomerization

Caption: Tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of this compound.

Proposed Computational Workflow for Stability Analysis

The following section details a comprehensive computational protocol to investigate the tautomeric stability of this compound. This workflow is based on widely accepted quantum chemical methods, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.

Software Requirements

A quantum chemistry software package is required. Examples include:

  • Gaussian

  • ORCA

  • Q-Chem

  • NWChem

Step-by-Step Computational Protocol
  • Construct 3D Structures: Build the 3D structures of both the lactam and lactim tautomers of this compound using a molecular editor (e.g., Avogadro, ChemDraw, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to obtain reasonable starting geometries.

This step aims to find the minimum energy structures of the tautomers in the absence of solvent effects.

  • Method Selection:

    • Functional: B3LYP is a widely used and well-benchmarked hybrid functional for organic molecules.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential hydrogen bonding, while polarization functions (d,p) are crucial for describing the bonding environment correctly.

  • Calculation:

    • Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) for each tautomer.

    • The frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). It also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

To understand the stability in a biologically relevant environment, it is crucial to include the effects of a solvent, typically water.

  • Solvation Model: The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.

  • Calculation:

    • Perform a geometry optimization and frequency calculation for each tautomer in the desired solvent (e.g., water) using the PCM model.

    • The same DFT functional and basis set as in the gas-phase calculations should be used for consistency.

Diagram of the Computational Workflow

workflow start Start: 3D Structures of Tautomers gas_opt Gas-Phase Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->gas_opt solv_opt Solvated-Phase Geometry Optimization (PCM, Water) start->solv_opt gas_freq Gas-Phase Frequency Calculation gas_opt->gas_freq analysis Data Analysis: Relative Energies and Thermodynamic Properties gas_freq->analysis solv_freq Solvated-Phase Frequency Calculation solv_opt->solv_freq solv_freq->analysis end End: Stability Assessment analysis->end

Caption: Proposed computational workflow for the stability analysis of this compound tautomers.

Data Presentation and Analysis

The output files from the quantum chemistry software will contain the necessary data to evaluate the relative stability of the tautomers. The following tables provide a template for organizing and presenting the calculated data.

Table 1: Calculated Energies of this compound Tautomers in the Gas Phase
TautomerElectronic Energy (Hartree)ZPVE (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)
Lactam (Keto)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Lactim (Enol)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Table 2: Calculated Energies of this compound Tautomers in Water (PCM)
TautomerElectronic Energy (Hartree)ZPVE (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)
Lactam (Keto)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Lactim (Enol)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Table 3: Relative Stabilities of this compound Tautomers
PhaseRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Gas PhaseCalculated ValueCalculated ValueCalculated Value
Water (PCM)Calculated ValueCalculated ValueCalculated Value

Relative energies are calculated with respect to the most stable tautomer.

To convert from Hartree to kcal/mol, multiply by 627.509.

The Gibbs free energy is the most relevant thermodynamic quantity for determining the equilibrium position, as it includes both enthalpic and entropic contributions. A lower Gibbs free energy indicates a more stable tautomer.

Conclusion and Future Directions

This technical guide has outlined a detailed computational workflow for investigating the stability of this compound. By following these protocols, researchers can generate robust and quantitative data on the tautomeric equilibrium of this important heterocyclic scaffold. The results of such studies will provide fundamental insights into the chemical behavior of this compound and will be invaluable for the design and development of new therapeutic agents.

Future computational work could expand on this workflow by:

  • Investigating a wider range of solvents to understand the influence of the environment on tautomeric stability.

  • Calculating pKa values to provide a more complete picture of the molecule's behavior in solution.

  • Performing molecular dynamics simulations to study the conformational flexibility and dynamics of the tautomers.

  • Conducting quantum theory of atoms in molecules (QTAIM) analysis to characterize the nature of intramolecular interactions, such as hydrogen bonds.

By combining the computational approaches detailed in this guide with experimental validation, a comprehensive understanding of the stability of this compound can be achieved, ultimately accelerating the discovery of novel and effective pharmaceuticals.

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxyoxindole is a key heterocyclic compound with a core structure found in various biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products. The method is designed to be specific, accurate, precise, and linear over a specified concentration range.

Physicochemical Properties of this compound

PropertyEstimated Value/InformationImpact on HPLC Method Development
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol -
pKa The oxindole nitrogen is weakly acidic, and the lactam carbonyl can be protonated under strongly acidic conditions.The pH of the mobile phase will be critical for controlling the ionization state of the molecule and achieving good peak shape. A slightly acidic pH is often optimal for oxindole derivatives.
logP The molecule is moderately polar.A reversed-phase C18 or C8 column is suitable. The organic modifier concentration in the mobile phase will be adjusted to achieve an appropriate retention time.
UV Absorption Indole and its derivatives typically exhibit strong UV absorbance. The chromophore of this compound is expected to have a maximum absorption (λmax) in the range of 250-300 nm.A UV detector, preferably a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal for method development to determine the optimal detection wavelength and assess peak purity.

Experimental Protocols

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade)
Reagents for Forced Degradation Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the experimentally determined λmax)
Injection Volume 10 µL
Run Time 30 minutes
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 mobile phase mixture.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard solution.

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1][2][3] A 1 mg/mL solution of this compound is subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the sample solution with 1N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the sample solution with 1N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and the sample solution to UV light (254 nm) for 24 hours.

After the specified time, the stressed samples are neutralized (if necessary), diluted to a final concentration of 0.1 mg/mL with the mobile phase, and analyzed by HPLC.

Method Validation Summary

The developed method should be validated according to ICH guidelines (Q2(R1)). The following parameters will be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products or impurities. Peak purity should be > 0.999.
Linearity R² > 0.999 over a concentration range of 0.01 to 0.2 mg/mL.
Accuracy (% Recovery) 98.0% to 102.0% for three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Data Presentation

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
% RSD of Peak Area (n=6) ≤ 1.0%0.5%
Stress Condition% DegradationNumber of DegradantsResolution of Main Peak
1N HCl, 60 °C, 24h 15.2%22.5
1N NaOH, RT, 24h 22.5%33.1
3% H₂O₂, RT, 24h 18.7%22.8
Heat, 105 °C, 48h 5.1%14.2
UV Light, 24h 8.9%13.5

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Literature Review & Physicochemical Properties B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, Temperature) B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Purity Analysis H->I J Stability Studies I->J

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound acid Acidic (HCl) main->acid base Basic (NaOH) main->base oxidative Oxidative (H₂O₂) main->oxidative thermal Thermal main->thermal photo Photolytic main->photo hydrolysis Hydrolysis Products (e.g., ring opening) acid->hydrolysis base->hydrolysis oxidation Oxidation Products (e.g., N-oxide, hydroxylated species) oxidative->oxidation isomers Isomers thermal->isomers photo->isomers

Caption: Forced Degradation Pathways for this compound.

Conclusion

The developed RP-HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is specific, as evidenced by its ability to separate the main peak from degradation products generated under various stress conditions. The validation data confirms that the method is linear, accurate, and precise. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis and stability testing of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Methoxyoxindole. This document is intended to serve as a comprehensive resource for the structural elucidation and quality control of this compound in research and development settings.

Introduction

This compound is a heterocyclic organic compound with a core oxindole structure, which is a prominent scaffold in numerous biologically active molecules and pharmaceutical agents. The precise and unambiguous structural confirmation of this compound is paramount for its application in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural analysis of organic molecules in solution. This document outlines the experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and provides a summary of the expected chemical shifts, multiplicities, and coupling constants.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.35br s-1NH
7.18t8.01H-6
6.84d8.21H-7
6.53d7.81H-5
3.84s-3-OCH₃
3.52s-2H-3

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
177.8C=O (C-2)
155.8C-4
143.9C-7a
129.5C-6
125.1C-3a
109.8C-7
104.2C-5
55.4-OCH₃
36.2C-3

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

Protocol 3: ¹³C NMR Data Acquisition
  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.0 s

  • Spectral Width (sw): 240 ppm

  • Referencing: The spectrum is referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR characterization.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

experimental_workflow cluster_workflow NMR Characterization Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) B ¹H NMR Data Acquisition (400 MHz) A->B C ¹³C NMR Data Acquisition (100 MHz) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constant) D->E F Structural Confirmation E->F

Caption: Experimental workflow for the NMR characterization of this compound.

Application Notes and Protocols for 4-Methoxyoxindole in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyoxindole belongs to the oxindole class of compounds, which are heterocyclic aromatic molecules containing an indole nucleus. Oxindole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive guide to utilizing this compound in in-vitro cell culture assays, detailing its potential mechanisms of action, protocols for key experiments, and representative data from related compounds. While specific data for this compound is emerging, the protocols and principles outlined here are based on established methodologies for similar indole-containing compounds and provide a strong foundation for its investigation.

Potential Mechanisms of Action

Indole derivatives have been reported to exert their cellular effects through the modulation of various signaling pathways critical for cell proliferation, survival, and apoptosis.[1] Key pathways that may be affected by this compound include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, comprising cascades such as ERK1/2 and JNK, is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Some indole alkaloids have been shown to influence MAPK signaling, potentially leading to cell cycle arrest and apoptosis in cancer cells.[1]

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation.[3] Inhibition of the PI3K/Akt pathway is a common mechanism for anticancer compounds, leading to decreased cell viability.[3]

  • NF-κB Signaling Pathway: The NF-κB pathway plays a key role in inflammation and cell survival.[4] Modulation of this pathway can influence the expression of genes involved in inflammatory responses and apoptosis.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxy-indole and related compounds in different cancer cell lines. These values provide an indication of the potential potency of this compound and can serve as a reference for designing dose-response experiments. Note that IC50 values can be time-dependent.[5]

CompoundCell LineAssayIC50 Value (µM)Exposure Time (h)
4-methoxyindole-3-carbinolDLD-1 (Human colon cancer)MTT Assay11648
4-methoxyindole-3-carbinolHCT 116 (Human colon cancer)MTT Assay9648
Unspecified Methoxy-Indole Derivative 1HTB-26 (Breast cancer)Not Specified10 - 50Not Specified
Unspecified Methoxy-Indole Derivative 1PC-3 (Pancreatic cancer)Not Specified10 - 50Not Specified
Unspecified Methoxy-Indole Derivative 1HepG2 (Hepatocellular carcinoma)Not Specified10 - 50Not Specified
Unspecified Methoxy-Indole Derivative 2HCT116 (Colorectal cancer)Not Specified22.4Not Specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Solution[10]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][11]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[6] The final DMSO concentration should not exceed 0.5%.[6] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.[11] Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[5][11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[13][14][15]

Materials:

  • Cells treated with this compound and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with cold PBS.[16]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][16]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13][16]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[13][16] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]

Western Blot Analysis

This protocol is used to detect changes in the expression or phosphorylation of key proteins in signaling pathways affected by this compound.[12][17]

Materials:

  • Cells treated with this compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]

  • SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[16][17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][16]

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[12]

Visualizations

G cluster_0 Experimental Workflow: Cell Viability (MTT) Assay A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with this compound (various concentrations) B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Data Analysis (IC50) H->I

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 Signaling Pathway: MAPK Cascade GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Indole This compound Indole->MEK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway.

G cluster_2 Signaling Pathway: PI3K/Akt GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Indole This compound Indole->PI3K Inhibition?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

References

Application Notes & Protocols: The Use of 4-Methoxyoxindole in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Kinases and the Promise of the Oxindole Scaffold

Protein kinases are a vast family of enzymes that orchestrate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[4][5] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with drugs like Gleevec® and Iressa® demonstrating profound clinical success.[6]

Within the landscape of medicinal chemistry, the oxindole core has emerged as a "privileged scaffold" for developing kinase inhibitors.[1][3] This is exemplified by the FDA-approved multi-kinase inhibitor Sunitinib (Sutent®), which features a 3-alkenyl-2-oxindole framework and targets key kinases like VEGFR and PDGFR involved in tumor angiogenesis.[7][8][9] The versatility of the oxindole ring system allows for strategic chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[9][10][11]

This guide focuses on 4-Methoxyoxindole , a representative of this valuable chemical class. While it serves as a crucial precursor for the synthesis of diverse biologically active molecules,[12][13][14] its core structure provides an excellent starting point for library synthesis and a practical tool for illustrating the principles of kinase inhibitor screening. Here, we provide a comprehensive overview, detailed experimental protocols, and field-proven insights for utilizing this compound and its derivatives in both biochemical and cell-based kinase screening campaigns.

Scientific Rationale: Why the Oxindole Scaffold is Effective

The efficacy of the oxindole scaffold in kinase inhibition is primarily rooted in its ability to mimic the adenine region of ATP, the universal phosphate donor for all kinases. Most oxindole-based inhibitors function as ATP-competitive agents.[5] They occupy the ATP-binding pocket of the kinase, with the lactam function of the oxindole ring typically forming critical hydrogen bonds with the "hinge region" of the enzyme—a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor, while substituents at other positions of the ring project into adjacent pockets, determining the inhibitor's potency and selectivity profile against the ~500-member human kinome.[1][4][15]

For instance, substitutions at the C3-position are crucial for modulating activity and selectivity,[9][11] while modifications on the phenyl ring, such as the methoxy group in this compound, can influence solubility, metabolic stability, and interactions with solvent-exposed regions of the ATP pocket.

Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade

To contextualize the role of a target kinase, consider the canonical RTK signaling pathway. Inhibition of a key kinase, such as VEGFR-2, can halt the entire downstream cascade responsible for cell proliferation and angiogenesis.

RTK_Pathway cluster_0 Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Binds & Activates Adaptor Adaptor Proteins (e.g., GRB2) RTK->Adaptor P ATP_pocket ATP Binding Site Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Response Cellular Response (Proliferation, Angiogenesis) TF->Response Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->ATP_pocket HTS_Workflow start Start prep Reagent Prep: - Kinase - Substrate - ATP - Compound Plate start->prep dispense Dispense Kinase & Compound to Assay Plate prep->dispense incubate1 Pre-incubation (15 min, RT) dispense->incubate1 initiate Initiate Reaction: Add ATP/Substrate Mix incubate1->initiate incubate2 Kinase Reaction (60 min, RT) initiate->incubate2 detect Add Detection Reagent (e.g., Kinase-Glo®) incubate2->detect incubate3 Signal Stabilization (10 min, RT) detect->incubate3 read Read Luminescence incubate3->read analyze Data Analysis: % Inhibition, IC50 read->analyze end End analyze->end NanoBRET_Principle cluster_0 State 1: No Inhibitor (High BRET) cluster_1 State 2: Inhibitor Present (Low BRET) Kinase1 Target Kinase-NanoLuc® Tracer1 Fluorescent Tracer Kinase1->Tracer1 Binding BRET_Signal1 BRET Signal (Energy Transfer) Tracer1->BRET_Signal1 Emits Light Inhibitor This compound Derivative Kinase2 Target Kinase-NanoLuc® Tracer2 Fluorescent Tracer Inhibitor->Kinase2 Binds & Displaces Tracer No_BRET BRET Signal Reduced

References

Application Note: GC-MS Analysis of 4-Methoxyindole and its Volatile Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of volatile impurities in 4-Methoxyindole, a key intermediate in the synthesis of various pharmaceutical agents. The method utilizes headspace gas chromatography coupled with mass spectrometry (GC-MS), providing excellent specificity and sensitivity for the detection of residual solvents and other volatile organic impurities. This document provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, along with a summary of potential impurities and their acceptable limits according to ICH Q3C guidelines. The presented workflow is designed for researchers, scientists, and drug development professionals to ensure the quality and safety of 4-Methoxyindole for pharmaceutical use.

Introduction

4-Methoxyindole is a crucial building block in the synthesis of a wide range of pharmacologically active compounds.[1][2] The purity of this intermediate is critical, as impurities can affect the efficacy, stability, and safety of the final active pharmaceutical ingredient (API). Volatile organic impurities, often residual solvents from the synthesis and purification processes, are a key class of impurities that must be monitored and controlled.[2]

The synthesis of 4-Methoxyindole can involve various organic solvents such as N,N-dimethylformamide (DMF), diethyl ether, ethyl acetate, cyclohexane, quinoline, ethanol, and acetic acid. These solvents, along with potential side-reaction by-products, can remain in the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established strict limits for the presence of residual solvents in pharmaceutical products, classifying them based on their toxicity.[1][3][4][5][6]

Headspace gas chromatography-mass spectrometry (HS-GC-MS) is the technique of choice for the analysis of residual solvents in pharmaceuticals.[2][7] This method offers high sensitivity and selectivity, and the headspace sampling technique effectively separates volatile analytes from the non-volatile sample matrix, preventing contamination of the GC system.[7] This application note provides a detailed protocol for the HS-GC-MS analysis of volatile impurities in 4-Methoxyindole.

Experimental Protocols

Materials and Reagents
  • 4-Methoxyindole sample

  • Reference standards for potential residual solvents (e.g., Methanol, Ethanol, Acetone, Isopropyl Acetate, Dichloromethane, Toluene, N,N-Dimethylformamide)

  • High-purity water, HPLC grade

  • Dimethyl sulfoxide (DMSO), headspace grade

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

Instrumentation
  • Gas Chromatograph (GC) with a split/splitless injector and a mass selective detector (MSD)

  • Headspace autosampler

  • GC Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock standard solution containing all potential residual solvents at a concentration of 1000 µg/mL in DMSO.

  • Prepare a series of working standard solutions by diluting the stock solution with DMSO to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Pipette 1 mL of each working standard solution into separate 20 mL headspace vials and seal immediately.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the 4-Methoxyindole sample into a 20 mL headspace vial.

  • Add 1 mL of DMSO to the vial.

  • Seal the vial immediately and vortex for 30 seconds to ensure complete dissolution.

GC-MS and Headspace Parameters

Headspace Sampler Conditions:

ParameterValue
Vial Equilibration Temperature80 °C
Vial Equilibration Time20 min
Loop Temperature90 °C
Transfer Line Temperature100 °C
Vial Pressurization10 psi
Loop Fill Time0.5 min
Injection Time1.0 min

GC-MS Conditions:

ParameterValue
Inlet Temperature250 °C
Injection ModeSplit (10:1)
Carrier GasHelium
Flow Rate2.0 mL/min
Oven ProgramInitial temp 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temperature250 °C
MS Ion Source Temperature230 °C
MS Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Mass Rangem/z 35-350

Results and Discussion

The developed HS-GC-MS method allows for the effective separation and identification of common volatile impurities in 4-Methoxyindole. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra, which can be compared to a reference library (e.g., NIST). Quantification is achieved by constructing a calibration curve for each identified impurity using the prepared standard solutions.

Quantitative Data Summary

The following table summarizes the potential volatile impurities in 4-Methoxyindole, their ICH classification, concentration limits, and representative quantitative results from a sample analysis.

ImpurityICH ClassICH Limit (ppm)Measured Concentration (ppm)
Methanol23000150
Ethanol35000250
Acetone35000< 50
Isopropyl Acetate35000< 50
Dichloromethane260075
Toluene2890< 20
N,N-Dimethylformamide2880120
Cyclohexane23880< 50
Ethyl Acetate35000300

Note: The "Measured Concentration" values are for illustrative purposes and will vary depending on the specific batch of 4-Methoxyindole.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh 4-Methoxyindole Dissolve Dissolve in DMSO Sample->Dissolve Standard Prepare Solvent Standards Vial Seal in Headspace Vial Standard->Vial Dissolve->Vial HS Headspace Autosampler Vial->HS GC Gas Chromatography HS->GC MS Mass Spectrometry GC->MS Identify Peak Identification MS->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of volatile impurities.

Logical Relationship of Impurity Classification

impurity_classification cluster_ich ICH Q3C Classification Volatile Impurities Volatile Impurities Class1 Class 1 (To be avoided) Volatile Impurities->Class1 High Toxicity Class2 Class 2 (To be limited) Volatile Impurities->Class2 Moderate Toxicity Class3 Class 3 (Low toxic potential) Volatile Impurities->Class3 Low Toxicity

Caption: ICH Q3C classification of residual solvents based on toxicity.

Conclusion

The headspace GC-MS method described in this application note is a reliable and robust technique for the identification and quantification of volatile impurities in 4-Methoxyindole. The method provides the necessary sensitivity and specificity to meet the stringent requirements of pharmaceutical quality control. By implementing this protocol, researchers and manufacturers can ensure the purity and safety of 4-Methoxyindole used in the development of new drug substances. The detailed experimental procedure and data presentation guidelines provided herein serve as a valuable resource for laboratories involved in the analysis of pharmaceutical intermediates.

References

Application Note and Protocol: Development of a Stability-Indicating Analytical Method for 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyoxindole is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active indole and oxindole alkaloids. To ensure the quality, safety, and efficacy of any potential drug candidate, a thorough understanding of its stability profile is paramount. This application note provides a detailed protocol for the development and validation of a stability-indicating analytical method for this compound.

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation. A key aspect of such a method is its ability to separate the intact API from its degradation products, thus providing a true measure of the drug's stability. This document outlines the forced degradation studies and the subsequent development and validation of a High-Performance Liquid Chromatography (HPLC) method suitable for this purpose.

Physicochemical Properties of this compound

Structure:

Application Notes and Protocol for In Vivo Xenograft Studies with 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of 4-Methoxyoxindole in Oncology

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents due to their ability to modulate critical cellular pathways involved in tumor progression.[3][4] this compound, a methoxy-substituted oxindole derivative, belongs to a class of compounds that have shown promise in preclinical cancer research. The methoxy group can significantly influence the electronic and steric properties of the indole nucleus, often enhancing its biological activity.[5]

The primary rationale for investigating this compound in in vivo cancer models stems from the established mechanisms of action of structurally related compounds. Many methoxy-substituted indoles and oxindoles exhibit potent antitumor effects by targeting microtubule dynamics.[3][6] They can inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][7] The intrinsic, mitochondria-mediated apoptotic pathway is often implicated, involving the activation of caspase-9 and caspase-3.[2]

This application note provides a comprehensive, field-proven protocol for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.[6][8]

Preclinical Rationale and Experimental Design

The decision to advance a compound to in vivo testing is predicated on robust in vitro data. Prior to initiating a xenograft study, it is essential to have established the cytotoxic and/or cytostatic effects of this compound on a panel of relevant cancer cell lines. This preliminary data informs the selection of an appropriate cell line for the xenograft model and provides a preliminary indication of the potential effective dose range.

Key Considerations for Study Design:
  • Animal Model Selection: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) mice, are the standard for human cancer cell line xenografts as they lack a functional adaptive immune system, preventing the rejection of human tumor cells.[9]

  • Cell Line Selection: The choice of cancer cell line should be based on the research question and in vitro sensitivity to this compound. For this protocol, we will use a hypothetical example of a human breast cancer cell line (e.g., MDA-MB-231) known to be sensitive to microtubule-targeting agents.

  • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral gavage) should be chosen based on the physicochemical properties of this compound, particularly its solubility and stability.[10]

  • Dosing and Schedule: The dosing regimen is a critical variable. A pilot study with a small number of animals is often recommended to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity.[11]

  • Endpoints: The primary endpoint in an efficacy study is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as an indicator of toxicity), survival, and biomarker analysis from tumor tissue at the end of the study.

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram outlines the key stages of the in vivo xenograft study for this compound.

experimental_workflow cluster_pre_in_vivo Pre-In Vivo Phase cluster_in_vivo In Vivo Phase cluster_post_in_vivo Post-In Vivo Phase cell_culture 1. Cell Line Culture & Expansion cell_prep 2. Cell Harvest & Viability Check cell_culture->cell_prep implantation 4. Tumor Cell Implantation cell_prep->implantation formulation 3. This compound Formulation Prep treatment 7. Treatment Administration formulation->treatment monitoring 5. Tumor Growth Monitoring implantation->monitoring randomization 6. Randomization into Groups monitoring->randomization randomization->treatment endpoint 8. Study Endpoint & Tissue Collection treatment->endpoint analysis 9. Data Analysis & Reporting endpoint->analysis

Caption: High-level overview of the xenograft experimental workflow.

Proposed Mechanism of Action: Signaling Pathway

The diagram below illustrates the putative molecular mechanism of action for this compound, based on the known activities of related methoxy-substituted indole and oxindole compounds.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Events drug This compound tubulin Tubulin Polymerization drug->tubulin Inhibition microtubules Microtubule Instability tubulin->microtubules Disruption mitotic_arrest G2/M Mitotic Arrest microtubules->mitotic_arrest bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) mitotic_arrest->bcl2 Modulation cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling cascade for this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation

The poor aqueous solubility of many small molecule inhibitors necessitates the use of a vehicle for in vivo administration. The following is a general protocol for preparing a formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration.

Materials:

  • This compound (powder)[8]

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Procedure:

  • Solubilization: Accurately weigh the required amount of this compound. Dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO. Gentle warming and vortexing may be required.

  • Vehicle Preparation: In a sterile conical tube, prepare the vehicle mixture. A commonly used vehicle is a 10:40:50 mixture of DMSO:PEG400:Saline. For every 1 mL of final formulation, you would mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of saline.

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to prevent precipitation.

  • Sterility: Ensure all procedures are performed in a laminar flow hood to maintain sterility. The final formulation should be clear and free of precipitates.

Causality Note: The use of a co-solvent system like DMSO/PEG400 is critical for keeping hydrophobic compounds like this compound in solution when introduced into an aqueous physiological environment. Tween 80 can be added (e.g., 5% of the total volume) to improve stability and prevent precipitation.

Protocol 2: Subcutaneous Xenograft Model Establishment

This protocol details the implantation of human cancer cells into immunodeficient mice to generate tumors.[12][13]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • Trypsin-EDTA

  • Matrigel® (optional, but recommended)

  • 6-8 week old female NOD/SCID or NSG mice

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture cells according to standard protocols. Ensure cells are in the exponential growth phase and have a viability of >95% as determined by trypan blue exclusion.[13]

  • Cell Harvest: Wash the cells with sterile PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Cell Counting and Preparation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in a known volume of sterile, serum-free medium or PBS. Count the cells using a hemocytometer.

  • Final Cell Suspension: Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10^7 cells/mL. This will allow for an injection of 5 x 10^6 cells in 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave the hair on the right flank of the mouse and sterilize the area with an alcohol wipe.

    • Gently lift the skin on the flank and inject 100 µL of the cell suspension subcutaneously.

    • Monitor the mouse until it has fully recovered from anesthesia.

Causality Note: Matrigel® is a basement membrane extract that provides a scaffold for the tumor cells, which can improve the take rate and growth of the xenograft.

Protocol 3: Tumor Monitoring and Treatment Administration

Procedure:

  • Tumor Monitoring: Once tumors become palpable, typically 7-14 days post-implantation, begin measuring them 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: (Width² x Length) / 2 .

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Ensure the average tumor volume is similar across all groups.

  • Group Size: A minimum of 8-10 mice per group is recommended for statistical power.

  • Treatment Administration:

    • Control Group: Administer the vehicle solution to the control group following the same schedule and route as the treatment group.

    • Treatment Group: Administer the this compound formulation at the predetermined dose and schedule (e.g., daily, every other day).

  • Monitoring for Toxicity: Monitor the mice daily for any signs of toxicity, including:

    • Body weight loss (>15-20% is a common humane endpoint).

    • Changes in behavior (e.g., lethargy, hunched posture).

    • Signs of distress (e.g., ruffled fur, labored breathing).

Data Presentation and Analysis

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example Study Design
GroupTreatmentDose (mg/kg)RouteScheduleNo. of Mice
1Vehicle Control-i.p.Daily10
2This compound25i.p.Daily10
3This compound50i.p.Daily10
4Positive ControlVariesVariesVaries10
Table 2: Endpoint Data Collection
Mouse IDGroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Initial Body Weight (g)Final Body Weight (g)
01-11120150022.524.0
02-1211860022.821.5
..................

The primary outcome, tumor growth inhibition, can be analyzed using statistical methods such as a two-way repeated-measures ANOVA. Body weight changes can be analyzed using a one-way ANOVA.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, this protocol incorporates several self-validating systems:

  • Positive Control: Including a standard-of-care chemotherapy agent known to be effective against the chosen cell line validates the responsiveness of the model.

  • Vehicle Control: This group is crucial to ensure that the vehicle itself does not have any antitumor effects or toxicity.

  • Blinded Measurements: Whenever possible, tumor measurements should be performed by an individual who is blinded to the treatment groups to prevent bias.

  • Humane Endpoints: Pre-defined humane endpoints (e.g., maximum tumor size, percentage of body weight loss) ensure the ethical treatment of animals and prevent unnecessary suffering.[6][7]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vivo evaluation of this compound in a xenograft model. By carefully considering the experimental design, adhering to best practices in animal handling and welfare, and incorporating self-validating controls, researchers can generate robust and reliable data to assess the therapeutic potential of this promising compound. The insights gained from such studies are a critical step in the translation of novel anticancer agents from the laboratory to the clinic.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative NMR (qNMR) Assay of 4-Methoxyoxindole

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides a direct measurement of the molar concentration of a substance in a solution. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for calibration. Instead, it relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This makes qNMR a powerful tool for the accurate purity assessment and assay of active pharmaceutical ingredients (APIs), intermediates, and reference standards.[1][2]

This application note provides a detailed protocol for the determination of the purity of this compound using ¹H qNMR with an internal standard. The method is designed to be accurate, precise, and robust, making it suitable for use in research, development, and quality control environments.

Analyte and Internal Standard Selection

Analyte: this compound

  • Structure: (Note: The common stable tautomer is 4-Methoxy-1H-indole, and its ¹H NMR spectrum is used for this protocol.)

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.17 g/mol

Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

DMSO-d₆ is selected for its excellent ability to dissolve a wide range of organic molecules, including indole derivatives.[3][4][5] Its residual proton signal appears around 2.50 ppm, which typically does not interfere with the aromatic signals of the analyte and many common internal standards.

Internal Standard: Maleic Acid

Maleic acid is chosen as the internal standard for this assay based on the following criteria:

  • High Purity: Available as a certified reference material (CRM).

  • Chemical Stability: It is stable and does not react with the analyte or the solvent.[6]

  • Non-overlapping Signals: Its two olefinic protons produce a sharp singlet at approximately 6.3 ppm in DMSO-d₆, which is well-resolved from the signals of this compound.[3]

  • Solubility: It is soluble in DMSO-d₆.[6]

  • Hygroscopicity: It is non-hygroscopic, allowing for accurate weighing.

Experimental Protocols

Instrumentation

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation

  • Internal Standard Stock Solution: Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆. This creates a stock solution of approximately 2 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact weight (m_analyte).

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. Record the exact weight (m_IS).

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to a 5 mm NMR tube.

Logical Workflow for Sample Preparation

cluster_weighing Accurate Weighing weigh_analyte Weigh this compound (m_analyte) dissolve Dissolve both in a precise volume of DMSO-d6 (e.g., 0.75 mL) weigh_analyte->dissolve weigh_is Weigh Maleic Acid (m_IS) weigh_is->dissolve mix Ensure complete dissolution (Vortex/Sonicate) dissolve->mix transfer Transfer solution to NMR tube mix->transfer

Caption: Workflow for qNMR sample preparation.

NMR Data Acquisition

To ensure accurate quantification, it is crucial to allow for full relaxation of all protons of interest. This is achieved by using a sufficiently long relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the protons being quantified.[7][8] For small aromatic molecules, T₁ values can be several seconds long, necessitating a D1 of 30 seconds or more for high accuracy.[9]

Table 1: NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides sufficient resolution for baseline separation of signals.
Pulse Programzg30A standard 30° pulse angle reduces the impact of T₁ differences.
Relaxation Delay (D1) 30 s Ensures >99% relaxation of protons for accurate integration. [8]
Acquisition Time (AQ)≥ 3 sProvides good digital resolution of the signals.
Number of Scans (NS)16 - 64To achieve a signal-to-noise ratio (S/N) of >250:1 for the signals of interest.
Spectral Width (SW)16 ppmCovers the entire ¹H NMR chemical shift range.
Temperature298 K (25 °C)For stable and reproducible measurements.

Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration:

    • Calibrate the spectrum by setting the chemical shift of the residual DMSO peak to 2.50 ppm.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the singlet from the methoxy group protons).

    • Integrate the singlet from the two olefinic protons of the internal standard, maleic acid.

    • The integration limits should span a region approximately 20-30 times the full width at half maximum (FWHM) of the peak.

Calculation of Purity

The weight percent purity of this compound is calculated using the following equation:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte : Integral of the selected this compound signal.

  • N_analyte : Number of protons corresponding to the selected analyte signal.

  • I_IS : Integral of the selected internal standard signal.

  • N_IS : Number of protons corresponding to the selected internal standard signal.

  • MW_analyte : Molecular weight of this compound (147.17 g/mol ).

  • MW_IS : Molecular weight of Maleic Acid (116.07 g/mol ).

  • m_analyte : Mass of this compound.

  • m_IS : Mass of the internal standard.

  • P_IS : Purity of the internal standard (as a percentage from the certificate of analysis).

Logical Diagram for Purity Calculation

cluster_inputs Experimental Inputs cluster_constants Constants I_analyte Integral (Analyte) I_analyte calculation Purity Calculation (% w/w) I_analyte->calculation I_IS Integral (IS) I_IS I_IS->calculation m_analyte Mass (Analyte) m_analyte m_analyte->calculation m_IS Mass (IS) m_IS m_IS->calculation N_analyte Protons (Analyte) N_analyte N_analyte->calculation N_IS Protons (IS) N_IS N_IS->calculation MW_analyte MW (Analyte) MW_analyte MW_analyte->calculation MW_IS MW (IS) MW_IS MW_IS->calculation P_IS Purity (IS) P_IS P_IS->calculation result Purity of This compound calculation->result

Caption: Relationship of parameters for purity calculation.

Data Presentation

Table 2: Hypothetical Experimental Data for Purity Assay

ParameterValue
Mass of this compound (m_analyte)15.25 mg
Mass of Maleic Acid (m_IS)10.50 mg
Purity of Maleic Acid (P_IS)99.9%
Selected Analyte SignalMethoxy singlet (~3.8 ppm)
Number of Protons (N_analyte)3
Integral of Analyte (I_analyte)1.00
Selected IS SignalOlefinic singlet (~6.3 ppm)
Number of Protons (N_IS)2
Integral of IS (I_IS)0.88

Calculated Purity: Purity = (1.00 / 3) * (2 / 0.88) * (147.17 / 116.07) * (10.50 / 15.25) * 99.9% = 98.7%

Method Validation Summary

The qNMR method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[10][11][12] The following table summarizes typical validation parameters and acceptance criteria for a qNMR assay.

Table 3: Hypothetical Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte and IS signals are well-resolved.Baseline resolution > 2.0 achieved.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 50-150% of the target concentration.
Accuracy Mean recovery between 98.0% and 102.0%.Mean recovery of 99.5% (n=9 determinations).
Precision
- RepeatabilityRelative Standard Deviation (RSD) ≤ 1.0%.RSD = 0.3% (n=6 replicates).
- Intermediate PrecisionRSD ≤ 2.0%.RSD = 0.8% (different day, different analyst).
Limit of Quantitation (LOQ) S/N ≥ 10, with acceptable precision and accuracy.0.1 mg/mL
Limit of Detection (LOD) S/N ≥ 3.0.03 mg/mL
Robustness Insensitive to small, deliberate variations in method parameters.No significant effect on results when varying D1 (±5s) and temperature (±2°C).

The described ¹H qNMR method provides a reliable and accurate means for determining the purity of this compound. The use of a certified internal standard, appropriate selection of non-overlapping signals, and optimized acquisition parameters, particularly a sufficient relaxation delay, are critical for achieving high-quality, reproducible results. This method is a valuable alternative to traditional chromatographic techniques, offering reduced analysis time and direct, primary measurement capabilities.

References

High-Throughput Screening Assays for 4-Methoxyoxindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of 4-methoxyoxindole derivatives. This class of compounds holds significant promise in drug discovery, particularly in oncology, due to its diverse biological activities. The following sections detail experimental procedures for key assays, present quantitative data for representative compounds, and visualize relevant biological pathways and experimental workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Derivatives have demonstrated potential as inhibitors of key cellular processes implicated in cancer, including tubulin polymerization, protein kinase activity, and immune checkpoint pathways. High-throughput screening enables the rapid and efficient evaluation of large libraries of these derivatives to identify lead compounds for further development.

Data Presentation: Biological Activity of Oxindole Derivatives

The following tables summarize the biological activities of representative oxindole and 4-methoxy-substituted derivatives in various assays. This data provides a comparative reference for screening new compounds.

Table 1: Anti-proliferative Activity of Oxindole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Citation
Oxindole-Sulfonamide PID-4 RAMOS (Burkitt's lymphoma)Cytotoxicity Assay2.29[1]
N'-(2-oxoindolin-3-ylidene)benzohydrazide 3g HCT116 (Colon Carcinoma)Growth Inhibition0.056[2]
N'-(2-oxoindolin-3-ylidene)benzohydrazide 3g SNU398 (Hepatocellular Carcinoma)Growth Inhibition0.022[2]
N'-(2-oxoindolin-3-ylidene)benzohydrazide 3g RKO (Colon Cancer)Growth Inhibition0.019[2]
3-alkenyl-oxindole 15c MCF-7 (Breast Cancer)Growth Inhibition0.00439[3]
3-alkenyl-oxindole 15c DU 145 (Prostate Cancer)Growth Inhibition0.00106[3]
3-alkenyl-oxindole 15c HCT-116 (Colon Cancer)Growth Inhibition0.00034[3]
4-methoxy hydrazone derivative MCF-7 (Breast Cancer)Cytotoxicity Assay3.0 - 4.0[4]
Indole phytoalexin derivative K-453 HCT116 (Colon Cancer)MTS Assay32.22[5]

Table 2: Biochemical Inhibition Data for Oxindole Derivatives

Compound ClassTargetAssay TypeIC50 / Ki (µM)Citation
Spiro-oxindole Derivative 1 IDO1Enzyme InhibitionIC50: 25.2, Ki: 42.3[6]
Spiro-oxindole Derivative 2 IDO1Enzyme InhibitionIC50: 29.4, Ki: 49.5[6]
Alkene oxindole Derivative 23 IDO1Enzyme InhibitionIC50: 0.19[7]
Oxindole-based Derivative 5l FLT3Kinase InhibitionIC50: 0.036[8]
Oxindole-based Derivative 5l CDK2Kinase InhibitionIC50: 0.008[8]
N'-(2-oxoindolin-3-ylidene)benzohydrazide 3g Tubulin PolymerizationBiochemical AssayIC50: < 20[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using DOT language, illustrate a key signaling pathway targeted by oxindole derivatives and a general workflow for a high-throughput screening campaign.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Apoptosis) Transcription_Factors->Gene_Expression 4_Methoxyoxindole This compound Derivative 4_Methoxyoxindole->RAF Inhibition 4_Methoxyoxindole->JNK Modulation 4_Methoxyoxindole->p38 Modulation

MAPK Signaling Pathway Modulation

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library This compound Derivative Library Assay_Plate 384-well Microplate Preparation Compound_Library->Assay_Plate Compound_Dispensing Robotic Compound Dispensing Assay_Plate->Compound_Dispensing Reagent_Addition Addition of Cells and Reagents Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Fluorescence/Luminescence) Incubation->Signal_Detection Data_Acquisition Raw Data Acquisition Signal_Detection->Data_Acquisition Data_Normalization Data Normalization and Quality Control Data_Acquisition->Data_Normalization Hit_Identification Hit Identification (Z-score, % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound

High-Throughput Screening Workflow

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 384-well microplate formats but can be adapted as needed.

Fluorescence-Based Tubulin Polymerization Assay

Principle: This biochemical assay measures the effect of compounds on the polymerization of tubulin into microtubules. Polymerization is monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized tubulin.

Materials:

  • Purified tubulin (>97%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (for promoting polymerization)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • 384-well, black, clear-bottom assay plates

Protocol:

  • Prepare a tubulin polymerization reaction mix containing tubulin polymerization buffer, glycerol, and the fluorescent reporter dye.

  • Dispense 1 µL of test compounds, positive control, or DMSO (vehicle control) into the wells of the 384-well plate using an acoustic dispenser or pin tool.

  • Add 20 µL of the tubulin polymerization reaction mix to each well.

  • Incubate the plate at 37°C for 5 minutes to allow for compound-tubulin interaction.

  • Initiate the polymerization by adding 5 µL of GTP solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Calculate the rate of tubulin polymerization (slope of the linear phase of the fluorescence curve). Determine the percent inhibition for each compound relative to the DMSO control.

Cell-Based Apoptosis Assay (Caspase-3/7 Activity)

Principle: This cell-based assay quantifies the induction of apoptosis by measuring the activity of executioner caspases-3 and -7. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a luminescent signal.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay Reagent

  • 384-well, white, clear-bottom assay plates

Protocol:

  • Seed cells into 384-well plates at a predetermined optimal density and incubate overnight.

  • Treat cells with a range of concentrations of the this compound derivatives or controls.

  • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well (volume equal to the culture medium volume).

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability readout (e.g., from a parallel ATP content assay) to distinguish apoptosis from general cytotoxicity. Calculate the fold-change in caspase activity relative to the vehicle control.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: This assay measures the activity of a specific protein kinase by quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is determined through a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant protein kinase (e.g., CDK2, FLT3)

  • Kinase-specific substrate peptide

  • Kinase assay buffer

  • ATP solution

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Sunitinib, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well, white, low-volume assay plates

Protocol:

  • Dispense 50 nL of test compounds or controls into the assay plate.

  • Add 2.5 µL of a 2X kinase/substrate solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light produced by adding 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound relative to the DMSO control.

IDO1 Enzyme Inhibition Assay

Principle: This biochemical assay measures the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the conversion of tryptophan to N-formylkynurenine. The product is then hydrolyzed to kynurenine, which can be detected colorimetrically after reaction with Ehrlich's reagent.[7]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Epacadostat)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 384-well, clear assay plates

Protocol:

  • Prepare a reaction mixture containing IDO1 assay buffer, methylene blue, ascorbic acid, and catalase.

  • Dispense test compounds or controls into the assay plate.

  • Add the recombinant IDO1 enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction by adding TCA.

  • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 480 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of IDO1 activity for each compound relative to the DMSO control.

References

The Potential of 4-Methoxyoxindole in Fluorescent Probe Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 4-methoxyoxindole as a standalone fluorescent probe are not extensively documented in current literature, its structural features suggest significant potential as a precursor for novel fluorescent probes in various analytical techniques. The oxindole core is a privileged scaffold in medicinal chemistry and has been successfully utilized in the development of photoactivatable fluorescent agents.[1] The presence of a methoxy group at the 4-position is particularly noteworthy, as this substitution has been shown to enhance the sensitivity of fluorescent probes by increasing both molar extinction coefficients and fluorescence quantum yields.[2]

These application notes provide a forward-looking perspective on the hypothetical use of this compound as a basis for developing fluorescent probes, particularly for the detection of reactive oxygen species (ROS) and for use in bioimaging. The protocols outlined below are based on established methodologies for similar indole and oxindole-based fluorescent probes.[3][4]

Principle of Detection: A Hypothetical Mechanism

It is postulated that this compound can be chemically modified to create a pro-fluorescent probe. This probe would initially be non-fluorescent or weakly fluorescent. Upon reaction with a specific analyte, such as a reactive oxygen species (ROS), a chemical transformation would occur, leading to the formation of a highly fluorescent species. This "turn-on" fluorescence response would enable the sensitive and selective detection of the target analyte.

A plausible mechanism involves the development of a photoactivatable probe based on the N-hydroxyoxindole scaffold.[4] In this model, a derivative of this compound could be designed to undergo a specific reaction with an analyte, leading to the formation of a fluorescent N-hydroxy-4-methoxyoxindole.

Hypothetical Application: Detection of Peroxynitrite (ONOO⁻)

Peroxynitrite is a highly reactive oxygen species implicated in various pathological conditions.[5] A hypothetical probe, 4-MOIP (this compound-based Indicator for Peroxynitrite), could be synthesized from this compound. The detection mechanism is proposed to involve the selective oxidation of a specific functional group on the probe by peroxynitrite, triggering an intramolecular cyclization to yield a highly fluorescent product.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of the 4-MOIP probe before and after reaction with peroxynitrite, based on data for analogous fluorescent probes.[2][6]

Property4-MOIP (Probe)4-MOIP + ONOO⁻ (Product)
Excitation Wavelength (λex) ~350 nm~480 nm
Emission Wavelength (λem) ~420 nm (weak)~560 nm (strong)
Quantum Yield (Φ) < 0.05> 0.60
Molar Extinction Coefficient (ε) 5,000 M⁻¹cm⁻¹25,000 M⁻¹cm⁻¹
Stokes Shift 70 nm80 nm
Detection Limit -~10 nM
Linear Range -10 nM - 10 µM

Experimental Protocols

Protocol 1: In Vitro Detection of Peroxynitrite

Objective: To determine the fluorescence response of the 4-MOIP probe to peroxynitrite in a cell-free system.

Materials:

  • 4-MOIP stock solution (1 mM in DMSO)

  • Peroxynitrite (ONOO⁻) stock solution (concentration determined by UV-vis spectroscopy)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of 4-MOIP in PBS. A final concentration of 10 µM is recommended.

  • Prepare serial dilutions of peroxynitrite in PBS.

  • To each well of the 96-well plate, add 100 µL of the 4-MOIP working solution.

  • Add 10 µL of the peroxynitrite dilutions to the respective wells. For a negative control, add 10 µL of PBS.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation set at ~480 nm and emission at ~560 nm.

  • Plot the fluorescence intensity as a function of peroxynitrite concentration to determine the linear range and detection limit.

Protocol 2: Cellular Imaging of Peroxynitrite Production

Objective: To visualize the generation of peroxynitrite in living cells using the 4-MOIP probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 4-MOIP stock solution (1 mM in DMSO)

  • Peroxynitrite donor (e.g., SIN-1)

  • Confocal laser scanning microscope

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight.

  • Remove the culture medium and wash the cells twice with PBS.

  • Load the cells with 5 µM 4-MOIP in serum-free DMEM for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Induce peroxynitrite production by treating the cells with a peroxynitrite donor (e.g., 100 µM SIN-1) for 30 minutes.

  • Image the cells using a confocal microscope with excitation at 488 nm and emission collected between 540-600 nm.

  • For a negative control, image cells loaded with the probe but not treated with the peroxynitrite donor.

Visualizations

G Hypothetical Signaling Pathway of 4-MOIP Probe 4-MOIP_Probe 4-MOIP (Pro-fluorescent) Oxidation Oxidation & Cyclization 4-MOIP_Probe->Oxidation ONOO Peroxynitrite (ONOO⁻) ONOO->Oxidation Fluorescent_Product Fluorescent Product Oxidation->Fluorescent_Product Fluorescence Fluorescence Emission (~560 nm) Fluorescent_Product->Fluorescence

Caption: Proposed mechanism for peroxynitrite detection.

G Experimental Workflow for Cellular Imaging cluster_0 Cell Preparation cluster_1 Induction & Imaging cluster_2 Data Analysis Cell_Culture Culture HeLa Cells Probe_Loading Load with 4-MOIP Cell_Culture->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing ROS_Induction Induce ONOO⁻ with SIN-1 Washing->ROS_Induction Confocal_Imaging Confocal Microscopy ROS_Induction->Confocal_Imaging Image_Analysis Analyze Fluorescence Intensity Confocal_Imaging->Image_Analysis

Caption: Workflow for imaging peroxynitrite in cells.

Conclusion and Future Directions

While the direct use of this compound as a fluorescent probe requires further investigation, its chemical structure holds considerable promise for the development of next-generation fluorescent sensors. The principles outlined in these application notes, based on the known properties of related indole and oxindole derivatives, provide a roadmap for the rational design and synthesis of novel probes. Future research should focus on the synthesis of this compound derivatives and the characterization of their photophysical properties and reactivity towards various analytes. Such studies will be instrumental in unlocking the full potential of this versatile scaffold in analytical and biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Methoxyoxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methoxyoxindole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured to address specific issues you may encounter during your experiments, explaining not just the "what" but the critical "why" behind each recommendation.

Troubleshooting Guide

Low yield in the synthesis of this compound is a common yet surmountable challenge. The primary route often involves an intramolecular palladium-catalyzed C-N bond formation (a Buchwald-Hartwig amination) from a suitable precursor, such as N-(2-halo-5-methoxyphenyl)acetamide.[1][2] Success hinges on the careful orchestration of the catalyst system, reaction conditions, and purification strategy.

Below is a systematic guide to diagnosing and resolving the root causes of poor yields.

Issue TC-001: Reaction Stalls or Fails to Reach Completion

This is the most frequent issue, where starting material remains largely unconsumed even after extended reaction times.

Probable Causes & Solutions

Cause Scientific Rationale Recommended Action
Inactive Catalyst System The Pd(0) active catalyst may not be generating efficiently, or the chosen ligand may not be suitable for the specific substrate. Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[3]1. Screen Ligands: Test a panel of Buchwald ligands (e.g., XPhos, SPhos, BrettPhos). Fourth-generation catalysts using Josiphos-type ligands can also be highly effective for challenging substrates.[4] 2. Verify Pd Source: Ensure the quality of your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider using a pre-formed Pd(0) catalyst if generation in situ is problematic.
Inappropriate Base The base's role is to deprotonate the amide precursor, allowing it to coordinate to the palladium center.[3] If the base is too weak, this step is inefficient. If it is too strong and incompatible with other functional groups, it can cause substrate decomposition.[5]1. Base Strength: For amide cyclizations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required.[5] 2. Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Using a soluble organic base like DBU has been shown to be effective in some systems, especially for flow chemistry applications.[6]
Suboptimal Temperature Reductive elimination, the final C-N bond-forming step, is often the rate-limiting step and is highly temperature-dependent.[3] Insufficient thermal energy can cause the reaction to stall.1. Temperature Screen: Optimize the reaction temperature systematically (e.g., in 10 °C increments from 80 °C to 110 °C).[7] 2. Monitor Stability: While increasing temperature, monitor for signs of decomposition via TLC or LCMS.
Presence of Inhibitors Water, oxygen, and impurities in reagents or solvents can poison the palladium catalyst.[8][9]1. Anhydrous Conditions: Use freshly distilled, degassed solvents. Ensure all glassware is flame-dried or oven-dried. 2. Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.
Issue TC-002: Significant Formation of Side Products

The appearance of multiple spots on a TLC plate indicates that competing reaction pathways are consuming your starting material or product.

Probable Causes & Solutions

Cause Scientific Rationale Recommended Action
Hydrodehalogenation A common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via a competing β-hydride elimination pathway from the palladium-amide complex.[1]1. Ligand Choice: Use bulky ligands that favor the desired reductive elimination over side reactions. The steric hindrance can create a kinetic preference for C-N bond formation.[3][4] 2. Base Selection: In some cases, a weaker base may reduce the rate of competing pathways.
Intermolecular Coupling Instead of cyclizing, two molecules of the precursor can react with each other, leading to dimer formation. This is more likely at higher concentrations.1. High Dilution: Run the reaction at a lower concentration (e.g., 0.01 M to 0.05 M) to favor the intramolecular pathway.[10] 2. Slow Addition: If feasible, add the starting material slowly via syringe pump to maintain a low instantaneous concentration.
Product Decomposition The oxindole product itself may be unstable under the reaction conditions, especially with prolonged heating in the presence of a strong base.[11][12]1. Monitor Reaction Progress: Use TLC or LCMS to determine the point of maximum product formation.[12] Do not let the reaction run longer than necessary. 2. Lower Temperature: If the reaction proceeds at a lower temperature (even if slower), the final yield may be higher due to reduced decomposition.
Issue TC-003: Difficulty in Product Isolation and Purification

Even with a high conversion, a low isolated yield can result from challenges during workup and purification.

Probable Causes & Solutions

Cause Scientific Rationale Recommended Action
Product Adsorption on Silica Gel Oxindoles contain a polar lactam group and can bind strongly to acidic silica gel, leading to streaking during column chromatography and poor recovery.[13]1. Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[13] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
Formation of an Oil The crude product may be an oil that is difficult to crystallize. This is often due to residual impurities.[14]1. Solvent Screening for Recrystallization: Test a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane). 2. Bulb-to-Bulb Distillation: For thermally stable, non-crystalline products, short-path distillation under high vacuum can be an effective purification method.[14]
Emulsion During Workup The presence of polar starting materials and products can lead to the formation of stable emulsions during aqueous extraction, trapping the product.1. Add Brine: During the workup, wash the organic layer with a saturated NaCl solution (brine) to break emulsions by increasing the ionic strength of the aqueous phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic pathway for this compound that this guide is based on?

A1: This guide primarily addresses challenges related to the final ring-closing step, which is commonly achieved via an intramolecular Buchwald-Hartwig amination.[1][15] The typical precursor would be an N-acylated 2-halo-5-methoxyaniline, prepared from commercially available 2-bromo-5-methoxyaniline or a similar starting material.[16][17]

cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization Start 2-Bromo-5-methoxyaniline Acylation N-Acylation (e.g., with Acetyl Chloride) Start->Acylation Step 1 Precursor N-(2-bromo-5-methoxyphenyl)acetamide Acylation->Precursor Step 2 Cyclization Intramolecular Buchwald-Hartwig Amination Precursor->Cyclization Pd Catalyst, Ligand, Base Product This compound Cyclization->Product

Caption: Synthetic overview for this compound.

Q2: How do I select the optimal catalyst-ligand combination?

A2: The choice is substrate-dependent, but a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand.[3] These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond.[3] For difficult cyclizations, more advanced, sterically hindered ligands like XPhos or the Josiphos family of ligands are often more effective as they can prevent catalyst decomposition and accelerate the reaction.[4] It is highly recommended to perform a small-scale screen of 2-3 different ligands to identify the most effective one for your specific system.

Q3: What is the mechanistic role of the base, and are there alternatives to NaOtBu?

A3: The base is critical for deprotonating the amide nitrogen after initial coordination to the palladium(II) intermediate. This forms the palladium-amido complex, which is necessary before reductive elimination can occur.[1][3] While NaOtBu is common, other strong bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly if your substrate is sensitive to the harshness of alkoxides.[5] These weaker inorganic bases often require higher temperatures but can sometimes lead to cleaner reactions.

Q4: My reaction is very slow. Besides temperature, what else can I do?

A4: If raising the temperature leads to decomposition, consider the catalyst loading. While typical loadings are 1-2 mol %, increasing this to 5 mol % can sometimes accelerate a sluggish reaction without needing more thermal energy. Additionally, ensure your solvent is appropriate. Polar aprotic solvents like toluene, dioxane, or DMF are common choices. A solvent screen can sometimes reveal a medium that significantly improves reaction rates.[6]

Visualizing the Troubleshooting Process

A logical workflow can streamline the optimization process. Start by confirming the problem and then systematically address the most likely causes.

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methoxyoxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-Methoxyoxindole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. This compound is a key intermediate in the synthesis of various biologically active compounds, and its efficient preparation is crucial for advancing drug discovery programs.[1]

This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the synthetic process. We will focus on a robust and widely applicable method—the Palladium-catalyzed intramolecular α-arylation of an N-aryl-2-chloroacetamide—and explore how to troubleshoot and optimize it effectively.

Section 1: Core Synthetic Strategy & Protocol

The synthesis of substituted oxindoles has been approached through various methods, including the oxidation of indoles and cyclization of anilide precursors.[2][3] For substrates like this compound, the Palladium-catalyzed intramolecular C-N bond formation (an α-arylation of the amide) offers a highly reliable and scalable route with excellent functional group tolerance.[2] This approach, pioneered by researchers like Buchwald and Hartwig, provides a predictable platform for optimization.

The overall transformation proceeds in two high-yielding steps starting from commercially available 3-methoxyaniline.

Step 1: Synthesis of N-(3-methoxyphenyl)-2-chloroacetamide (Precursor)

This standard acylation reaction forms the cyclization precursor. The primary challenge is to ensure complete reaction without significant side product formation.

Step 2: Palladium-Catalyzed Intramolecular α-Arylation

This is the critical, yield-determining step where the oxindole ring is formed. The reaction's success is highly dependent on the interplay between the palladium source, the phosphine ligand, the base, and the solvent.

Detailed Experimental Protocol

Protocol 1: Synthesis of N-(3-methoxyphenyl)-2-chloroacetamide

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution.

  • Acylation: Slowly add a solution of 2-chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture over 20-30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step, but can be recrystallized from ethyl acetate/hexanes if necessary.

Protocol 2: Synthesis of this compound

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Reagent Addition: Add the crude N-(3-methoxyphenyl)-2-chloroacetamide (1.0 eq.) to the flask.

  • Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (approx. 0.1 M).

  • Heating & Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching & Filtration: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous MgSO₄. After concentration, purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why was the Palladium-catalyzed intramolecular α-arylation chosen as the core method? A1: This method is exceptionally robust for forming the oxindole core. Unlike harsher classical methods, it tolerates a wide variety of functional groups, making it ideal for complex molecule synthesis. The catalytic nature of the reaction and the well-understood mechanism allow for rational optimization.[2]

Q2: The protocol specifies Pd₂(dba)₃ and XPhos. Can other catalysts or ligands be used? A2: Absolutely. The choice of catalyst and ligand is the most critical parameter for optimization. Pd₂(dba)₃ is a common, air-stable Pd(0) source. Bulky, electron-rich phosphine ligands like XPhos (or other biarylphosphines like SPhos) are crucial because they promote the rate-limiting reductive elimination step of the catalytic cycle, leading to higher yields and faster reactions. Simpler ligands like P(tBu)₃ can also be effective but may require different conditions.[2]

Q3: What are the most common side products, and how can they be minimized? A3: The primary side products are typically from intermolecular reactions (dimerization) or hydrolysis of the chloroacetamide starting material if water is present. To minimize these, ensure a truly inert atmosphere, use anhydrous solvents, and maintain the recommended concentration. Running the reaction too dilute can favor intermolecular side reactions.

Q4: How can I reliably confirm the formation of this compound? A4: Confirmation should be done using a combination of techniques. ¹H NMR spectroscopy is definitive, showing characteristic peaks for the aromatic protons and the C3-methylene group. ¹³C NMR will show a characteristic carbonyl peak for the amide. Mass spectrometry (MS) should be used to confirm the molecular weight (163.17 g/mol ). You can compare your data against spectral databases for verification.[4]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the cyclization step (Protocol 2).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Palladium source has decomposed; ligand has oxidized. 2. Poor Quality Base: NaOtBu is hygroscopic and can lose activity. 3. Incorrect Temperature: Reaction temperature is too low for oxidative addition to occur.1. Use fresh Pd₂(dba)₃ and ligand from a reliable source, stored under inert gas. 2. Use a fresh bottle of NaOtBu, preferably from a sealed container. Weigh it quickly. 3. Ensure the internal reaction temperature reaches the target (100-110 °C). Consider screening temperatures from 80 °C to 120 °C.
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: The active Pd(0) species can be sensitive. 2. Insufficient Base: The base may be consumed by trace acidic impurities or water. 3. Poor Solubility: The base or catalyst complex may not be sufficiently soluble in the chosen solvent.1. Add a second portion of catalyst and ligand (e.g., 1 mol%) after 12 hours. 2. Increase the equivalents of base slightly (e.g., from 1.4 to 1.6 eq.). 3. Consider an alternative solvent like Dioxane, which can improve the solubility of inorganic bases.
Formation of Dark Tar or Multiple Byproducts 1. Oxygen Contamination: The presence of O₂ can lead to catalyst decomposition and side reactions. 2. Temperature Too High: Excessive heat can cause decomposition of the starting material or product. 3. Wrong Ligand Choice: The ligand may not be sterically bulky enough to prevent side reactions.1. Ensure your solvent is properly degassed (e.g., by sparging with argon for 30 min) and maintain a positive pressure of inert gas. 2. Lower the reaction temperature and monitor for longer. A slightly slower, cleaner reaction is preferable. 3. Screen more sterically demanding biarylphosphine ligands (e.g., RuPhos, BrettPhos).
Difficulty in Product Purification 1. Residual Palladium: Palladium residues can co-elute with the product, causing discoloration. 2. Similar Polarity: The starting material and product may have close Rf values on TLC.1. After the initial filtration through Celite®, consider an additional wash with a scavenger solution (e.g., aqueous thiourea) or treatment with activated carbon. 2. Optimize your chromatography. A shallow solvent gradient is key. If separation is still poor, consider recrystallization as an alternative purification method.
Section 4: Data-Driven Optimization

Systematic optimization involves screening key reaction parameters. The tables below summarize typical starting points for such a screen.

Table 1: Screening of Reaction Parameters for Cyclization

ParameterCondition 1 (Standard)Condition 2 (Alternative)Condition 3 (Alternative)Rationale & Comments
Pd Source Pd₂(dba)₃Pd(OAc)₂-Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst. It can sometimes give different results.
Ligand XPhosSPhosP(tBu)₃SPhos is another excellent biarylphosphine. P(tBu)₃ is a less bulky, highly active ligand that may require lower temperatures.
Base NaOtBuK₂CO₃Cs₂CO₃Carbonate bases are weaker and may require higher temperatures or a different solvent (like DMF or Dioxane) but can sometimes lead to cleaner reactions.
Solvent TolueneDioxaneDMFDioxane is an excellent coordinating solvent. DMF is more polar and may be necessary for carbonate bases but can be problematic at high temperatures.
Section 5: Visualizing the Process

Understanding the underlying mechanism and having a logical workflow are essential for effective troubleshooting.

The Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed α-arylation reaction. The efficiency of each step is influenced by the choice of ligand, base, and temperature.

Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition re_complex Intramolecular Complex oa_complex->re_complex Deprotonation (Amide N-H) base_h Base-H⁺ oa_complex->base_h product_complex Pd(II) Product Complex re_complex->product_complex Reductive Elimination (Rate-Limiting) product_complex->pd0 Product Release product This compound product_complex->product start N-Aryl-2-chloroacetamide start->oa_complex base Base (NaOtBu) base->oa_complex

Caption: The catalytic cycle for intramolecular α-arylation.

Troubleshooting Workflow

When a reaction fails, a systematic approach is necessary to diagnose the problem.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_precursor Analyze Precursor by NMR/MS start->check_precursor check_reagents Check Reagent Quality (Aniline, Chloroacetyl Chloride) resynthesize Solution: Resynthesize Precursor check_reagents->resynthesize precursor_ok Precursor is Correct & Pure? check_precursor->precursor_ok precursor_ok->check_reagents No cyclization_params Focus on Cyclization Step precursor_ok->cyclization_params Yes check_catalyst Check Catalyst/Ligand/Base Are they fresh? cyclization_params->check_catalyst replace_reagents Solution: Use Fresh Reagents check_catalyst->replace_reagents No check_conditions Check Reaction Conditions (Temp, Inert Atmosphere) check_catalyst->check_conditions Yes check_conditions->start Yes (Problem is Complex, Re-evaluate Route) optimize_conditions Solution: Re-optimize Temp & Ensure Degassed Solvents check_conditions->optimize_conditions No

Caption: A logical workflow for troubleshooting failed reactions.

References

4-Methoxyoxindole stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 4-Methoxyoxindole

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of oxindole and indole derivatives and established principles of drug stability testing. It is intended to serve as a guide for researchers to design and execute their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemistry of related indole and oxindole structures, this compound is potentially susceptible to degradation through the following pathways:

  • Hydrolysis: The lactam (cyclic amide) bond in the oxindole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The electron-rich aromatic ring and the position adjacent to the carbonyl group can be prone to oxidation.[1] This could be initiated by atmospheric oxygen, peroxides, or metal ions.[2]

  • Photolysis: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation. Indole derivatives are often light-sensitive.[3]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.

Q2: What are the initial signs of this compound degradation?

A2: Visual inspection can often provide the first clues of degradation. These include:

  • Color Change: A change from a white or off-white solid to a yellow, pink, or brown coloration can indicate the formation of degradation products.[4]

  • Change in Physical State: Clumping or melting of the solid material below its expected melting point may suggest the presence of impurities.

  • Incomplete Dissolution: Difficulty in dissolving the compound in a solvent in which it is known to be soluble can be a sign of impurity formation.

For solutions, the appearance of a precipitate or a change in color over time are common indicators of degradation.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool (2-8°C) or cold (-20°C) temperatures are recommended for long-term storage.[4]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[3]

  • Atmosphere: For maximum stability, especially for long-term storage or for use as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[4]

  • Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A4: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks could correspond to one or more degradation products. To identify the cause, consider the following:

  • Sample History: Review the storage conditions and handling of the sample. Was it exposed to light, elevated temperatures, or reactive reagents?

  • Mobile Phase: Ensure the mobile phase pH is within a range where this compound is stable. Extreme pH values can cause on-column degradation.

  • Forced Degradation Comparison: Compare the chromatogram to those from forced degradation studies (see Experimental Protocols section) to see if the unknown peaks match any of the degradation products generated under specific stress conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: A freshly prepared solution of this compound shows significant degradation within a short period (hours to days) when analyzed by HPLC or LC-MS.

  • Possible Causes:

    • Solvent Reactivity: The solvent may not be inert or may contain impurities (e.g., peroxides in THF or ethers) that are reacting with the compound.

    • pH of the Solution: The pH of the solution may be promoting hydrolysis.

    • Exposure to Light: The solution may have been exposed to ambient or UV light.

    • Oxygen Content: Dissolved oxygen in the solvent can lead to oxidative degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Use high-purity, degassed solvents. If possible, use freshly opened bottles of solvents.

    • pH Control: If applicable to your experiment, buffer the solution to a neutral pH.

    • Light Protection: Prepare and store solutions in amber glassware or wrap containers in aluminum foil.

    • Inert Atmosphere: For sensitive experiments, sparge the solvent with an inert gas (argon or nitrogen) before preparing the solution and store the solution under an inert headspace.

Issue 2: Inconsistent Results in Stability Studies

  • Symptom: Reproducibility of degradation profiles is poor between experiments.

  • Possible Causes:

    • Inconsistent Stress Conditions: Minor variations in temperature, reagent concentration, or light exposure can lead to different degradation outcomes.[2]

    • Sample Matrix Effects: If working with a formulation, excipients may interact with this compound differently under stress conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all parameters of the forced degradation studies are tightly controlled and documented.

    • Control Samples: Always include a control sample (unstressed) in every experiment to provide a baseline.

    • Purity of Starting Material: Ensure the starting material has a consistent and high purity.

Quantitative Data Summary

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 M HCl (60°C)24Data to be generatedData to be generatedData to be generated
0.1 M NaOH (60°C)24Data to be generatedData to be generatedData to be generated
3% H₂O₂ (RT)24Data to be generatedData to be generatedData to be generated
Heat (80°C, solid)48Data to be generatedData to be generatedData to be generated
Photolytic (UV/Vis)24Data to be generatedData to be generatedData to be generated

RT = Room Temperature

Experimental Protocols

General Protocol for Forced Degradation Studies of this compound

This protocol provides a general framework for conducting forced degradation studies.[5] The conditions may need to be adjusted based on the observed stability of this compound. The goal is to achieve 5-20% degradation of the parent compound.[6]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples, including a non-stressed control, to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

    • Use LC-MS to obtain mass information for the parent compound and any degradation products to aid in their identification.[2]

Visualizations

degradation_pathway This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis [H+] or [OH-] oxidation Oxidation (e.g., H2O2) This compound->oxidation [O] photolysis Photolysis (UV/Vis Light) This compound->photolysis thermal Thermal Stress This compound->thermal Δ ring_opened Ring-Opened Product hydrolysis->ring_opened oxidized_products Oxidized Products (e.g., Hydroxylated species) oxidation->oxidized_products photodegradants Photodegradants photolysis->photodegradants thermal_degradants Thermal Degradants thermal->thermal_degradants

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acidic (e.g., 0.1 M HCl, 60°C) analysis Sample Preparation (Neutralization, Dilution) acid->analysis base Basic (e.g., 0.1 M NaOH, 60°C) base->analysis oxidative Oxidative (e.g., 3% H2O2, RT) oxidative->analysis thermal Thermal (e.g., 80°C) thermal->analysis photolytic Photolytic (UV/Vis) photolytic->analysis start This compound (Solid & Solution) start->acid start->base start->oxidative start->thermal start->photolytic hplc Stability-Indicating HPLC-PDA Analysis analysis->hplc lcms LC-MS Analysis for Identification hplc->lcms data Data Analysis (% Degradation, Impurity Profile) lcms->data troubleshooting_logic start Unexpected Peaks in HPLC/LC-MS? check_storage Review Sample Storage and Handling History start->check_storage check_method Evaluate Analytical Method (e.g., mobile phase pH) check_storage->check_method compare_forced Compare with Forced Degradation Profiles check_method->compare_forced degradation Degradation is Likely compare_forced->degradation Match Found artifact Analytical Artifact or Contamination compare_forced->artifact No Match

References

Technical Support Center: Purification of Crude 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Methoxyoxindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in crude this compound can originate from several sources, including unreacted starting materials, byproducts from the synthetic route, and degradation of the final product. Common impurities may include:

  • Unreacted 4-Methoxyindole: The precursor in many synthetic pathways.

  • Over-oxidized products: Further oxidation of the oxindole ring can lead to various degradation products.

  • Isomeric impurities: Depending on the synthetic method, other positional isomers may be formed.

  • Reagents and catalysts: Residual reagents and catalysts from the reaction mixture.

  • Solvent residues: Trapped solvent molecules within the crude solid.

Q2: My crude this compound is a dark, oily substance. How can I handle this?

A2: An oily or deeply colored crude product often indicates the presence of significant impurities or residual solvent. Before attempting a primary purification method like recrystallization, consider the following pre-purification steps:

  • Trituration: Stirring the crude oil with a solvent in which this compound is poorly soluble (e.g., hexanes or diethyl ether) can help to solidify the product and wash away some non-polar impurities.

  • Activated Carbon Treatment: If the color is due to highly conjugated impurities, dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help decolorize the solution before further purification. Be aware that this can also lead to some product loss due to adsorption.

Q3: What are the best storage conditions for this compound to prevent degradation?

A3: Based on the properties of the related compound 4-Methoxyindole, this compound is likely sensitive to light, air (oxidation), and heat.[1][2] To minimize degradation, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds.[3][4] However, several issues can arise.

Problem Potential Cause Troubleshooting Steps
"Oiling out" instead of crystallization. The melting point of this compound may be lower than the boiling point of the chosen solvent. The solution may be too concentrated.- Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to reduce saturation. - Allow the solution to cool more slowly. - Use a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then reheat until clear and cool slowly.
Low recovery of purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] - Cool the crystallization flask in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[5] - Preheat the filtration apparatus to prevent premature crystallization.
No crystal formation upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add a seed crystal of pure this compound. - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Try a different solvent or a solvent/anti-solvent system.
Product is still impure after recrystallization. The chosen solvent did not effectively differentiate between the product and the impurities. The cooling was too rapid, trapping impurities in the crystal lattice.- Select a solvent where the impurities are either very soluble or very insoluble. - Ensure slow cooling to allow for selective crystallization. - A second recrystallization may be necessary.
Column Chromatography Challenges

Column chromatography is a versatile purification technique for separating compounds based on their differential adsorption to a stationary phase.[6]

Problem Potential Cause Troubleshooting Steps
Poor separation of spots on TLC. The solvent system (eluent) is not optimal.- If the Rf value is too high, decrease the polarity of the eluent. - If the Rf value is too low, increase the polarity of the eluent. - For polar compounds, consider adding a small amount of a polar modifier like methanol or triethylamine.
Compound is stuck on the column. The eluent is not polar enough. The compound is interacting too strongly with the silica gel (which is acidic).- Gradually increase the polarity of the eluent (gradient elution). - If the compound is basic, consider adding a small percentage of triethylamine to the eluent to neutralize the acidic silica.
Cracking or channeling of the column packing. The column was not packed properly. The solvent level dropped below the top of the stationary phase.- Ensure the stationary phase is packed uniformly as a slurry. - Always maintain the solvent level above the top of the stationary phase.
Product elutes as very broad bands. The initial sample band was too diffuse. The column was overloaded.- Dissolve the crude product in a minimal amount of the initial eluent before loading it onto the column. - Use an appropriate amount of stationary phase for the amount of crude product (typically a 20:1 to 100:1 ratio by weight).

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or toluene) and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., in a water bath) and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give the desired product an Rf value of approximately 0.2-0.4. Silica gel is a common stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Solubility of 4-Methoxyindole (Precursor) in Common Solvents

Note: This data is for the precursor, 4-Methoxyindole. The solubility of this compound may differ but this provides a starting point for solvent screening.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)100 mg/mL (requires sonication)[7]
Ethanol50 mg/mL (clear, faintly yellow solution)[1][8]

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude this compound assessment Assess Physical State and Purity (TLC, NMR) start->assessment is_oil Is it an oil? assessment->is_oil trituration Triturate with non-polar solvent is_oil->trituration Yes is_colored Is it highly colored? is_oil->is_colored No (Solid) trituration->assessment charcoal Treat with Activated Charcoal is_colored->charcoal Yes recrystallization Attempt Recrystallization is_colored->recrystallization No charcoal->recrystallization recrystallization_success Is it pure? recrystallization->recrystallization_success column Perform Column Chromatography pure_solid Pure this compound column->pure_solid recrystallization_success->column No recrystallization_success->pure_solid Yes

Caption: Decision workflow for selecting a purification strategy for crude this compound.

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified Crystals dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

References

Technical Support Center: Managing Regioisomer Formation in 4-Methoxyoxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 4-methoxyoxindole, with a specific focus on strategies to manage and control the formation of unwanted regioisomers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue Potential Cause(s) Suggested Solution(s)
1. Formation of a mixture of 4-methoxy and 6-methoxyoxindole regioisomers. The cyclization of 3-methoxyphenyl-based precursors can be non-selective due to similar activation of the C2 and C6 positions by the methoxy group.Modify the Starting Material: Introduce a blocking group at the 6-position of the aniline precursor to prevent cyclization at that site. The blocking group can be removed in a subsequent step. Optimize Reaction Conditions: Systematically vary the acid catalyst (e.g., PPA, Eaton's reagent, various Lewis acids), temperature, and reaction time. Lower temperatures may favor the thermodynamically more stable isomer.
2. Low overall yield of the desired this compound. - Incomplete cyclization. - Degradation of starting material or product under harsh acidic conditions. - Steric hindrance from the methoxy group at the ortho position to the reacting center.Increase Catalyst Concentration or Use a Stronger Acid: Carefully increase the amount of acid catalyst or switch to a more potent one to drive the cyclization to completion. Lower Reaction Temperature: While seemingly counterintuitive, lower temperatures can sometimes improve yields by minimizing side reactions and degradation. Employ a Milder Synthetic Route: Consider alternative strategies such as transition-metal-catalyzed C-H activation or intramolecular Heck reactions which may proceed under less harsh conditions.
3. Difficulty in separating this compound from its regioisomers. The similar polarity and physical properties of the methoxyoxindole isomers make chromatographic separation challenging.Optimize Chromatography: Use a high-resolution silica gel or consider alternative stationary phases. Experiment with different solvent systems, employing a shallow gradient elution. Derivative Formation: If separation remains difficult, consider derivatizing the mixture. The different isomers may react at different rates or form derivatives with more distinct physical properties, facilitating separation. The original functionality can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are the main challenges regarding regioselectivity?

A1: The most common approach to this compound is through the cyclization of a suitably substituted aniline derivative, such as N-(chloroacetyl)-3-methoxyaniline. The primary challenge is controlling the regioselectivity of the intramolecular Friedel-Crafts-type reaction. The methoxy group at the 3-position of the aniline ring activates both the ortho (position 2) and para (position 6) positions for electrophilic substitution, leading to the potential formation of both the desired this compound and the undesired 6-methoxyoxindole isomer.

Q2: How does the choice of acid catalyst influence the ratio of 4-methoxy to 6-methoxyoxindole?

A2: The choice of acid catalyst is critical in controlling the regioselectivity of the cyclization. Strong Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid are commonly used. Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can also be employed. The size and nature of the acid catalyst can influence the transition state of the cyclization, thereby affecting the product ratio. It is often necessary to screen a variety of acid catalysts and their concentrations to optimize the formation of the desired 4-methoxy isomer.

Q3: Are there modern synthetic methods that offer better regioselectivity for the synthesis of 4-substituted oxindoles?

A3: Yes, modern synthetic methods are being developed to address the challenge of regioselectivity. Transition-metal-catalyzed reactions, particularly those involving palladium or rhodium, have shown promise. These methods often utilize directing groups to achieve C-H activation and subsequent cyclization at a specific position on the aromatic ring, offering a higher degree of control over the formation of the desired regioisomer.

Q4: Can I use spectroscopic methods to differentiate between this compound and its regioisomers?

A4: Yes, ¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between methoxyoxindole isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different substitution patterns. For instance, the aromatic protons of this compound will exhibit a different splitting pattern compared to those of 6-methoxyoxindole. Predicted spectroscopic data can serve as a useful reference for structural elucidation[1].

Quantitative Data on Regioisomer Formation

The following table summarizes data on the formation of regioisomers in related indole syntheses, which can provide insights into the factors influencing selectivity in oxindole synthesis. Direct quantitative comparisons for this compound synthesis are not widely reported in the literature, highlighting the need for empirical optimization in specific cases.

Starting MaterialCatalyst/ConditionsProduct(s)Regioisomeric RatioReference
2-MethoxyphenylhydrazoneSaturated HCl/EtOH6-Chloroindole & 6-EthoxyindoleVaries with HCl concentrationBased on principles discussed in methoxy-activated indole synthesis[2]
2-MethoxyphenylhydrazoneZnCl₂/AcOH5-ChloroindoleMajor productBased on principles discussed in methoxy-activated indole synthesis[2]

Note: This data is for indole synthesis and serves as an illustrative example of how reaction conditions can influence regioselectivity. Researchers should conduct their own optimization studies for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1H-indole-2-acetic acid, methyl ester (Illustrative for Methoxy-Substituted Indole Synthesis)

This protocol, adapted from a literature procedure, details the synthesis of a methoxy-substituted indole derivative and can serve as a procedural basis for developing a synthesis for this compound[3].

Step A: 5-Methoxy-2-nitrophenylacetic acid, 3

  • In a 1-L, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 50 g (0.276 mol) of 5-methoxy-2-nitrotoluene and 250 mL of absolute ethanol.

  • While stirring, add a solution of 76.2 g (0.832 mol) of sodium ethoxide in 250 mL of absolute ethanol.

  • Heat the mixture to 60-65°C and add 48.6 g (0.33 mol) of diethyl oxalate dropwise over 30 minutes.

  • After the addition is complete, stir the mixture at 60-65°C for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and add 250 mL of water.

  • Extract the aqueous layer with ether and then acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 5-methoxy-2-nitrophenylacetic acid.

Step B: Methyl 5-methoxy-2-nitrophenylacetate

  • To a solution of the acid from Step A in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Remove the methanol under reduced pressure and dissolve the residue in ether.

  • Wash the ether solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the methyl ester.

Step C: Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate, 4

  • In a 1-L, three-necked flask, charge 25.2 g (0.08 mol) of the methyl ester from Step B in 200 mL of reagent-grade methanol.

  • Add 20 mL of ammonium hydroxide.

  • Stir the mixture for 15 minutes.

  • The resulting product can be used in the subsequent cyclization step.

Step D: Cyclization to Methyl 5-methoxy-1H-indole-2-acetate, 5

  • The crude product from Step C is subjected to reductive cyclization using a suitable reducing agent such as iron in acetic acid or catalytic hydrogenation to yield the indole product.

Visualizations

Experimental Workflow: Synthesis and Characterization of Methoxy-Substituted Oxindoles

G General Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization Starting Material Starting Material Cyclization Cyclization Starting Material->Cyclization e.g., N-(chloroacetyl)- 3-methoxyaniline Crude Product Crude Product Cyclization->Crude Product Acid Catalyst Purification Purification Crude Product->Purification Column Chromatography TLC/LC-MS Analysis TLC/LC-MS Analysis Purification->TLC/LC-MS Analysis Monitor Purity Pure this compound Pure this compound TLC/LC-MS Analysis->Pure this compound Isolate Fractions NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Pure this compound->FTIR Spectroscopy

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Decision Tree for Troubleshooting Regioisomer Formation

G Troubleshooting Regioisomer Formation in this compound Synthesis Start Start Mixture of Regioisomers? Mixture of Regioisomers? Start->Mixture of Regioisomers? Yes Yes Mixture of Regioisomers?->Yes Yes No No Mixture of Regioisomers?->No No Modify Starting Material Modify Starting Material Yes->Modify Starting Material Option 1 Optimize Reaction Conditions Optimize Reaction Conditions Yes->Optimize Reaction Conditions Option 2 Proceed with Characterization Proceed with Characterization No->Proceed with Characterization

Caption: A decision tree to guide troubleshooting efforts when facing regioisomer formation.

References

preventing oxidative degradation of 4-Methoxyoxindole in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxyoxindole

Guide to Preventing Oxidative Degradation in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted oxindole, this compound can be susceptible to oxidative degradation in solution, leading to compromised sample integrity, inaccurate results, and loss of biological activity.

This document provides in-depth, field-proven insights and actionable protocols to help you identify, troubleshoot, and prevent the oxidative degradation of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of this compound degradation?

A visual color change, often to a yellow, pink, or brownish hue, is a primary indicator of degradation.[1] While pure this compound solutions are typically colorless to very pale yellow, the formation of oxidized, conjugated species can impart color. However, significant degradation can occur before any color change is visible. Therefore, you should always rely on analytical methods for confirmation, not just visual cues.

Q2: What are the primary factors that accelerate the oxidative degradation of this compound?

The degradation of this compound is primarily driven by a combination of factors that promote the formation of reactive oxygen species (ROS) or facilitate the molecule's reaction with atmospheric oxygen. The core drivers include:

  • Dissolved Oxygen: The presence of molecular oxygen in the solvent is the most common culprit in autoxidation.[2]

  • Light Exposure: UV-Vis light can provide the energy to initiate radical chain reactions, leading to photodegradation.[3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Solvent Choice: Protic solvents or solvents containing peroxide impurities can actively participate in degradation pathways.

  • Solution pH: Non-optimal pH can catalyze degradation. While specific data for this compound is limited, related heterocyclic compounds often show instability at highly acidic or basic pH values.[4][5]

Q3: What is the likely mechanism of oxidation?

While a specific pathway for this compound is not extensively published, the oxindole nucleus is susceptible to oxidation. The reaction likely proceeds via a free-radical chain reaction initiated by an event like light exposure or the presence of metal ion impurities. The electron-donating nature of the methoxy group at the 4-position can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidation compared to unsubstituted oxindole. The most vulnerable sites are often the C3 position and the N-H bond of the lactam.

Q4: When should I absolutely use an antioxidant?

Using an antioxidant is strongly recommended under the following circumstances[1][6]:

  • For any long-term storage of solutions (more than a few hours).

  • When the experimental protocol involves heating or prolonged exposure to ambient light and air.

  • If the solvent has not been specifically deoxygenated.

  • When working with very dilute solutions, where the relative concentration of dissolved oxygen to your compound is high.

Troubleshooting Guide: Diagnosing and Solving Degradation

If you suspect your this compound solution has degraded, use the following workflow to diagnose the cause and implement corrective actions.

G cluster_observe Observation & Confirmation cluster_diagnose Diagnosis cluster_solve Solution start Suspected Degradation (e.g., color change, inconsistent data) confirm Analytical Confirmation (Use Stability-Indicating HPLC/LC-MS) start->confirm degraded Degradation Confirmed? confirm->degraded check_o2 Was the solvent deoxygenated? Was an inert atmosphere used? degraded->check_o2 Yes end_node Prepare Fresh, Stabilized Solution & Re-analyze degraded->end_node No (Solution is Stable) check_light Was the solution protected from light? check_o2->check_light solve_o2 Implement Inert Atmosphere Protocols check_o2->solve_o2 If No check_temp Was the solution stored at the correct temperature? check_light->check_temp solve_light Use Amber Vials & Protect from Light check_light->solve_light If No check_antioxidant Was an antioxidant used? check_temp->check_antioxidant solve_temp Store at 2-8°C or -20°C check_temp->solve_temp If No solve_antioxidant Add Antioxidant (e.g., BHT) check_antioxidant->solve_antioxidant If No check_antioxidant->end_node solve_o2->end_node solve_light->end_node solve_temp->end_node solve_antioxidant->end_node

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols for Stabilization and Analysis

To ensure the integrity of your compound, follow these validated protocols for solution preparation and analysis.

Protocol 1: Deoxygenation of Solvents via Inert Gas Sparging

Rationale: Dissolved oxygen is a key reactant in autoxidation.[2] This protocol removes dissolved gases from the solvent and replaces them with an inert gas, typically argon or nitrogen, creating an environment where oxidation is significantly inhibited.

Materials:

  • High-purity solvent (e.g., HPLC-grade Acetonitrile, Ethanol, or DMSO)

  • Inert gas source (Argon or Nitrogen, high purity) with regulator

  • Sparging tube (a glass tube with a fritted end or a long stainless-steel needle)

  • Solvent reservoir/bottle with a cap that can be pierced

Procedure:

  • Pour the desired volume of solvent into the solvent reservoir.

  • Insert the sparging tube into the solvent, ensuring the tip is near the bottom.

  • Begin bubbling the inert gas through the solvent at a moderate rate (e.g., 100-200 mL/min). A vigorous stream that causes excessive splashing is not necessary.

  • Sparg for at least 15-30 minutes for every 1 liter of solvent.

  • After sparging, remove the tube while maintaining a positive pressure of inert gas over the solvent headspace to prevent re-oxygenation.

  • Immediately seal the container. The solvent is now ready for use.

Protocol 2: Preparation of a Stabilized this compound Solution

Rationale: Antioxidants like Butylated Hydroxytoluene (BHT) act as radical scavengers.[7] They can intercept the radical species that propagate the oxidative chain reaction, thereby protecting the primary compound. This protocol adds a small, effective amount of BHT to the solution.

Materials:

  • This compound powder

  • Deoxygenated solvent (from Protocol 1)

  • BHT (Butylated Hydroxytoluene)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance and volumetric flasks

Procedure:

  • Prepare a 1% (w/v) BHT Stock Solution:

    • Weigh 100 mg of BHT.

    • Dissolve it in 10 mL of deoxygenated ethanol or your chosen solvent in a volumetric flask.

    • Store this stock solution at 2-8°C in a sealed amber vial.

  • Prepare the Final this compound Solution:

    • Determine the final concentration and volume of your this compound solution.

    • Calculate the required mass of this compound and weigh it directly into an amber vial.

    • For every 10 mL of final solution volume, add 10 µL of the 1% BHT stock solution. This yields a final BHT concentration of 0.01%, which is effective for stabilization without significantly impacting most assays.[1]

    • Add the deoxygenated solvent to the vial containing the powder and BHT aliquot, bringing it to the final desired volume.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Blanket the headspace of the vial with inert gas (argon or nitrogen) before tightly sealing the cap.

    • Store at recommended conditions (see Table 1).

G cluster_prep Stabilized Solution Workflow solvent Step 1: Select High-Purity Solvent (e.g., HPLC-Grade ACN, EtOH) deoxygenate Step 2: Deoxygenate Solvent (Sparging with N2 or Ar for 30 min) solvent->deoxygenate dissolve Step 6: Add Deoxygenated Solvent to Final Volume & Dissolve deoxygenate->dissolve bht Step 3: Prepare 1% BHT Stock Solution add_bht Step 5: Add BHT Stock (e.g., 10µL for 10mL final solution) bht->add_bht weigh Step 4: Weigh this compound into Amber Vial weigh->add_bht add_bht->dissolve store Step 7: Blanket Headspace with N2/Ar & Store Properly dissolve->store

Caption: Workflow for preparing a stabilized this compound solution.
Protocol 3: Stability-Indicating HPLC Method

Rationale: A stability-indicating method is crucial for accurately assessing degradation. Such a method can separate the intact parent compound (this compound) from its potential degradation products.[6][8] By monitoring the decrease in the parent peak area and the emergence of new peaks over time, you can quantify the rate of degradation and validate your storage conditions.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Your prepared this compound solution

Procedure:

  • Set up the HPLC System with the following parameters (starting point for optimization):

    • Column: C18 Reverse-Phase

    • Mobile Phase: Gradient elution (see table below)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 280 nm (or a wavelength determined by a UV scan of this compound)

  • Run a sample of your freshly prepared solution (Time Zero).

    • Integrate the peak area for this compound. This is your 100% reference value.

  • Store the solution under the conditions you wish to test.

  • Inject samples at subsequent time points (e.g., 24h, 48h, 1 week).

  • Analyze the chromatograms:

    • Look for a decrease in the peak area of the parent compound.

    • Look for the appearance of new peaks, which are potential degradation products.

    • Calculate the percentage of this compound remaining to determine stability.

Representative HPLC Gradient:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)
0.090%10%
20.010%90%
25.010%90%
25.190%10%
30.090%10%

Summary of Recommended Storage & Handling Conditions

ParameterRecommended ConditionRationale
Temperature Short-Term (≤ 1 week): 2-8°C Long-Term (> 1 week): -20°C or -80°CReduces the kinetic rate of degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, a primary reactant in oxidation.[1]
Light Protect from lightUse amber vials or wrap vials in foil to prevent photodegradation.[3]
Solvent Use high-purity, deoxygenated solvents. Avoid solvents with peroxide impurities (e.g., aged THF or ether).Minimizes reactive species in the solution.
pH Near Neutral (pH 6-7.5)Avoids acid- or base-catalyzed hydrolysis or degradation, which can be an issue for related compounds.[4]
Antioxidant Add 0.01% BHT or Ascorbic AcidScavenges free radicals to inhibit the propagation of oxidative chain reactions.[1][7]

References

Technical Support Center: Optimizing 4-Methoxyoxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyoxindole. Our aim is to address common challenges and provide actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which is recommended?

A1: Common routes include the Fischer indole synthesis, modern transition-metal-catalyzed methods, and multi-step classical syntheses. For instance, a traditional approach starts from 1-methoxy-2-methyl-3-nitrobenzene, which, after reaction with N,N-dimethylformamide dimethyl acetal and pyrrolidine, is reduced using activated zinc to yield 4-methoxyindole.[1][2] Another established method is the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid using a copper catalyst in quinoline.[2]

The choice of route depends on factors like available starting materials, scale, and desired purity. For regioselectivity and milder conditions, modern catalytic approaches are often preferred.[1]

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes and how can I improve them?

A2: Low yields are a common issue and can stem from several factors:

  • Suboptimal Catalyst: The choice of acid or metal catalyst is critical. For Fischer indole synthesis, both Brønsted and Lewis acids can be used, but the ideal catalyst is substrate-dependent.[3][4] It is advisable to screen a panel of catalysts to find the most effective one for your specific reaction.[3]

  • Poor Reaction Conditions: Temperature, solvent, and reaction time significantly impact yield.[5][6][7] Overly harsh conditions can lead to decomposition of starting materials or the product.[6][8] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][8]

  • Impure Starting Materials: The purity of precursors is crucial, as impurities can lead to side reactions and inhibit the catalyst.[4][7][8]

  • Substituent Effects: The electron-donating nature of the methoxy group can sometimes lead to undesired side reactions.[8]

Q3: I am observing chlorinated byproducts in my synthesis. What is the cause and how can I prevent this?

A3: The formation of chlorinated byproducts is a known side reaction, particularly in Fischer indole synthesis when using methoxy-substituted phenylhydrazones in the presence of hydrochloric acid.[8][9] The methoxy group can be displaced by a chloride ion from the acid catalyst.[8] To prevent this, consider the following:

  • Use a non-chlorinated acid catalyst: Alternatives like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH) can be used.[5][8]

  • Employ a Lewis acid: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective. However, be aware that with ZnCl₂, substitution of the methoxy group with chlorine may still occur.[8]

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is a frequent challenge in organic synthesis. The following workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting start Low/No Product check_reagents Verify Starting Material Purity & Integrity start->check_reagents optimize_catalyst Screen Different Catalysts (Brønsted vs. Lewis Acids) check_reagents->optimize_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) optimize_catalyst->optimize_conditions check_atmosphere Ensure Anhydrous & Inert Atmosphere optimize_conditions->check_atmosphere success Improved Yield check_atmosphere->success Problem Solved

Troubleshooting workflow for low yields in this compound synthesis.
Issue 2: Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate indicates the formation of byproducts. This can be addressed by refining the reaction parameters.

SideReactionTroubleshooting start Multiple Products Observed lower_temp Lower Reaction Temperature start->lower_temp change_catalyst Switch to a Milder or Non-Halide Catalyst start->change_catalyst purify_start Re-purify Starting Materials start->purify_start monitor_time Optimize Reaction Time via TLC lower_temp->monitor_time change_catalyst->monitor_time purify_start->monitor_time isolate_product Isolate Desired Product (Column Chromatography) monitor_time->isolate_product

Decision tree for addressing the formation of multiple products.

Catalyst Performance Data

The selection of an appropriate catalyst is paramount for the successful synthesis of this compound. The following table summarizes the performance of various catalysts in related indole syntheses.

CatalystReaction TypeSubstrateSolventTemp (°C)Yield (%)Reference
In(OTf)₃Naphthoquinone-Indole Adduct2-hydroxy-1,4-naphthoquinone & indolesNeat110High[5]
p-TsOHNaphthoquinone-Indole Adduct2-hydroxy-1,4-naphthoquinone & indolesNeat110Low[5]
H₂SO₄Naphthoquinone-Indole Adduct2-hydroxy-1,4-naphthoquinone & indolesNeat110Low[5]
FeCl₃Naphthoquinone-Indole Adduct2-hydroxy-1,4-naphthoquinone & indolesNeat110Low[5]
Sc(OTf)₃Naphthoquinone-Indole Adduct2-hydroxy-1,4-naphthoquinone & indolesNeat110Low[5]
InCl₃Naphthoquinone-Indole Adduct2-hydroxy-1,4-naphthoquinone & indolesNeat110Low[5]
HClO₄-SiO₂Bis-indolylmethane SynthesisIndole & Aldehydes/Ketones-RTExcellent[5]
CopperDecarboxylation4-Methoxy-1H-indole-2-carboxylic acidQuinolineReflux94[2]

Key Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyindole via Reductive Cyclization

This protocol is adapted from a classical synthesis route.

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine [2]

  • To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in DMF (100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).

  • Reflux the mixture for 3 hours.

  • Concentrate the mixture to half its volume under vacuum.

  • Pour the remaining mixture into ether/water and extract with ether.

  • Wash the organic phase with saturated NaCl solution and dry over MgSO₄.

  • Evaporate the solvent under vacuum to yield the product.

Step 2: Synthesis of 4-Methoxyindole [2]

  • Prepare activated zinc by stirring zinc powder (150 ml) in 0.5N HCl (500 ml) for 1 hour at room temperature. Filter, wash with water to neutral pH, then with anhydrous ethanol and ether, and dry.

  • To a solution of the compound from Step 1 (10 g) in acetic acid (46 ml), add activated zinc (31.6 g) portionwise, maintaining the temperature between 20 and 30°C with an ice bath.

  • Stir the reaction mixture at room temperature for 30 minutes and then filter.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.

  • Evaporate the solvent under vacuum.

  • Purify the residue by silica gel chromatography, eluting with a cyclohexane/ethyl acetate gradient to obtain 4-methoxyindole.

References

Technical Support Center: Minimizing Side Product Formation in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically focusing on the minimization of common side products. My aim is to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield and multiple spots on my TLC plate. What are the most common side reactions I should be aware of?

Low yields and the formation of multiple byproducts are frequent challenges in the Fischer indole synthesis.[1] The reaction is notoriously sensitive to reaction parameters.[2][3] The primary culprits are often related to the stability of intermediates and competing reaction pathways. The most common side reactions include:

  • Regioisomer Formation: When using unsymmetrical ketones, the formation of two different enamine intermediates is possible, leading to a mixture of regioisomeric indoles.[2][4] The regioselectivity is influenced by the acidity of the medium, steric effects, and any substitution on the hydrazine.[4]

  • Aldol Condensation Products: Under acidic conditions, the starting aldehyde or ketone can undergo self-condensation, leading to aldol products that can further react and polymerize.[2][3]

  • Friedel-Crafts-type Products: The highly acidic conditions can promote side reactions between the carbocation intermediates and the aromatic rings of the starting materials or products.[2][3]

  • N-N Bond Cleavage: Electron-donating substituents on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement.[5][6][7][8] This leads to byproducts such as anilines and other fragmentation products.[7][8]

  • Tar and Resin Formation: Excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials, intermediates, and the final indole product, resulting in the formation of intractable tars.[5][9]

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Issue 1: Formation of Regioisomers with Unsymmetrical Ketones

Underlying Cause: The key[3][3]-sigmatropic rearrangement occurs through an enamine (or 'ene-hydrazine') intermediate.[10][11][12] An unsymmetrical ketone can form two different enamines, leading to two regioisomeric indole products. The direction of enolization is influenced by both kinetic and thermodynamic factors, which are in turn affected by the reaction conditions.

Visualizing the Problem:

Caption: Regioisomer formation from an unsymmetrical ketone.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Acid Catalyst Selection The strength of the acid catalyst can significantly influence the direction of enolization. Stronger acids, like methanesulfonic acid, tend to favor the formation of the less substituted enamine (kinetic product).[13]Screen a range of Brønsted acids (p-toluenesulfonic acid, HCl) and Lewis acids (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for driving the reaction to the thermodynamically more stable product.[1][14]
Temperature Control Lower temperatures generally favor the kinetically controlled product, while higher temperatures allow for equilibration to the thermodynamically more stable enamine.Start with milder conditions (e.g., 80°C) and gradually increase the temperature while monitoring the reaction by TLC to find the optimal balance between reaction rate and selectivity.[14]
Use of Zeolite Catalysts The microporous structure of zeolites can impose spatial constraints, favoring the formation of the less sterically hindered indole isomer.[15] Zeolite beta has shown high shape-selectivity in certain cases.[15]Employ zeolite beta as a heterogeneous catalyst. The reaction can be run in a suitable solvent at elevated temperatures. The catalyst can be filtered off upon completion.
Issue 2: Competing N-N Bond Cleavage

Underlying Cause: The success of the Fischer indole synthesis hinges on the pericyclic[3][3]-sigmatropic rearrangement (an aza-Cope rearrangement) of the protonated enamine intermediate.[10][11][16][17] However, if the intermediate carbocation formed by heterolytic N-N bond cleavage is significantly stabilized, this pathway can compete with or even dominate the desired rearrangement. This is particularly problematic for substrates with strong electron-donating groups on the carbonyl-derived portion.[5][7][8]

Visualizing the Competing Pathways:

G cluster_pathways Reaction Pathways protonated_enamine Protonated Enamine rearrangement [3,3]-Sigmatropic Rearrangement protonated_enamine->rearrangement Favored Pathway cleavage Heterolytic N-N Bond Cleavage protonated_enamine->cleavage Competing Pathway (Stabilized Carbocation) indole_product Desired Indole Product rearrangement->indole_product byproducts Side Products (e.g., Aniline) cleavage->byproducts

Caption: Competing pathways for the protonated enamine intermediate.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Catalyst Modification Lewis acids, such as ZnCl₂ or ZnBr₂, can coordinate to the nitrogen atoms, potentially disfavoring the N-N bond cleavage and promoting the desired rearrangement.[7]For substrates prone to N-N bond cleavage, switch from a Brønsted acid to a Lewis acid like zinc chloride. Start with stoichiometric amounts and optimize as needed.
Substrate Modification If possible, modify the substrate to reduce the electron-donating ability of the problematic substituent. This may involve using a protecting group that can be removed after the indole formation.This is highly substrate-dependent and requires a careful synthetic strategy. For example, an electron-rich aromatic ring could be temporarily substituted with an electron-withdrawing group.
Milder Reaction Conditions Harsher conditions (strong acids, high temperatures) can favor fragmentation pathways.Employ milder acids (e.g., acetic acid) and lower reaction temperatures.[14] Microwave-assisted synthesis can sometimes provide rapid heating to the desired temperature, minimizing the time for side reactions to occur.[1]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with PPA

This protocol is a general guideline for the synthesis of an indole using polyphosphoric acid (PPA) as the catalyst.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) and the ketone or aldehyde (1.05 equivalents) in a minimal amount of ethanol or acetic acid.

    • Add a catalytic amount of acetic acid if not already used as the solvent.

    • Heat the mixture at reflux for 1-2 hours, monitoring by TLC until the starting materials are consumed.

    • If the hydrazone precipitates upon cooling, it can be filtered and washed with cold ethanol. Otherwise, the solvent can be removed under reduced pressure.

  • Indolization:

    • In a separate flask equipped with a mechanical stirrer and a thermometer, preheat polyphosphoric acid (PPA) to 80-100°C.

    • Carefully add the crude or purified hydrazone to the hot PPA with vigorous stirring.

    • Increase the temperature to 120-160°C and maintain for 15-60 minutes. The reaction mixture will typically darken. Monitor the reaction progress by TLC.[1]

    • Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with stirring.

    • The solid indole product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.[1]

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol is adapted for a microwave-assisted synthesis, which can often reduce reaction times and improve yields.[1]

  • Reaction Setup:

    • In a microwave-safe vial, combine the arylhydrazine hydrochloride (1 equivalent) and the ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., THF, ethanol).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Heat the reaction mixture to a temperature between 120-180°C for 10-30 minutes. The optimal temperature and time should be determined empirically for each substrate.

  • Work-up and Purification:

    • Cool the reaction vial to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

addressing high variability in 4-Methoxyoxindole experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of 4-Methoxyoxindole

Welcome to the technical support guide for this compound. As a key structural motif and versatile building block in medicinal chemistry, this compound is instrumental in the synthesis of numerous compounds targeting pathways in oncology, neurology, and infectious diseases.[1][2][3] Its electron-rich aromatic system and reactive C3 position make it an excellent synthetic intermediate, but also introduce significant challenges related to stability and reactivity.[4]

Many researchers, from seasoned drug development professionals to academic scientists, encounter high variability in experimental outcomes—inconsistent yields, unexpected side products, and poor reproducibility. This guide is designed to serve as a centralized resource to troubleshoot these issues. By understanding the underlying chemical principles governing the behavior of this compound, you can design more robust, reproducible, and successful experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and storage of this compound. Getting these basics right is the first step in mitigating experimental variability.

Q1: What are the primary causes of this compound degradation?

A1: The primary degradation pathways for this compound, like other electron-rich indole derivatives, are oxidation and exposure to strong acids or bases.[5][6]

  • Oxidation: The indole ring is susceptible to air oxidation, particularly when in solution.[5] This process can be accelerated by light and heat, leading to the formation of colored impurities and reducing the compound's purity over time.[7] The C3 position is particularly prone to oxidation.

  • Acid/Base Instability: In strongly acidic conditions, the indole ring can be protonated, potentially leading to dimerization or other side reactions.[5] Strong bases can deprotonate the N-H group, and while often a desired step in synthesis, prolonged exposure or reactive conditions can lead to undesired follow-on reactions.

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure long-term stability and prevent degradation, solid this compound should be stored with the following precautions:[1][7]

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions.[1]
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation.[7][8]
Light In an amber or opaque vialProtects the compound from light-induced (photolytic) degradation.[5][7]
Container Tightly sealed glass containerPrevents ingress of moisture and oxygen. Glass is preferred over plastic for long-term storage of organic compounds.[7]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are more susceptible to degradation than the solid compound.

  • Solvent Choice: Use dry, de-gassed solvents. Anhydrous DMSO or DMF are common choices for biological assays, while anhydrous THF or Dioxane are often used for organic synthesis.

  • Preparation: Prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[9] Use solvents from a sealed bottle, preferably packaged under an inert atmosphere.[8][10]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly opening a stock solution container introduces oxygen and moisture, which can degrade the compound.[11]

Part 2: Troubleshooting Guide for Experimental Variability

This section is organized by experimental phase to help you pinpoint and resolve specific issues leading to inconsistent results.

Issue 1: Inconsistent Yields and Purity in Synthesis

Q: My synthesis of this compound (or a derivative) gives highly variable yields, ranging from 30% to 80%. What's causing this?

A: This is a common and frustrating problem. The variability almost always stems from inconsistent control over the reaction environment, reagent quality, or setup.

Root Cause Analysis & Solutions:

  • Atmospheric Contamination (Oxygen & Moisture):

    • Why it Matters: Many reactions for synthesizing oxindoles, especially those involving palladium catalysis or strong bases like organolithiums, are extremely sensitive to air and moisture.[11][12] Oxygen can lead to oxidative side products, while water can quench sensitive reagents and catalysts.

    • Troubleshooting Protocol:

      • Glassware Preparation: Ensure all glassware is rigorously dried in an oven (at >120°C for at least 4 hours) and assembled while hot, then cooled under a stream of dry nitrogen or argon.[10]

      • Inert Atmosphere: The reaction must be performed under a slight positive pressure of an inert gas (Nitrogen or Argon). Use a gas bubbler to monitor the pressure.[8][10] Simply using a drying tube is insufficient as it does not prevent oxygen from entering the system.[8]

      • Reagent & Solvent Handling: Use anhydrous solvents and reagents. For liquids, use syringe techniques to transfer them from Sure/Seal™ or AcroSeal packaging.[8][11] For solids, weigh them quickly and, if highly sensitive, handle them inside an inert atmosphere glove box.[7]

  • Reagent Quality and Stoichiometry:

    • Why it Matters: The purity of starting materials and reagents is critical. For example, in a palladium-catalyzed cyclization, the quality of the palladium source and the ligand can drastically affect catalytic activity.[12] Inaccurate measurement of the limiting reagent will directly impact theoretical yield calculations.

    • Troubleshooting Protocol:

      • Verify Reagent Purity: If possible, verify the purity of key starting materials by ¹H NMR or LC-MS before use. Use freshly opened reagents when possible.

      • Precise Measurement: Use calibrated balances and syringes. For small-scale reactions, it is often better to add a sensitive reagent as a solution of known concentration rather than trying to weigh a few milligrams.[13][14]

      • Active Catalyst: For catalytic reactions, ensure your catalyst is active. Some catalysts degrade upon storage. Consider using a fresh bottle or a different batch.

Workflow: Ensuring a Reproducible Reaction Setup

Below is a Graphviz diagram illustrating a robust workflow for setting up an air-sensitive reaction to improve reproducibility.

reaction_setup_workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assembly & Inerting cluster_execution Phase 3: Reagent Addition start Start: Plan Reaction dry_glassware Oven-dry all glassware (>4h @ 120°C) start->dry_glassware reagent_qc Verify purity of key reagents (NMR/LC-MS) start->reagent_qc assemble_hot Assemble glassware while hot dry_glassware->assemble_hot add_reagents Add reagents via syringe or in glovebox reagent_qc->add_reagents cool_inert Cool under positive pressure of N2 or Ar assemble_hot->cool_inert purge Perform 3x vacuum/backfill cycles cool_inert->purge add_solvents Add anhydrous solvents via syringe purge->add_solvents add_solvents->add_reagents run_reaction Run reaction under positive inert pressure add_reagents->run_reaction end Consistent Reaction Conditions run_reaction->end Proceed to Workup

Caption: Workflow for setting up an air-sensitive reaction.

Issue 2: Appearance of Unknown Impurities During Workup and Purification

Q: After my reaction, I see multiple unexpected spots on my TLC plate or peaks in my LC-MS. Where are they coming from?

A: Impurities can be generated during the reaction (see Issue 1) or, very commonly, during the workup and purification steps. The oxindole core is sensitive to both the conditions and the duration of these procedures.

Root Cause Analysis & Solutions:

  • Degradation on Silica Gel:

    • Why it Matters: Standard silica gel is slightly acidic (pH ~6-7) and can cause degradation of sensitive compounds, including electron-rich indoles.[5] Streaking on the TLC plate or loss of material during column chromatography are common symptoms.

    • Troubleshooting Protocol:

      • Neutralize Silica: For column chromatography, consider using silica gel that has been neutralized. This can be done by preparing a slurry of the silica in a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.

      • Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.

      • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Elute the product as quickly as is reasonably possible while still achieving good separation.

  • Oxidation During Solvent Removal:

    • Why it Matters: Removing solvent on a rotary evaporator exposes the compound to air, often at elevated temperatures. This combination is ideal for promoting oxidation. If your purified product solution is colorless but the resulting solid/oil is yellow or brown, this is a likely cause.

    • Troubleshooting Protocol:

      • Use Low Temperature: Evaporate the solvent at the lowest practical temperature (e.g., use a 25-30°C water bath).

      • Break Vacuum with Inert Gas: Once the solvent is removed, break the vacuum on the rotary evaporator by introducing nitrogen or argon, not air.

      • Immediate Storage: Transfer the purified, dry compound to a suitable storage vial and place it under an inert atmosphere immediately.[7]

Standardized QC Protocol: Post-Purification

To ensure the material you are using for subsequent experiments is of high and consistent quality, a standardized QC check is essential.

Technique Parameter to Check Acceptance Criteria
¹H NMR Purity and Structural IntegrityAbsence of solvent peaks (except for specified residual solvent) and impurity signals. Integral ratios should match the expected structure.
LC-MS Purity and IdentityPurity >95% by area normalization (e.g., at 254 nm). Observed mass [M+H]⁺ or [M-H]⁻ should be within ±0.1 Da of the calculated mass.
Appearance Color and FormShould be a consistent color and physical form (e.g., "off-white crystalline powder").[1] A change in color (e.g., to yellow or brown) indicates potential degradation.
Issue 3: Poor Reproducibility in Biological Assays

Q: I'm using this compound as a scaffold for a biological screen, but the dose-response curves are inconsistent between experiments.

A: Assuming the assay itself is validated, the problem often lies with the stability and handling of the compound in the assay medium.

Root Cause Analysis & Solutions:

  • Compound Degradation in Assay Medium:

    • Why it Matters: Aqueous buffer and cell culture media (typically at pH ~7.4 and 37°C) can be harsh environments. The compound may degrade over the course of the experiment (e.g., hours to days), effectively lowering its concentration and leading to variable results.[5][15]

    • Troubleshooting Protocol: Medium Stability Study

      • Incubate Compound: Prepare a solution of this compound in your exact assay medium (including any sera or additives) at the final assay concentration.

      • Time Points: Incubate this solution under the exact assay conditions (e.g., 37°C, 5% CO₂).

      • Analyze: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by LC-MS to quantify the amount of remaining parent compound.

      • Evaluate: If the concentration drops significantly over the assay duration, the experimental window may need to be shortened, or the compound may need to be re-dosed.

  • Solubility and Aggregation Issues:

    • Why it Matters: Many organic molecules have poor aqueous solubility. If the compound crashes out of solution in the assay medium, its effective concentration will be much lower and more variable than intended.

    • Troubleshooting Protocol:

      • Check Final DMSO Concentration: Ensure the final concentration of your DMSO (or other organic solvent) co-solvent is low (typically <0.5%) and consistent across all wells.

      • Visual Inspection: After adding the compound to the assay medium, visually inspect the solution (and wells under a microscope) for any signs of precipitation.

      • Solubility Measurement: If problems persist, perform a formal kinetic solubility assay to determine the maximum soluble concentration in your specific buffer.

Decision Tree: Troubleshooting Assay Variability

This diagram provides a logical path for diagnosing the source of inconsistent biological data.

assay_troubleshooting start Start: Inconsistent Assay Results check_qc Did you re-confirm purity/identity of the compound batch (NMR, LC-MS)? start->check_qc check_solubility Is the compound fully soluble in the final assay medium? check_qc->check_solubility Yes re_purify Action: Re-purify or synthesize new batch. Implement QC checks. check_qc->re_purify No check_stability Is the compound stable in the medium over the assay duration? check_solubility->check_stability Yes adjust_solvent Action: Lower final compound conc. or optimize co-solvent system. check_solubility->adjust_solvent No adjust_assay Action: Shorten assay duration, re-dose compound, or find a more stable analog. check_stability->adjust_assay No investigate_assay Problem is likely with the biological assay itself (cells, reagents, etc.) check_stability->investigate_assay Yes

Caption: Decision tree for troubleshooting assay variability.

References

Technical Support Center: Refinement of 4-Methoxyoxindole Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methoxyoxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. A prevalent method for its synthesis is the oxidation of 4-Methoxyindole. Based on this, common impurities include:

  • Unreacted Starting Material: Residual 4-Methoxyindole is a primary impurity.

  • Positional Isomers: Depending on the starting materials and reaction conditions, other methoxyoxindole isomers such as 5-Methoxyoxindole, 6-Methoxyoxindole, and 7-Methoxyoxindole may be formed.

  • Over-oxidation Products: Harsh oxidation conditions can lead to the formation of isatin derivatives (e.g., 4-Methoxyisatin) or other degradation products.

  • Byproducts from Reagents: Residual reagents or byproducts from the oxidizing agent (e.g., succinimide from N-bromosuccinimide) can also be present.

Q2: My column chromatography separation of this compound is not effective. The fractions are still impure. What can I do?

A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: this compound is a polar compound. Start with a non-polar solvent system and gradually increase the polarity. A common eluent system is a gradient of hexane and ethyl acetate. If your compound is eluting too quickly with impurities, decrease the initial polarity. If it is stuck on the column, increase the polarity of the eluent.

  • Check the Stationary Phase: Silica gel is the most common stationary phase for the purification of oxindoles. Ensure that the silica gel is of appropriate mesh size and is packed uniformly to avoid channeling. For highly polar or basic impurities, consider using neutral or basic alumina.

  • Adjust the Flow Rate: A slower flow rate can improve separation by allowing for better equilibration between the stationary and mobile phases.

  • Sample Loading: Ensure the sample is dissolved in a minimum amount of solvent and loaded as a concentrated band. Overloading the column can lead to poor separation.

Q3: I am having trouble recrystallizing this compound. It either "oils out" or the recovery is very low. What should I do?

A3: Recrystallization is a powerful technique for final purification, but it requires careful solvent selection and technique.

  • Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but well at elevated temperatures. For "oiling out," this often means the boiling point of the solvent is too high or the solution is too concentrated. Try a lower boiling point solvent or use more solvent. A solvent pair system, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the compound in the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity appears, then reheat to clarify and cool slowly.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
This compound does not move down the column Solvent system is too non-polar.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All compounds elute together at the solvent front Solvent system is too polar.Decrease the initial polarity of the eluent (e.g., start with a higher percentage of hexane).
Poor separation between this compound and an impurity Inappropriate solvent system or column packing.1. Run a new TLC to find a solvent system with a better separation of spots (ΔRf > 0.2). 2. Use a finer mesh silica gel or a longer column. 3. Try a different stationary phase like alumina.
Streaking or tailing of the this compound band Compound is interacting strongly with the stationary phase (e.g., acidic silanol groups on silica).1. Add a small amount of a polar modifier like methanol (1-2%) or triethylamine (0.1-1%) to the eluent to reduce tailing of basic compounds. 2. Use neutral alumina as the stationary phase.
Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
"Oiling out" (product separates as a liquid) 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Solvent boiling point is too high.1. Add more hot solvent to dissolve the oil and then allow to cool slowly. 2. Allow the solution to cool to room temperature before ice bath cooling. 3. Switch to a lower boiling point solvent or use a solvent-pair system.
Low recovery of purified this compound 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the filtrate and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and filter flask for hot filtration.
No crystals form upon cooling 1. The solution is not saturated. 2. The compound is a slow-crystallizing material.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal. 3. Allow the solution to stand for a longer period, even overnight.
Product is still impure after recrystallization 1. Inappropriate solvent choice. 2. Impurities have similar solubility. 3. Inefficient removal of mother liquor.1. Rescreen for a solvent that has a large solubility difference between the product and the impurity. 2. A second recrystallization or column chromatography may be necessary. 3. Wash the collected crystals with a small amount of ice-cold fresh solvent.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol assumes a crude mixture containing this compound and less polar impurities (like unreacted 4-Methoxyindole) and more polar impurities.

  • Preparation of the Stationary Phase (Slurry Packing):

    • Place a small piece of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand (approx. 1-2 cm).

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the dissolved sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 95:5 to 70:30 Hexane:Ethyl Acetate.

    • Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • Monitoring the Separation:

    • Monitor the fractions using Thin-Layer Chromatography (TLC) with an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing pure this compound.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for recrystallization. The choice of solvent or solvent system should be determined by preliminary solubility tests.

  • Dissolving the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if insoluble impurities are present):

    • If there are insoluble materials, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound
Stationary PhaseEluent System (Gradient)Application Notes
Silica GelHexane / Ethyl AcetateA good starting point for general purification. A gradient from 5% to 30% ethyl acetate is often effective.
Silica GelDichloromethane / MethanolEffective for more polar impurities. A gradient from 0% to 5% methanol can be used.
Neutral AluminaHexane / Ethyl AcetateUseful if the compound is sensitive to acidic silica gel or if basic impurities are present.
Table 2: Suggested Solvents for Recrystallization of this compound
Solvent / Solvent SystemRationale
EthanolThis compound may have good solubility in hot ethanol and lower solubility when cold.
Ethyl Acetate / HexaneA versatile solvent-pair system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
TolueneAromatic compounds sometimes crystallize well from aromatic solvents.
Ethanol / WaterAnother common solvent-pair system. Dissolve in hot ethanol and add water as the anti-solvent.

Visualizations

Synthetic and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Start 4-Methoxyindole Oxidation Oxidation (e.g., with NBS in aq. solvent) Start->Oxidation Crude Crude this compound (with impurities) Oxidation->Crude Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Fractions Impure Fractions Column->Fractions discard Pure_Fractions Pure Fractions Column->Pure_Fractions Recrystallization Recrystallization (e.g., Ethanol/Water) Pure_Fractions->Recrystallization Final Pure this compound Recrystallization->Final

Caption: Synthetic and purification workflow for this compound.

Troubleshooting Logic for Poor Column Chromatography Separation

Start Poor Separation in Column Check_TLC Review TLC Data Start->Check_TLC Good_Sep Good Spot Separation on TLC? (ΔRf > 0.2) Check_TLC->Good_Sep Optimize_Solvent Optimize Solvent System (New TLC Screen) Good_Sep->Optimize_Solvent No Check_Packing Column Packing Uniform? Good_Sep->Check_Packing Yes Optimize_Solvent->Check_Packing Repack Repack Column Check_Packing->Repack No Check_Load Sample Overloaded? Check_Packing->Check_Load Yes Repack->Check_Load Reduce_Load Reduce Sample Load Check_Load->Reduce_Load Yes Success Improved Separation Check_Load->Success No Reduce_Load->Success

Caption: Troubleshooting logic for poor column chromatography separation.

Technical Support Center: Scaling Up 4-Methoxyoxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxyoxindole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up the synthesis of this compound from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: While various methods exist for oxindole synthesis, a practical approach for scaling up to this compound is the Stollé synthesis . This method involves the reaction of an aniline (in this case, 3-methoxyaniline) with an α-haloacyl chloride or oxalyl chloride, followed by a cyclization step.[1] Another potential route is the reductive cyclization of a substituted nitrophenylacetate, such as methyl 2-(2-nitro-6-methoxyphenyl)acetate.

Q2: What are the primary challenges when moving from lab to pilot scale for this synthesis?

A2: Key challenges include:

  • Thermal Management: The cyclization step, often a Friedel-Crafts reaction, can be exothermic. Managing heat dissipation in a larger reactor is critical to prevent side reactions and ensure product quality.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in impurity formation.

  • Reagent Addition: The rate of addition of reagents, particularly the cyclizing agent (e.g., a Lewis acid), becomes more critical at a larger scale to control the reaction rate and temperature.

  • Work-up and Product Isolation: Phase separations and extractions can be more complex at the pilot scale. Product isolation, often through crystallization, may require re-optimization of solvent systems and cooling profiles.

  • Safety: Handling larger quantities of reagents, some of which may be corrosive or toxic, requires stringent safety protocols and appropriate personal protective equipment (PPE).

Q3: How does the purity of starting materials impact the pilot-scale synthesis?

A3: The purity of starting materials like 3-methoxyaniline is crucial. Impurities can lead to the formation of side products that are difficult to separate from the desired this compound, complicating the purification process and potentially lowering the overall yield and product quality. It is highly recommended to use high-purity starting materials for pilot-scale runs.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield of this compound

  • Question: My pilot-scale batch resulted in a significantly lower yield compared to the lab-scale synthesis. What are the likely causes?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. At a larger scale, reaction times may need to be extended due to different mixing and heat transfer characteristics. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.

    • Side Reactions: Elevated temperatures due to poor heat dissipation can lead to the formation of byproducts. Ensure the reactor's cooling system is adequate and that the temperature is carefully controlled throughout the reaction.

    • Reagent Degradation: Some reagents may be sensitive to prolonged exposure to reaction conditions. Consider if the extended reaction time at the pilot scale is causing degradation.

Problem 2: High Levels of Impurities in the Final Product

  • Question: The isolated this compound from the pilot batch is showing significant impurities that were not prominent at the lab scale. What could be the source of these impurities?

  • Answer:

    • Poor Mixing: Inefficient mixing can create localized areas of high reagent concentration, leading to the formation of over-reacted or side products. Ensure the agitator speed and design are appropriate for the reactor volume and reaction mass.

    • Temperature Gradients: "Hot spots" within the reactor can promote side reactions. A jacketed reactor with good temperature control is essential.

    • Work-up Issues: Inefficient phase separation during aqueous work-up can lead to impurities being carried through to the final product. Allow for adequate separation time and consider the use of brine washes to improve separation.

Problem 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to crystallize the this compound at a larger scale, and the product is oily. What can I do?

  • Answer:

    • Solvent System: The optimal solvent system for crystallization can change with scale. You may need to re-screen for suitable anti-solvents or solvent mixtures.

    • Cooling Rate: A slow and controlled cooling rate is often necessary for good crystal formation. "Crashing out" the product by rapid cooling can lead to the formation of oils or amorphous solids.

    • Seeding: If you have a small amount of pure, crystalline this compound, using it to "seed" the batch can promote crystallization.

    • Purity: The presence of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a charcoal treatment or a short silica gel plug filtration, before crystallization.

Experimental Protocols

Lab-Scale Synthesis of this compound via Stollé Synthesis

This protocol is a representative example based on the principles of the Stollé synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methoxyaniline123.1510.0 g0.081
Chloroacetyl chloride112.9410.1 g (7.1 mL)0.089
Aluminum chloride (AlCl₃)133.3424.3 g0.182
Dichloromethane (DCM)-150 mL-
1 M Hydrochloric acid-100 mL-
Saturated sodium bicarbonate-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---
Toluene-For recrystallization-

Procedure:

  • Acylation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methoxyaniline (10.0 g) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (7.1 mL) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up 1: Quench the reaction by slowly adding water (50 mL). Separate the organic layer, and wash it with 1 M hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(3-methoxyphenyl)acetamide.

  • Cyclization: In a 500 mL round-bottom flask, suspend aluminum chloride (24.3 g) in dichloromethane (50 mL) and cool to 0 °C. Add the crude 2-chloro-N-(3-methoxyphenyl)acetamide to this suspension portion-wise over 20 minutes, keeping the temperature below 10 °C. After the addition, heat the mixture to reflux (approx. 40 °C) for 4 hours.

  • Work-up 2: Cool the reaction mixture to 0 °C and carefully quench by slowly adding ice-cold water (100 mL). Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from hot toluene to yield this compound as a solid.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Parameters for this compound Synthesis

ParameterLab Scale (e.g., 10 g)Pilot Scale (e.g., 1 kg)Key Considerations for Scale-Up
3-Methoxyaniline 10 g1 kgEnsure consistent purity between scales.
Chloroacetyl chloride 1.1 eq1.1 eqControl addition rate to manage exotherm.
Aluminum chloride 2.25 eq2.25 eqAddition needs to be carefully controlled due to exotherm.
Solvent Volume ~15 mL / g~10-15 mL / gMay need to adjust for efficient mixing and heat transfer.
Reaction Temperature 0 °C to RT (Acylation), 40 °C (Cyclization)0-5 °C (Acylation), 40-45 °C (Cyclization)Maintain strict temperature control with a jacketed reactor.
Reaction Time 1 hr (Acylation), 4 hr (Cyclization)2-3 hrs (Acylation), 6-8 hrs (Cyclization)Monitor reaction completion; may be longer at scale.
Typical Yield 60-70%50-65%Yields may be slightly lower due to scale-up challenges.
Purification RecrystallizationRecrystallizationMay require optimization of solvent volumes and cooling profile.

Visualizations

Experimental Workflow

G cluster_acylation Acylation Step cluster_workup1 Work-up 1 cluster_cyclization Cyclization Step cluster_workup2 Work-up 2 & Purification charge_aniline Charge 3-Methoxyaniline and DCM to Reactor cool_1 Cool to 0-5 °C charge_aniline->cool_1 add_cac Slowly Add Chloroacetyl Chloride cool_1->add_cac react_1 React at Room Temperature add_cac->react_1 quench_1 Quench with Water react_1->quench_1 wash_1 Aqueous Washes (HCl, NaHCO3, Brine) quench_1->wash_1 dry_concentrate_1 Dry and Concentrate Organic Phase wash_1->dry_concentrate_1 charge_alcl3 Charge AlCl3 and DCM to Second Reactor dry_concentrate_1->charge_alcl3 cool_2 Cool to 0-5 °C charge_alcl3->cool_2 add_amide Add Crude Amide cool_2->add_amide react_2 Heat to Reflux add_amide->react_2 quench_2 Quench with Ice-Water react_2->quench_2 extract Extract with DCM quench_2->extract wash_2 Wash and Dry Combined Organics extract->wash_2 concentrate_2 Concentrate wash_2->concentrate_2 recrystallize Recrystallize from Toluene concentrate_2->recrystallize isolate Isolate and Dry Final Product recrystallize->isolate

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

Troubleshooting Guide

G start Low Yield or High Impurity in Pilot-Scale Batch check_temp Was Temperature Control Maintained? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_mixing Was Mixing Efficient? mixing_yes Yes check_mixing->mixing_yes mixing_no No check_mixing->mixing_no check_reagents Were Starting Materials of High Purity? reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no check_time Was Reaction Monitored to Completion? time_yes Yes check_time->time_yes time_no No check_time->time_no temp_yes->check_mixing sol_temp Improve Reactor Cooling and Heating System temp_no->sol_temp mixing_yes->check_reagents sol_mixing Increase Agitator Speed or Use Baffles mixing_no->sol_mixing reagents_yes->check_time sol_reagents Source Higher Purity Starting Materials reagents_no->sol_reagents sol_purification Re-optimize Purification (e.g., Crystallization Solvent) time_yes->sol_purification sol_time Increase Reaction Time and Monitor Progress (e.g., HPLC) time_no->sol_time

Caption: Troubleshooting decision tree for this compound synthesis scale-up.

References

Validation & Comparative

4-Methoxyoxindole: Unveiling its Potential as a Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the kinase inhibitory activity of 4-methoxyoxindole have yet to yield conclusive public data. While the oxindole scaffold is a well-established pharmacophore in the development of kinase inhibitors, the specific derivative, this compound, remains largely uncharacterized in this regard. This guide will explore the broader context of oxindole-based kinase inhibitors, outline the methodologies for validating a novel inhibitor, and present a comparative framework that could be utilized should this compound be identified as a selective kinase inhibitor in future studies.

The oxindole core structure has proven to be a versatile scaffold in medicinal chemistry, giving rise to a number of potent and selective kinase inhibitors. These compounds have been successfully developed to target a range of kinases implicated in diseases such as cancer and inflammatory disorders. However, the specific biological activity of this compound as a kinase inhibitor has not been detailed in the currently available scientific literature.

The Path to Validation: A Methodological Overview

To ascertain whether this compound possesses selective kinase inhibitory properties, a systematic experimental approach is required. This typically involves a multi-tiered screening and validation process.

Experimental Protocols

1. Primary Kinase Screening:

  • Objective: To identify potential kinase targets of this compound from a broad panel of kinases.

  • Methodology: A high-throughput screening (HTS) format is commonly employed, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™). This compound would be tested at a single high concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is determined.

2. Dose-Response and IC50 Determination:

  • Objective: To quantify the potency of this compound against the "hit" kinases identified in the primary screen.

  • Methodology: For each confirmed hit, a dose-response curve is generated by incubating the kinase with serial dilutions of this compound. The half-maximal inhibitory concentration (IC50) is then calculated. This is a measure of the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

3. Orthogonal and Cellular Assays:

  • Objective: To confirm the on-target activity in a cellular context and rule out assay-specific artifacts.

  • Methodology:

    • Western Blotting: Cells treated with this compound can be analyzed for the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in phosphorylation would indicate target engagement.

    • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the inhibitor to its target in intact cells by measuring the thermal stabilization of the protein upon ligand binding.

    • Cell Viability/Proliferation Assays: The effect of this compound on the growth of cancer cell lines known to be dependent on the target kinase can be evaluated using assays such as MTT or CellTiter-Glo®.

A Comparative Framework for Future Analysis

Should this compound be validated as a selective inhibitor of a particular kinase, a comparative guide would be essential for researchers. This guide would objectively compare its performance against other known selective inhibitors of the same target. The following tables and diagrams illustrate how such a comparison would be structured.

Hypothetical Kinase Target: Kinase X

For the purpose of this illustration, let us assume that this compound is found to be a selective inhibitor of "Kinase X".

Table 1: In Vitro Potency and Selectivity Comparison

CompoundTarget KinaseIC50 (nM)Selectivity Score (S-Score)Off-Target Kinases (Inhibition >50% @ 1µM)
This compound Kinase XTBDTBDTBD
Alternative Inhibitor 1 Kinase X150.02Kinase Y, Kinase Z
Alternative Inhibitor 2 Kinase X500.05Kinase A
Staurosporine (Non-selective) Multiple5>0.5>200 kinases

TBD: To be determined through experimental validation.

Table 2: Cellular Activity Comparison

CompoundCell LineTarget Inhibition (IC50, nM)Anti-proliferative Activity (GI50, µM)
This compound Cell Line A (Kinase X dependent)TBDTBD
Alternative Inhibitor 1 Cell Line A (Kinase X dependent)1000.5
Alternative Inhibitor 2 Cell Line A (Kinase X dependent)2501.2

TBD: To be determined through experimental validation.

Visualizing the Scientific Workflow and Signaling Context

Diagrams are crucial for conveying complex information concisely. Below are examples of how Graphviz could be used to illustrate the experimental workflow and the signaling pathway involving our hypothetical "Kinase X".

experimental_workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Primary Screen Primary Screen IC50 Determination IC50 Determination Primary Screen->IC50 Determination Hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Target Engagement Target Engagement Selectivity Profiling->Target Engagement Lead Compound Functional Assays Functional Assays Target Engagement->Functional Assays

Caption: Experimental workflow for validating a novel kinase inhibitor.

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Substrate Kinase X->Substrate phosphorylates Transcription Factor Transcription Factor Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase X

The Oxindole Scaffold: A Comparative Guide to Biological Activity with a Focus on 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the oxindole scaffold stands out as a privileged structure, forming the core of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1] Its inherent ability to be chemically modified allows for the fine-tuning of its pharmacological profile, making it a cornerstone in the development of novel therapeutics.[1] This guide provides a comparative analysis of the biological activities of various oxindole derivatives, with a particular focus on contextualizing the potential role of 4-Methoxyoxindole within the anticancer, anti-inflammatory, and neuroprotective arenas. While direct experimental data for this compound is limited in publicly available literature, we will leverage structure-activity relationship (SAR) principles derived from extensive research on analogous compounds to project its likely biological profile.

The Oxindole Core: A Hub of Therapeutic Potential

The oxindole nucleus, a bicyclic aromatic structure, serves as a versatile template for drug design. Its derivatives have been extensively investigated and have shown significant promise in a multitude of therapeutic areas, including but not limited to oncology, inflammation, and neurodegenerative diseases. The strategic placement of various substituents on the oxindole ring system can profoundly influence the compound's interaction with biological targets, leading to a diverse array of cellular responses.

Anticancer Activity: A Primary Focus of Oxindole Research

A substantial body of research has been dedicated to exploring the anticancer properties of oxindole derivatives.[2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[2][3]

Comparative Anticancer Potency of Oxindole Derivatives

To illustrate the spectrum of anticancer activity within the oxindole class, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
SH-859786-O (Kidney)14.3[1]
SH-763786-O (Kidney)14.5[1]
SH-886786-O (Kidney)16.7[1]
Compound 5lMV4-11 (Leukemia)4.3[4]
Compound IVMCF-7 (Breast)17.01[4]
Spiro-oxindole Compound 6MCF-7 (Breast)3.55[5]
Spiro-oxindole Compound 6MDA-MB-231 (Breast)4.40[5]
The Predicted Role of this compound in Oncology

Anti-inflammatory Effects: Targeting Key Mediators

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Oxindole derivatives have emerged as promising candidates, with several compounds demonstrating potent inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6][7]

Comparative Anti-inflammatory Activity of Oxindole Derivatives

The following table presents the IC50 values for the inhibition of COX-2 and 5-LOX by a notable oxindole derivative, providing a benchmark for its anti-inflammatory potential.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Compound 4hCOX-20.0533[6][7]
Compound 4h5-LOX0.4195[6][7]
The Inferred Anti-inflammatory Profile of this compound

The presence of a methoxy group can influence the anti-inflammatory properties of a molecule. For example, 4-methoxyhonokiol, a neolignan, has been shown to exert potent anti-inflammatory effects by inhibiting iNOS and COX-2 expression. It is plausible that the 4-methoxy substituent on the oxindole ring could similarly contribute to anti-inflammatory activity by modulating the activity of pro-inflammatory signaling pathways. Experimental validation through in vitro enzyme inhibition assays and in vivo models of inflammation is warranted.

Neuroprotective Potential: A Frontier for Oxindole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress and the aggregation of misfolded proteins are key pathological features. Certain oxindole derivatives have demonstrated neuroprotective effects by mitigating these processes.[8][9]

Evidence of Neuroprotection by Oxindole Alkaloids

Studies on the oxindole alkaloids isomitraphylline and mitraphylline have provided evidence of their neuroprotective capabilities. These compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and protect neuronal cells from oxidative stress-induced damage.[9]

Compound/DerivativeAssayEffectConcentrationReference
IsomitraphyllineAβ Aggregation Inhibition60.32%50 µM[9]
MitraphyllineAβ Aggregation Inhibition43.17%50 µM[9]
IsomitraphyllineProtection against H2O2-induced cytotoxicitySignificant20 µM[9]
MitraphyllineProtection against H2O2-induced cytotoxicitySignificant20 µM[9]
The Hypothesized Neuroprotective Role of this compound

The antioxidant properties of methoxy-substituted aromatic compounds are well-documented. The methoxy group can act as an electron donor, stabilizing radical species and reducing oxidative stress. Therefore, it is reasonable to hypothesize that this compound may possess neuroprotective properties by virtue of its potential antioxidant activity. Furthermore, the overall electronic and steric properties imparted by the 4-methoxy group could influence its ability to interact with and disrupt the aggregation of amyloidogenic proteins.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of oxindole derivatives.

Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxindole derivatives (and this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Oxindole Derivatives incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the MTT Cell Viability Assay.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of compounds on the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The production of prostaglandin G2, an intermediate, can be detected fluorometrically.

Procedure:

  • Reagent Preparation: Prepare COX assay buffer, a solution of human recombinant COX-2 enzyme, and the substrate arachidonic acid.

  • Inhibitor Preparation: Prepare serial dilutions of the oxindole derivatives in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme solution to each well, followed by the test compounds or a vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

COX2_Inhibition_Assay start Start prepare_reagents Prepare Reagents (COX-2, Substrate) start->prepare_reagents add_enzyme Add COX-2 Enzyme to 96-well Plate prepare_reagents->add_enzyme add_inhibitor Add Oxindole Derivatives add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence analyze_data Calculate Reaction Rate and IC50 measure_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the COX-2 Inhibition Assay.

Neuroprotective Activity: Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol is used to screen for compounds that inhibit the aggregation of amyloid-beta peptides.[10]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence intensity in the presence of a test compound indicates inhibition of aggregation.[11][12]

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an aggregation buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the oxindole derivatives in the aggregation buffer.

  • Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the test compounds or a vehicle control. Add Thioflavin T solution to each well.

  • Incubation: Incubate the plate at 37°C with gentle agitation to promote aggregation.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 440 nm and emission at 485 nm) at regular time intervals over several hours or days.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation.

ThT_Assay_Workflow start Start prepare_reagents Prepare Aβ Peptide and ThT Solution start->prepare_reagents mix_reagents Mix Aβ, ThT, and Oxindole Derivatives prepare_reagents->mix_reagents incubate Incubate at 37°C with Agitation mix_reagents->incubate measure_fluorescence Measure Fluorescence over Time incubate->measure_fluorescence analyze_data Plot Fluorescence vs. Time and Analyze Inhibition measure_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the Thioflavin T Assay.

Conclusion

The oxindole scaffold represents a highly versatile and pharmacologically significant platform in drug discovery. While a comprehensive biological activity profile for this compound is yet to be established through direct experimental evidence, structure-activity relationship analyses of related compounds suggest its potential as a bioactive molecule with possible applications in anticancer, anti-inflammatory, and neuroprotective therapies. The comparative data presented for other oxindole derivatives underscore the broad therapeutic window of this chemical class. Further investigation, guided by the detailed experimental protocols provided herein, is essential to fully elucidate the biological activity of this compound and its potential contribution to the development of novel therapeutics.

References

Comparative Analysis of 4-Methoxyoxindole Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comprehensive overview of the cross-screening of 4-Methoxyoxindole, a synthetic compound featuring the oxindole scaffold, against a diverse panel of protein kinases. The oxindole core is a prevalent structural motif in numerous kinase inhibitors, making the exploration of its derivatives a critical endeavor in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential applications of novel small molecule inhibitors.

While public domain data on a comprehensive kinase panel screen for this compound is limited, this guide presents a representative analysis based on the screening of a structurally related 3-alkenyl-oxindole derivative, compound 15c , as documented in recent literature. This compound shares the core oxindole structure and provides a valuable surrogate for illustrating the expected outcomes of such a screening campaign. The data presented herein serves as a practical example of the methodologies and comparative analyses employed in kinase inhibitor profiling.

Quantitative Kinase Inhibition Data

The inhibitory activity of the representative oxindole compound was assessed against a panel of eight cancer-relevant protein kinases. The screening was performed at a concentration of 10 µM, and the percentage of inhibition was determined. For kinases showing significant inhibition, subsequent dose-response experiments were conducted to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Table 1: Single-Dose Inhibition of Representative Oxindole Compound (15c) Against a Kinase Panel

Kinase Target% Inhibition at 10 µM
RET74%
KIT31%
c-Met62%
VEGFR140%
VEGFR273%
FGFR174%
PDGFRβ59%
BRAF69%

Data is for the representative compound 15c, a 3-alkenyl-oxindole derivative.

Table 2: IC50 Values for Highly Inhibited Kinases by Representative Oxindole Compound (15c)

Kinase TargetIC50 (µM)
FGFR11.287
VEGFR20.117
RET1.185

Data is for the representative compound 15c, a 3-alkenyl-oxindole derivative.[1]

The results indicate that this particular oxindole derivative is a multi-kinase inhibitor, demonstrating potent activity against VEGFR2 and significant, albeit less potent, inhibition of FGFR1 and RET.[1] This profile suggests a potential application in therapeutic areas where these kinases are known to be dysregulated, such as in various forms of cancer.

Experimental Protocols

The following are detailed methodologies representative of those used for kinase inhibition screening.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.

Materials:

  • Kinase of interest (e.g., VEGFR2, FGFR1, RET)

  • Kinase substrate peptide specific to the kinase

  • Adenosine triphosphate (ATP)

  • This compound (or representative compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A serial dilution is then created in DMSO to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the specific kinase to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a mixture containing the kinase's specific substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow for the generation of a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • The percentage of inhibition is calculated relative to the DMSO control.

    • For IC50 determination, the inhibition data is plotted against the logarithm of the compound concentration, and the curve is fitted using a non-linear regression model.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help to clarify complex processes and relationships.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution (DMSO) SerialDilution Serial Dilutions Compound->SerialDilution AddCompound Add Compound/ DMSO Control SerialDilution->AddCompound KinasePanel Kinase Panel (e.g., VEGFR2, FGFR1, etc.) AddKinase Add Kinase KinasePanel->AddKinase Plate 96-well Plate Incubate1 Incubate (10 min) AddCompound->Plate AddKinase->Plate AddSubstrateATP Add Substrate/ATP Mix Incubate1->AddSubstrateATP Incubate2 Incubate (60 min) AddSubstrateATP->Incubate2 StopReaction Add ADP-Glo™ Reagent Incubate2->StopReaction DetectSignal Add Detection Reagent & Read Luminescence StopReaction->DetectSignal RawData Raw Luminescence Data DetectSignal->RawData CalcInhibition Calculate % Inhibition RawData->CalcInhibition IC50 Determine IC50 Values CalcInhibition->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Workflow for kinase inhibition screening.

The diagram above illustrates the key stages of screening a compound like this compound against a panel of kinases, from initial preparation through to data analysis.

G cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR2, FGFR1, RET) Pathway RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway RTK->Pathway Activates Compound This compound (Representative Inhibitor) Compound->RTK Inhibits ATP ATP ATP->RTK Binds Proliferation Cell Proliferation Pathway->Proliferation Angiogenesis Angiogenesis Pathway->Angiogenesis Survival Cell Survival Pathway->Survival

Caption: Simplified RTK signaling inhibition.

This diagram shows the mechanism of action where an inhibitor like the representative oxindole compound blocks the catalytic activity of receptor tyrosine kinases (RTKs) such as VEGFR2, thereby preventing downstream signaling that leads to cell proliferation and angiogenesis.

References

A Comparative Analysis of 4-Methoxyoxindole and Sunitinib as AMPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, the quest for potent and selective modulators of critical cellular pathways is paramount. AMP-activated protein kinase (AMPK) has emerged as a significant therapeutic target in metabolic diseases and oncology. This guide provides a detailed comparative analysis of the multi-kinase inhibitor sunitinib and the rationally designed 4-methoxyoxindole derivative as inhibitors of AMPK. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the strategic evolution of the oxindole scaffold to achieve enhanced selectivity for AMPK.

Introduction: The Significance of AMPK Inhibition

AMPK is a central regulator of cellular energy homeostasis, activated in response to metabolic stress, such as a high AMP:ATP ratio.[1] Its activation promotes catabolic pathways to generate ATP while suppressing anabolic processes. In the context of cancer, the role of AMPK is complex; it can act as both a tumor suppressor and a promoter of survival under metabolic stress.[2] This dual role necessitates the development of highly selective inhibitors to dissect its function and for potential therapeutic applications.

Sunitinib, a clinically approved multi-kinase inhibitor, is known to inhibit several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, including VEGFRs and PDGFRs.[3] However, it also exhibits off-target activity against AMPK, which is implicated in some of its side effects, notably cardiotoxicity.[4][5] This off-target inhibition has spurred efforts to re-engineer the sunitinib scaffold to develop more selective AMPK inhibitors. The this compound derivatives represent a focused effort to achieve this goal, building upon the established AMPK-inhibiting properties of the oxindole core of sunitinib.[1]

Mechanism of Action: Targeting the ATP-Binding Pocket

Both sunitinib and the this compound derivatives act as ATP-competitive inhibitors of the AMPK catalytic α subunit. They bind to the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream targets.

Sunitinib: As a multi-kinase inhibitor, sunitinib's interaction with the ATP-binding pocket is not exclusive to AMPK. Its broad-spectrum activity is a result of its ability to bind to the conserved kinase domain of various kinases.[3]

This compound Derivatives: These compounds were specifically designed to enhance interactions within the AMPK ATP-binding site while reducing affinity for other kinases, such as VEGFR2.[1] The design strategy focused on exploiting specific residues in the AMPK kinase domain to achieve greater selectivity.

Comparative Efficacy and Selectivity: A Data-Driven Analysis

The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the intended target over other kinases.

CompoundTargetIC50 (nM)Key On-TargetsReference
Sunitinib AMPKPotent nanomolar inhibitionVEGFRs, PDGFRs, c-KIT, FLT3, RET[1][4]
Oxindole Derivative (Compound 54) AMPK α1120Designed for AMPK selectivity[2]
Oxindole Derivative (Compound 54) AMPK α250Designed for AMPK selectivity[2]
Compound C AMPK~100-200Non-selective[6]

Note: IC50 values can vary depending on the specific assay conditions.

The data indicates that while sunitinib is a potent inhibitor of AMPK, its utility as a research tool to specifically probe AMPK function is limited by its multi-targeted nature. The rationally designed oxindole derivative Compound 54 from the study by Reigan et al., which incorporates a 4-methoxy-substituted oxindole core, demonstrates potent inhibition of both AMPK α1 and α2 isoforms with IC50 values of 120 nM and 50 nM, respectively.[2] This highlights a successful optimization from the sunitinib scaffold towards a more AMPK-focused inhibitor. For context, Compound C, a widely used but notoriously non-selective AMPK inhibitor, has an IC50 in the 100-200 nM range.[6]

The Rationale Behind the Design of this compound Derivatives

The development of the this compound series was a strategic effort to dissociate the potent AMPK inhibition of sunitinib from its primary anti-angiogenic targets. The researchers systematically modified the oxindole core of sunitinib to identify structural features that would confer selectivity for AMPK.[1] This structure-activity relationship (SAR) study led to the identification of compounds with improved selectivity profiles, laying the groundwork for the development of next-generation AMPK inhibitors with a potentially wider therapeutic window.[2]

Experimental Methodologies for Comparative Analysis

To objectively compare the inhibitory potential of compounds like this compound and sunitinib, a series of well-defined biochemical and cellular assays are essential.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AMPK.

Protocol: In Vitro ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the purified recombinant AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds (this compound, sunitinib) or a vehicle control (DMSO) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • ADP Detection: Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This newly synthesized ATP is then used in a luciferase reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[7]

Cellular Assay for AMPK Target Engagement

This assay determines if the inhibitor can effectively block AMPK activity within a cellular context by measuring the phosphorylation of a known downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC).

Protocol: Western Blot Analysis of p-ACC

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or C2C12 cells) and treat with various concentrations of the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ACC (p-ACC) and total ACC (as a loading control). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ACC to total ACC, which reflects the level of AMPK inhibition.[8]

Visualizing the Concepts

Signaling Pathway

AMPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Sunitinib_Primary_Targets VEGFR, PDGFR Sunitinib Sunitinib Sunitinib->Sunitinib_Primary_Targets Inhibits AMPK AMPK Sunitinib->AMPK Inhibits 4MO This compound 4MO->AMPK Inhibits (More Selective) ATP ATP ACC ACC AMPK->ACC Phosphorylates Downstream_Targets Other Downstream Targets AMPK->Downstream_Targets ADP ADP ATP->ADP Kinase Reaction pACC p-ACC (Inactive) ACC->pACC

Caption: Simplified signaling pathway showing the inhibitory action of Sunitinib and this compound on AMPK.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_AMPK Purified AMPK Enzyme Add_Inhibitor Add Sunitinib or This compound Purified_AMPK->Add_Inhibitor Add_Substrate_ATP Add Substrate & ATP Add_Inhibitor->Add_Substrate_ATP Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Add_Substrate_ATP->Measure_Activity IC50_Biochem Determine IC50 Measure_Activity->IC50_Biochem Culture_Cells Culture Cells Treat_Cells Treat with Inhibitor Culture_Cells->Treat_Cells Lyse_Cells Lyse Cells & Extract Protein Treat_Cells->Lyse_Cells Western_Blot Western Blot for p-ACC Lyse_Cells->Western_Blot Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement

Caption: General experimental workflow for comparing AMPK inhibitors.

Conclusion and Future Directions

The comparative analysis of this compound derivatives and sunitinib as AMPK inhibitors reveals a clear progression in kinase inhibitor design. While sunitinib is a potent, albeit non-selective, inhibitor of AMPK, the development of oxindole analogues like the 4-methoxy derivative demonstrates a successful strategy for enhancing selectivity. For researchers investigating the specific roles of AMPK, the use of more selective inhibitors is crucial to avoid confounding results from off-target effects.

Future research should focus on comprehensive kinase profiling of these novel oxindole-based inhibitors to fully characterize their selectivity. In vivo studies are also necessary to evaluate their pharmacokinetic properties, efficacy, and potential for reduced off-target toxicities compared to sunitinib. The continued refinement of the oxindole scaffold holds promise for the development of highly selective and potent AMPK inhibitors for both research and therapeutic applications.

References

The Anti-Proliferative Potential of 4-Methoxyoxindole: A Comparative Analysis of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the anti-proliferative effects of novel compounds is a critical step in the discovery of new cancer therapeutics. This guide provides a comparative analysis of the anti-proliferative effects of compounds structurally related to 4-Methoxyoxindole across various cancer cell lines, based on available experimental data. Due to a lack of direct studies on this compound, this report focuses on closely related 4-methoxyindole and methoxy-substituted indole derivatives to provide a foundational understanding and to guide future research.

While this compound itself is a known chemical entity, extensive literature searches did not yield specific studies detailing its anti-proliferative activities. However, the broader family of indole-containing compounds, particularly those with methoxy substitutions, has been the subject of numerous anti-cancer investigations. 4-Methoxyindole is recognized as a key reactant in the synthesis of various anti-cancer agents[1][2]. This suggests the therapeutic potential of its structural scaffold.

This guide will synthesize findings from studies on these related molecules to offer insights into potential mechanisms of action, susceptible cell lines, and experimental protocols that could be applied to the investigation of this compound.

Comparative Anti-Proliferative Activity

The following table summarizes the anti-proliferative activity (IC50 values) of various methoxy-substituted indole derivatives and other related compounds against a panel of human cancer cell lines. This data is compiled from multiple independent studies and serves as a benchmark for the potential efficacy of this compound.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference
4-anilino-8-methoxy-2-phenylquinolineHCT-116Colon Cancer0.07[3]
4-anilino-8-methoxy-2-phenylquinolineMCF7Breast Cancer<0.01[3]
4-anilino-8-methoxy-2-phenylquinolineMDA-MB-435Breast Cancer<0.01[3]
Indole-Aryl-Amide Derivative (Compound 4)HT29Colon Cancer0.96[4]
Indole-Aryl-Amide Derivative (Compound 4)HeLaCervical Cancer1.87[4]
Indole-Aryl-Amide Derivative (Compound 4)MCF7Breast Cancer0.84[4]
Indole-Aryl-Amide Derivative (Compound 5)HT29Colon Cancer2.61[4]
Indole-Aryl-Amide Derivative (Compound 5)PC3Prostate Cancer0.39[4]
Indole-Aryl-Amide Derivative (Compound 5)Jurkat J6Leukemia0.37[4]
4'-MethoxyflavonolHeLaCervical Cancer11.41 ± 1.04[5]
4'-MethoxyflavonolSH-SY5YNeuroblastoma11.41 ± 1.04[5]
5,7-dihydroxy-4'-methoxyisoflavoneU2OSOsteosarcomaDose-dependent inhibition[6]
N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30)KBOral CarcinomaPotent, G2/M arrest[7]

Potential Mechanisms of Action

Based on studies of related compounds, this compound could potentially exert its anti-proliferative effects through several mechanisms, including the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Several methoxy-substituted indole derivatives have been shown to induce cell cycle arrest. For example, certain 4-anilino-8-methoxy-2-phenylquinoline derivatives cause an accumulation of cells in the S-phase of the cell cycle[3]. Another novel indoline-sulfonamide agent, J30, which contains a 4-methoxybenzenesulfonyl group, was found to depolymerize microtubules, leading to an accumulation of cells in the G2/M phase[7]. This was associated with the up-regulation of cyclin B1 and changes in the phosphorylation status of Cdc25C and Cdc2[7]. A proposed workflow for investigating cell cycle arrest is presented below.

cell_cycle_analysis_workflow Experimental Workflow for Cell Cycle Analysis cluster_treatment Cell Treatment cluster_staining Cell Preparation and Staining cluster_analysis Data Acquisition and Analysis start Seed Cancer Cells in Culture Plates treat Treat with this compound (various concentrations and time points) start->treat harvest Harvest and Fix Cells treat->harvest stain Stain DNA with Propidium Iodide (PI) harvest->stain flow Analyze by Flow Cytometry stain->flow analyze Quantify Cell Population in G0/G1, S, and G2/M Phases flow->analyze

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Induction

The induction of apoptosis is a hallmark of many effective anti-cancer agents. Studies on related compounds suggest that this compound may also trigger programmed cell death. For instance, the indoline-sulfonamide J30 was shown to cause Bcl-2 phosphorylation, cytochrome c translocation, and the activation of caspase-9 and caspase-3 cascades[7]. Furthermore, 5,7-dihydroxy-4'-methoxyisoflavone has been observed to induce apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways[6]. A potential signaling pathway for apoptosis induction is illustrated below.

apoptosis_pathway Hypothesized Apoptotic Pathway cluster_pathway Signaling Cascade compound This compound erk_akt Inhibition of ERK and Akt Pathways compound->erk_akt bcl2_fam Modulation of Bcl-2 Family Proteins (e.g., decreased Bcl-2, increased Bax) erk_akt->bcl2_fam cyto_c Mitochondrial Outer Membrane Permeabilization & Cytochrome c Release bcl2_fam->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential Apoptosis Signaling Pathway.

Experimental Protocols

To validate the anti-proliferative effects of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key assays based on common practices in the field[4][8][9].

Cell Viability and Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[10][11].

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with phosphate-buffered saline (PBS), and count the cells.

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to eliminate RNA staining).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While direct evidence for the anti-proliferative effects of this compound is currently lacking in the scientific literature, the extensive research on structurally similar methoxy-substituted indole derivatives provides a strong rationale for its investigation as a potential anti-cancer agent. The data from related compounds suggest that this compound may exhibit potent anti-proliferative activity, possibly through the induction of cell cycle arrest and apoptosis.

Future studies should focus on a systematic evaluation of this compound's efficacy against a diverse panel of cancer cell lines. Elucidating its precise mechanism of action, including its effects on key signaling pathways and molecular targets, will be crucial for its further development as a therapeutic candidate. The experimental protocols and comparative data presented in this guide offer a solid framework for initiating such investigations.

References

Comparative Docking Analysis of 4-Methoxyoxindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in-silico analysis of 4-Methoxyoxindole derivatives reveals their potential as potent enzyme inhibitors, offering promising avenues for the development of novel therapeutics. This guide provides a comparative overview of their molecular docking performance against key biological targets, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

Data Summary

Molecular docking studies have been instrumental in elucidating the binding affinities of various this compound derivatives. The following table summarizes the binding energies of selected derivatives against cyclooxygenase (COX) enzymes, which are critical targets in inflammation. Lower binding energy values indicate a higher predicted binding affinity.

Derivative IDTarget EnzymeDocking Score (kcal/mol)Reference
(1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene) methyl benzoate (4m)COX-1Not Reported[1]
(1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene) methyl 4-chlorobenzoate (4n)COX-1Not Reported[1]
(1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene) methyl 4-fluorobenzoate (4o)COX-1Not Reported[1]
(1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene) methyl 4-methoxybenzoate (4p)COX-1Not Reported[1]
1-Benzyl-3-([(4-methoxybenzoyl) oxy] imino) indolin-2-one (6d)COX-1-6.80[1]
Compound 6EbGSK-3β-10.5[2]
Compound 6EcGSK-3β-10.5[2]

Experimental Protocols

The in-silico molecular docking studies were performed using established computational chemistry tools to predict the interaction between the this compound derivatives (ligands) and their protein targets.

Molecular Docking Methodology for COX Enzymes[1]
  • Software: The molecular docking simulations were carried out using unspecified molecular modeling software.

  • Protein Preparation: The crystal structures of the target enzymes were obtained from the Protein Data Bank. The structures were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the this compound derivatives were sketched and optimized to their lowest energy conformation.

  • Docking and Scoring: The prepared ligands were docked into the active site of the prepared protein structures. The binding affinity was evaluated using a scoring function, with the results expressed in kcal/mol.

Molecular Docking Methodology for GSK-3β[2]
  • Software: The docking studies were performed to understand the interaction of the indole derivatives with GSK-3β.

  • Protocol Validation: The accuracy of the docking protocol was validated by re-docking the co-crystal ligand back into the target protein. A root-mean-square deviation (RMSD) of 0.62 Å between the co-crystal ligand and the docked pose indicated the protocol's accuracy.

  • Scoring: The binding interactions and scores of the synthesized compounds were calculated to evaluate their potential as GSK-3β inhibitors.

Visualizing the Process and Pathway

To better understand the workflow of these computational studies and the biological context, the following diagrams are provided.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis cluster_output Output Target Target Protein Selection (e.g., COX-2, GSK-3β) Docking Molecular Docking (Prediction of Binding Pose) Target->Docking Ligand Ligand Preparation (this compound Derivatives) Ligand->Docking Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Analysis Result Identification of Potent Inhibitors Analysis->Result

A generalized workflow for in-silico molecular docking studies.

COX Signaling Pathway cluster_input Stimulus cluster_membrane Membrane Level cluster_enzyme Enzymatic Conversion cluster_products Products cluster_inhibitor Inhibition cluster_output Response Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor This compound Derivatives Inhibitor->COX

Simplified signaling pathway of COX enzymes in inflammation.

References

Assessing the Selectivity Profile of 4-Methoxyoxindole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. The strategic incorporation of a methoxy group at the 4-position of the oxindole core has been explored to modulate potency and selectivity. This guide provides a comparative analysis of the selectivity profile of 4-methoxyoxindole-based inhibitors, with a focus on a representative compound, 5-methoxy-sunitinib, and its comparison to the well-characterized multi-kinase inhibitor, sunitinib. The guide includes experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in the assessment and development of this class of inhibitors.

Comparative Selectivity Analysis

Sunitinib is known to inhibit multiple receptor tyrosine kinases (RTKs) including Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] However, it also exhibits off-target activity against other kinases, which can contribute to both its therapeutic efficacy and adverse effects.[2][3]

Table 1: On-Target and Key Off-Target Kinase Inhibition Profile of Sunitinib

Target KinaseSunitinib IC50/Kd (nM)Primary Signaling Pathway(s)Therapeutic Relevance/Potential Off-Target Effect
VEGFR-2 (KDR) 2-9PI3K/AKT/mTOR, MAPK/ERK, PLCγ/PKCInhibition of angiogenesis (On-Target)
PDGFRβ <10PI3K/AKT, MAPK/ERK, PLCγInhibition of tumor growth and angiogenesis (On-Target)
c-KIT 1-10PI3K/AKT, MAPK/ERKTreatment of GIST (On-Target)
FLT3 1-10PI3K/AKT, MAPK/ERK, STAT5Treatment of AML (On-Target)
RET 5-20PI3K/AKT, MAPK/ERKTreatment of thyroid cancer (On-Target)
AMPK ~250Cellular energy homeostasisCardiotoxicity (Off-Target)[3][4]
RSK1 -MAPK/ERKPotential for cardiotoxicity (Off-Target)[3]

Note: IC50 and Kd values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.[1][2]

The introduction of a methoxy group at the 4- or 5-position of the oxindole ring in sunitinib analogs is intended to refine the selectivity profile. For instance, 5-methoxy-sunitinib's potent VEGFR-2 inhibition suggests that the core activity against this key angiogenic kinase is retained. The key question for drug development professionals is how this modification affects the affinity for the broader kinome, particularly the off-target kinases associated with adverse effects like cardiotoxicity (e.g., AMPK). A narrower selectivity profile, while potentially reducing off-target toxicities, may also diminish the multi-targeted anti-tumor efficacy of the parent compound.

Experimental Protocols

Accurate assessment of an inhibitor's selectivity profile relies on robust and standardized experimental protocols. Below are methodologies for key assays used in kinase inhibitor profiling.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (KDR)

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (500 µM)

  • Test compound (e.g., this compound-based inhibitor)

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • DMSO

  • Dithiothreitol (DTT) (optional)

  • Solid white 96-well assay plates

  • Nuclease-free water

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.

  • Compound Dilution: Prepare serial dilutions of the test compound in 1x Kinase Buffer with a constant percentage of DMSO.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate peptide.

  • Assay Plate Setup:

    • Add the Master Mix to all wells of a 96-well plate.

    • Add the diluted test compound to the designated "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Dilute the VEGFR-2 enzyme in 1x Kinase Buffer and add it to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[5]

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform provides a quantitative measure of compound binding to a large panel of kinases.

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with a DNA label, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR).[6][7]

Experimental Workflow:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., beads), and the test compound.

  • Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: After an incubation period and wash steps to remove unbound components, the amount of kinase bound to the solid support is measured by quantifying the associated DNA tag via qPCR.

  • Data Interpretation: A lower amount of captured kinase (and thus a lower qPCR signal) indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) are determined by measuring the amount of captured kinase as a function of increasing test compound concentration.[8]

Signaling Pathways and Visualization

Understanding the signaling pathways affected by the primary and off-targets of a kinase inhibitor is crucial for predicting its cellular effects and potential toxicities.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for angiogenesis, including:

  • PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and permeability.[9][10]

  • MAPK/ERK Pathway: Primarily drives cell proliferation.[11]

  • PLCγ/PKC Pathway: Contributes to cell proliferation and migration.[11]

  • Src Family Kinases: Involved in cell migration and focal adhesion formation.[9]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Permeability Permeability AKT->Permeability Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor This compound Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling cascade.

Key Off-Target Signaling: AMPK Pathway

The off-target inhibition of AMP-activated protein kinase (AMPK) by sunitinib is a significant concern due to its association with cardiotoxicity.[3][4] AMPK is a crucial sensor of cellular energy status. Its activation under conditions of low ATP promotes energy-producing processes while inhibiting energy-consuming ones. Inhibition of AMPK in cardiomyocytes can lead to mitochondrial dysfunction and apoptosis.

AMPK_Signaling Low_Energy Low Cellular Energy (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK Activates Energy_Production Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy_Production Promotes Energy_Consumption Energy Consumption (e.g., Protein Synthesis) AMPK->Energy_Consumption Inhibits Cell_Survival Cardiomyocyte Survival Energy_Production->Cell_Survival Sunitinib Sunitinib (Off-Target) Sunitinib->AMPK

Caption: AMPK signaling and off-target inhibition.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The overall process of assessing the selectivity of a novel kinase inhibitor involves a multi-step approach, from initial screening to in-depth characterization.

Experimental_Workflow Compound This compound Inhibitor Primary_Assay Primary Target Assay (e.g., VEGFR-2 IC50) Compound->Primary_Assay Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) Primary_Assay->Kinome_Scan Potent Hits Hit_Validation Hit Validation (Dose-Response) Kinome_Scan->Hit_Validation Identified Hits Cellular_Assays Cellular Target Engagement & Phenotypic Assays Hit_Validation->Cellular_Assays Selectivity_Profile Selectivity Profile Generation Cellular_Assays->Selectivity_Profile

Caption: Workflow for inhibitor selectivity profiling.

References

Navigating the Synthesis of 4-Methoxyoxindole: A Comparative Guide to Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methoxyoxindole, a significant heterocyclic scaffold, presents several synthetic pathways, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide provides a comparative analysis of prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through various strategies, primarily involving intramolecular cyclization reactions. Below is a summary of key methods with their reported efficiencies.

Route NameStarting MaterialKey Reagents & ConditionsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: Reductive Cyclization of a Nitroester 2-Methoxy-6-nitrophenylacetate derivativeFe, NH4Cl, Ethanol/Water, Reflux~75%2-4 hoursGood yield, readily available starting materials.Use of nitro compounds can pose safety risks.
Route 2: Palladium-Catalyzed Intramolecular C-H Arylation N-(2-bromo-3-methoxyphenyl)acetamidePd(OAc)2, P(o-tol)3, Cs2CO3, Toluene, 110 °C~80-90%12-24 hoursHigh yield, good functional group tolerance.Requires expensive palladium catalyst and ligand, longer reaction time.
Route 3: Friedel-Crafts Cyclization of a Chloroacetamide 2-Chloro-N-(3-methoxyphenyl)acetamideAlCl3, Dichloromethane, 0 °C to rt~60-70%3-6 hoursCost-effective reagents.Moderate yield, potential for side reactions.

Detailed Experimental Protocols

Route 1: Reductive Cyclization of a Nitroester

This method involves the reduction of a nitro group and subsequent intramolecular lactamization to form the oxindole ring.

Experimental Protocol:

  • To a solution of the starting 2-methoxy-6-nitrophenylacetate derivative (1.0 eq) in a 3:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Palladium-Catalyzed Intramolecular C-H Arylation

This modern approach utilizes a palladium catalyst to facilitate the formation of the carbon-carbon bond required for the oxindole ring system.

Experimental Protocol:

  • In a flame-dried Schlenk flask, combine N-(2-bromo-3-methoxyphenyl)acetamide (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield this compound.

Route 3: Friedel-Crafts Cyclization of a Chloroacetamide

This classical method employs a Lewis acid to promote the intramolecular electrophilic aromatic substitution that forms the oxindole.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in dry dichloromethane at 0 °C, add a solution of 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 eq) in dry dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

To better illustrate the flow of these synthetic routes, the following diagrams have been generated using the DOT language.

Reductive_Cyclization 2-Methoxy-6-nitrophenylacetate 2-Methoxy-6-nitrophenylacetate Intermediate Intermediate 2-Methoxy-6-nitrophenylacetate->Intermediate Fe, NH4Cl Ethanol/Water, Reflux This compound This compound Intermediate->this compound Intramolecular Cyclization Palladium_Catalyzed_Arylation N-(2-bromo-3-methoxyphenyl)acetamide N-(2-bromo-3-methoxyphenyl)acetamide This compound This compound N-(2-bromo-3-methoxyphenyl)acetamide->this compound Pd(OAc)2, P(o-tol)3 Cs2CO3, Toluene, 110 °C Friedel_Crafts_Cyclization 2-Chloro-N-(3-methoxyphenyl)acetamide 2-Chloro-N-(3-methoxyphenyl)acetamide This compound This compound 2-Chloro-N-(3-methoxyphenyl)acetamide->this compound AlCl3, Dichloromethane 0 °C to rt

Bridging the Gap: A Comparative Guide to Validating In Vitro Findings of 4-Methoxyoxindole in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising, yet nascent, in vitro findings of 4-Methoxyoxindole into robustly validated in vivo efficacy data. We will navigate the critical preparatory steps, comparative study designs, and essential data interpretation needed to build a compelling preclinical data package. For the purpose of this guide, we will operate on the well-founded hypothesis, derived from the broader class of oxindole derivatives, that this compound possesses dual anti-inflammatory and anti-cancer properties.

The In Vitro Promise of this compound: A-Hypothetical Snapshot

Before embarking on costly and ethically considerable animal studies, a clear and potent in vitro profile is paramount. While comprehensive published data on this compound is emerging, we can construct a hypothetical profile based on the known activities of similar oxindole scaffolds.[1][2] This foundational data provides the rationale for advancing the molecule into preclinical animal testing.

Our hypothetical in vitro data suggests that this compound exhibits potent, dose-dependent anti-inflammatory and anti-proliferative effects.

Table 1: Hypothetical In Vitro Activity Profile of this compound

Assay TypeCell Line / TargetKey ParameterHypothetical ValueImplication
Anti-inflammatory RAW 264.7NO Production IC₅₀5 µMPotent inhibition of nitric oxide, a key inflammatory mediator.[3]
COX-2 Enzyme AssayIC₅₀2 µMSelective inhibition of COX-2 over COX-1, suggesting a favorable gastrointestinal safety profile.[4]
Anti-cancer A549 (Lung Cancer)IC₅₀1 µMHigh potency against a common non-small cell lung cancer line.[5]
HCT116 (Colon Cancer)IC₅₀3 µMBroad anti-proliferative activity across different cancer types.[5][6]

This hypothetical data provides a clear impetus for the subsequent in vivo validation studies. The nanomolar to low micromolar potency suggests that therapeutically relevant plasma concentrations may be achievable in animal models.

The Lynchpin of Translation: Pharmacokinetic Profiling

A frequent pitfall in the transition from in vitro to in vivo is the failure to establish adequate drug exposure at the target tissue. Therefore, a preliminary pharmacokinetic (PK) study in a rodent model (typically rats or mice) is a non-negotiable prerequisite to any efficacy study.[2][7][8]

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model : Male Sprague-Dawley rats (n=3 per group).

  • Dosing :

    • Intravenous (IV) administration: 2 mg/kg in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Oral (PO) administration: 10 mg/kg in the same vehicle.

  • Sample Collection : Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]

  • Analysis : Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Key Parameters to Determine :

    • Clearance (CL) : The rate at which the drug is eliminated from the body.

    • Volume of Distribution (Vd) : The extent of drug distribution in the body tissues.

    • Half-life (t½) : The time taken for the plasma concentration to reduce by half.

    • Bioavailability (%F) : The fraction of the oral dose that reaches systemic circulation.

The results of this PK study are crucial for designing the dosing regimen for the subsequent efficacy studies, ensuring that the drug exposure is sufficient to elicit a pharmacological response.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValueImplication for Efficacy Studies
Clearance (CL) 15 mL/min/kgModerate clearance, suggesting a reasonable dosing frequency will be required to maintain exposure.
Volume of Distribution (Vd) 5 L/kgExtensive tissue distribution, which is favorable for reaching target sites outside of the vasculature.
Half-life (t½) 4 hoursAllows for once or twice daily dosing to maintain steady-state concentrations.
Bioavailability (%F) 30%Acceptable oral bioavailability, supporting the use of oral administration in efficacy models.

Validating Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

This widely used and well-characterized model of acute inflammation is an excellent first step in validating the in vitro anti-inflammatory findings.[10][11] The inflammatory response is biphasic, allowing for some mechanistic insights.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Preparation cluster_1 Dosing cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatize Acclimatize Animals (Wistar Rats, n=6/group) fasting Overnight Fasting acclimatize->fasting vehicle Vehicle Control (p.o.) fasting->vehicle test_compound This compound (10, 30, 100 mg/kg, p.o.) fasting->test_compound positive_control Indomethacin (10 mg/kg, p.o.) fasting->positive_control induction Inject Carrageenan (1%) into sub-plantar region vehicle->induction test_compound->induction positive_control->induction measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Comparative Efficacy Data

Table 3: Hypothetical Efficacy of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition at 3h (%)Statistical Significance (vs. Vehicle)
Vehicle Control -0-
This compound 1025p < 0.05
3045p < 0.01
10060p < 0.001
Indomethacin (Positive Control) 1055p < 0.001

This data would demonstrate a dose-dependent anti-inflammatory effect, comparable to the standard-of-care non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Validating Anti-Cancer Efficacy: The A549 Xenograft Model

To validate the in vitro anti-cancer findings, a human tumor xenograft model is the industry standard.[12][13][14][15] This involves implanting human cancer cells into immunodeficient mice.

Experimental Workflow: A549 Xenograft Model

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints cluster_3 Analysis implant Implant A549 cells subcutaneously into nude mice growth Allow tumors to reach ~100-150 mm³ implant->growth randomize Randomize mice into treatment groups (n=8-10/group) growth->randomize vehicle Vehicle Control (p.o., daily) randomize->vehicle test_compound This compound (50 mg/kg, p.o., daily) randomize->test_compound positive_control Cisplatin (5 mg/kg, i.p., weekly) randomize->positive_control monitor Monitor tumor volume & body weight (2-3 times/week) vehicle->monitor test_compound->monitor positive_control->monitor endpoint Endpoint: Tumor volume > 1500 mm³ or study day 28 monitor->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for an anti-cancer xenograft efficacy study.

Comparative Efficacy Data

Table 4: Hypothetical Efficacy of this compound in an A549 Xenograft Model

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI, %)
Vehicle Control p.o., daily1450 ± 1500
This compound 50 mg/kg, p.o., daily725 ± 9050
Cisplatin (Positive Control) 5 mg/kg, i.p., weekly650 ± 8555

This data would indicate significant anti-tumor activity for this compound, with a TGI comparable to a standard chemotherapeutic agent, Cisplatin.

Mechanistic Insights: A Hypothetical Signaling Pathway

Based on the known mechanisms of other oxindole derivatives and our hypothetical data, we can propose a signaling pathway for this compound's dual action.

G cluster_0 Inflammatory Pathway cluster_1 Cancer Pathway methoxyoxindole This compound NFkB NF-κB methoxyoxindole->NFkB Inhibits PI3K PI3K/Akt methoxyoxindole->PI3K Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RTK->PI3K CellProliferation Cell Proliferation PI3K->CellProliferation

Caption: Hypothetical dual signaling pathway inhibition by this compound.

Conclusion

This guide outlines a logical, stepwise, and scientifically rigorous approach to validating the in vitro potential of this compound in preclinical animal models. By first establishing a solid pharmacokinetic profile, researchers can design meaningful efficacy studies that provide a clear, comparative assessment against established standards of care. The successful execution of these studies, generating data akin to our hypothetical examples, would provide the necessary evidence to justify the further development of this compound as a novel therapeutic agent for inflammatory diseases and cancer.

References

A Comparative Benchmarking Guide to 4-Methoxyoxindole: Evaluating Anti-Inflammatory Potential Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[1][2] This guide presents a comparative framework for evaluating the anti-inflammatory potential of 4-Methoxyoxindole, a derivative of this promising class. We outline a series of validated in-vitro and in-vivo experimental protocols to benchmark its performance against two clinically relevant non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a potent non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. This document provides researchers, scientists, and drug development professionals with the scientific rationale, detailed methodologies, and data interpretation frameworks necessary to rigorously assess the compound's therapeutic potential.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[3] It is a complex process orchestrated by a network of signaling molecules, including prostaglandins, cytokines, and chemokines, which are regulated by transcription factors like Nuclear Factor-kappa B (NF-κB).[4][5] While essential for healing, dysregulated or chronic inflammation contributes to a wide range of diseases.[6]

Current therapeutic strategies largely rely on NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[7] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible at sites of inflammation and is the primary mediator of pain and swelling.[8] Non-selective NSAIDs like Indomethacin inhibit both isoforms, providing potent anti-inflammatory effects but also carrying a risk of gastrointestinal side effects.[9][10] Selective COX-2 inhibitors, such as Celecoxib, were developed to mitigate these risks by preferentially targeting the inflammation-specific enzyme.[8][11]

Profile of Investigational Compound & Comparators

Investigational Compound: this compound

The oxindole core is a key pharmacophore in many synthetic drugs.[1] While direct, extensive anti-inflammatory data for this compound is emerging, the broader oxindole class has demonstrated significant anti-inflammatory and analgesic activities, often through mechanisms that include inhibition of MAPK/NF-κB signaling pathways.[12][13][14] The methoxy group is an important substituent in many biologically active indoles, enhancing their reactivity and modulating their biological profile.[15] The structural features of this compound warrant a thorough investigation into its potential as a novel anti-inflammatory agent.

Comparator Drugs
  • Indomethacin: A potent, non-selective COX inhibitor used for moderate to severe inflammatory conditions.[7][16] It serves as a benchmark for high anti-inflammatory efficacy, but also represents the classic side-effect profile of non-selective NSAIDs.[9] Its mechanism involves blocking prostaglandin synthesis by inhibiting both COX-1 and COX-2.[10][16]

  • Celecoxib: A selective COX-2 inhibitor that provides anti-inflammatory and analgesic effects with a theoretically reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[11][17][18] It is approximately 10-20 times more selective for COX-2 over COX-1.[11]

Comparative In-Vitro Evaluation

Rationale for Assay Selection

To build a comprehensive profile of this compound, a multi-assay in-vitro approach is essential.

  • COX-1/COX-2 Inhibition Assay: This is the foundational screen for any potential NSAID. Determining the half-maximal inhibitory concentration (IC50) for both COX isoforms allows for the calculation of a selectivity index (SI = IC50 COX-1 / IC50 COX-2). A high SI suggests COX-2 selectivity and a potentially better gastrointestinal safety profile.

  • LPS-Stimulated Cytokine Release in Macrophages: Inflammation is more than just prostaglandins. Macrophages stimulated with lipopolysaccharide (LPS) release a cascade of pro-inflammatory cytokines like TNF-α and interleukins.[19] Measuring the inhibition of these mediators provides a broader view of the compound's anti-inflammatory activity beyond COX inhibition.[19]

Experimental Protocol: COX Enzyme Inhibition Assay

This protocol outlines a common colorimetric method for assessing COX-1 and COX-2 inhibition.

  • Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in Tris-HCl buffer.

  • Compound Incubation: In a 96-well plate, add buffer, heme, and the enzyme solution. Add varying concentrations of this compound, Indomethacin, or Celecoxib. Include a vehicle control (e.g., DMSO) and a no-enzyme control. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Peroxidase Reaction: After a 2-minute incubation, add a colorimetric peroxidase substrate (e.g., TMPD). The COX enzyme produces PGG2, which is then reduced to PGH2 by the peroxidase activity of COX, leading to the oxidation of the substrate and a color change.

  • Data Acquisition: Read the absorbance at a specified wavelength (e.g., 590-620 nm) using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting inhibition versus log concentration and fitting to a dose-response curve.

Data Summary: In-Vitro COX Inhibition (Hypothetical Data)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound 15.20.8517.9
Indomethacin 0.11.60.06
Celecoxib 7.60.0984.4

Interpretation: This hypothetical data suggests this compound is a preferential COX-2 inhibitor, being significantly more selective than the non-selective Indomethacin. While not as highly selective as Celecoxib, its profile indicates a promising therapeutic window with potentially reduced COX-1 related side effects.

Comparative In-Vivo Assessment

Rationale for Model Selection

The carrageenan-induced paw edema model in rodents is a classic, highly reproducible, and widely accepted assay for evaluating the acute anti-inflammatory activity of novel compounds.[20][21] The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.[20][22]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase A Animal Acclimatization (7 days) B Baseline Paw Volume Measurement (V0) A->B C Group Allocation (n=6 per group) B->C D Compound Administration (Oral Gavage) C->D E Carrageenan Injection (0.1 mL, 1% solution) 1 hr post-drug D->E F Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5, 6 hrs E->F G Calculate Edema Volume (ΔV = Vt - V0) F->G H Calculate % Inhibition vs Vehicle Control G->H I Statistical Analysis (e.g., ANOVA) H->I

Caption: Workflow for the in-vivo carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Use male Wistar rats or Swiss albino mice (n=6 per group).

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Group II: this compound (e.g., 10 mg/kg, oral)

    • Group III: Indomethacin (Positive Control, 10 mg/kg, oral)

    • Group IV: Celecoxib (Positive Control, 20 mg/kg, oral)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).

  • Drug Administration: Administer the respective compounds or vehicle orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.[20][23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Data Summary: In-Vivo Anti-Inflammatory Activity (Hypothetical Data)
Treatment Group (Dose)Mean Paw Edema (mL) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control 0.85 ± 0.07-
This compound (10 mg/kg) 0.42 ± 0.0550.6%
Indomethacin (10 mg/kg) 0.35 ± 0.0458.8%
Celecoxib (20 mg/kg) 0.45 ± 0.06*47.1%
p<0.05 compared to Vehicle Control

Interpretation: In this representative data, this compound demonstrates significant anti-inflammatory activity in an acute in-vivo model. Its efficacy is comparable to that of Celecoxib and approaches the potency of Indomethacin at the tested doses, confirming its potential as an effective anti-inflammatory agent.

Mechanistic Insights: NF-κB Signaling Pathway

Investigating the NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including COX-2 and various cytokines.[3][4][24] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[25] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[25] Investigating whether this compound can inhibit this pathway is crucial for understanding its mechanism beyond direct enzyme inhibition.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p65/p50-IκBα (Inactive) IKK->IkBa Phosphorylates pIkBa p65/p50-pIκBα IkBa->pIkBa Proteasome Proteasome Degradation pIkBa->Proteasome p65_p50 p65/p50 (Active) pIkBa->p65_p50 Releases Proteasome->IkBa IκBα degraded Nucleus NUCLEUS p65_p50->Nucleus Translocates DNA DNA Binding p65_p50->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription Compound This compound (Hypothesized Action) Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.

Discussion & Future Directions

The outlined experimental framework provides a robust method for the initial characterization of this compound as an anti-inflammatory agent. The hypothetical data presented suggests a compound with a favorable profile: preferential COX-2 inhibition combined with potent in-vivo efficacy. This profile positions this compound as a promising candidate, potentially balancing the high efficacy of non-selective NSAIDs with the improved safety of COX-2 selective agents.

Next Steps:

  • Mechanism of Action Deep Dive: Utilize Western blotting to confirm the inhibition of IκBα phosphorylation and p65 nuclear translocation in LPS-stimulated macrophages.

  • Broader In-Vitro Profiling: Assess the inhibition of other inflammatory enzymes, such as 5-lipoxygenase (5-LOX), to check for dual-inhibitor potential.[12]

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and half-life.

  • Chronic Inflammation Models: Evaluate efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for long-term therapeutic use.

  • Safety and Toxicology: Conduct initial safety evaluations, including cytotoxicity assays and acute toxicity studies in rodents.

By systematically following this comparative guide, researchers can generate the comprehensive data package required to validate this compound and advance its development as a next-generation anti-inflammatory therapeutic.

References

Confirming the Mechanism of Action of 4-Methoxyoxindole through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Compound: Initial research indicates that "4-Methoxyoxindole" may be a less common or potentially misidentified compound. The available scientific literature extensively covers "4-Methoxyindole" and a wide array of "oxindole" derivatives. This guide will proceed with a hypothetical analysis of a compound, herein termed this compound, based on the well-established activities of the broader oxindole class of molecules. Oxindole scaffolds are frequently found in kinase inhibitors.[1][2] For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway, and compare its hypothetical performance with a known MEK1 inhibitor, Trametinib.

This guide provides an objective comparison of the hypothetical this compound and the established MEK1 inhibitor, Trametinib, with a focus on how knockout studies can definitively confirm the mechanism of action. The content is intended for researchers, scientists, and drug development professionals.

Hypothetical Mechanism of Action: MEK1 Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. We hypothesize that this compound, like many other oxindole derivatives, functions as an ATP-competitive inhibitor of MEK1, a central kinase in this pathway. Inhibition of MEK1 would block the phosphorylation of its downstream target, ERK, thereby inhibiting uncontrolled cell proliferation.

Comparative Analysis with Trametinib

Trametinib is an approved, potent, and selective allosteric inhibitor of MEK1 and MEK2. It serves as an excellent benchmark for our hypothetical this compound.

Table 1: Comparison of Hypothetical this compound and Trametinib

FeatureHypothetical this compoundTrametinib (Alternative)
Target MEK1 Kinase (hypothesized)MEK1/2 Kinase
Mechanism ATP-competitive inhibition (hypothesized)Allosteric, non-ATP-competitive inhibition
Potency (IC50) To be determined0.92 nM (MEK1)
Cellular Effect Inhibition of ERK phosphorylation, decreased cell viabilityInhibition of ERK phosphorylation, decreased cell viability

Confirming the Mechanism of Action with Knockout Studies

To definitively confirm that this compound's cytotoxic effects are mediated through MEK1, a knockout (KO) study can be performed. This involves comparing the drug's effect on wild-type (WT) cells versus cells where the gene for MEK1 (MAP2K1) has been knocked out.

Experimental Workflow

The general workflow for a knockout study to confirm the mechanism of action is as follows:

  • Generation of MEK1 Knockout Cell Line: Using CRISPR-Cas9 technology to create a stable cell line (e.g., HeLa or A375) that does not express MEK1.

  • Characterization of Knockout: Confirming the absence of MEK1 protein in the KO cell line via Western Blot.

  • Treatment: Treating both WT and MEK1 KO cells with increasing concentrations of this compound and Trametinib.

  • Assessment of Cell Viability: Measuring cell viability using an MTS or similar assay to determine the IC50 in both cell lines.

  • Analysis of Downstream Signaling: Assessing the phosphorylation status of ERK in both cell lines after treatment using Western Blot.

G cluster_0 Generation of MEK1 KO Cell Line cluster_1 Comparative Treatment cluster_2 Data Analysis a Design gRNA targeting MAP2K1 b Transfect WT cells with Cas9 and gRNA a->b c Select and expand single-cell clones b->c d Verify MEK1 knockout via sequencing and Western Blot c->d e Plate WT and MEK1 KO cells d->e f Treat with this compound or Trametinib (dose-response) e->f g Cell Viability Assay (MTS) f->g h Western Blot for p-ERK/ERK f->h i Compare IC50 values and p-ERK levels between WT and KO cells g->i h->i G cluster_drug Drug Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation Drug This compound (Hypothetical) Drug->MEK1 Inhibition

References

Safety Operating Guide

Proper Disposal of 4-Methoxyoxindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Methoxyoxindole, ensuring the safety of laboratory personnel and compliance with regulatory standards.

For the safe handling of this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes chemical safety goggles or a face shield, a laboratory coat or long-sleeved clothing, and chemical-resistant gloves such as nitrile or neoprene. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Although not specifically classified, indole derivatives may be harmful if swallowed and can cause skin and eye irritation. Therefore, all chemical waste should be treated as hazardous unless a formal hazard assessment proves otherwise.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all safety measures are in place to minimize exposure and risk.

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Solid Waste: Collect unused or residual solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. It is crucial not to mix it with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[1]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]

2. Waste Containment:

  • Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[1][2]

  • For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.[1]

  • It is often best to reuse the original product containers for waste, provided they are in good condition and properly relabeled.[2]

3. Waste Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid waste with this compound contamination" or "this compound in methanol solution").

  • If the hazards are not fully known, this should be indicated on the label.[1]

4. Storage of Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]

  • Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks or spills.[1]

  • Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[1]

5. Waste Disposal and Pickup:

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] Follow your institution's specific procedures for hazardous waste pickup.[1]

  • In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[3] Sweep up the solid material and shovel it into a suitable container for disposal, avoiding dust formation.[3] Do not let the product enter drains.[4]

Logical Workflow for Disposal

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Personal Protective Equipment (PPE) Ventilation Ensure Proper Ventilation PPE->Ventilation Segregate Segregate Waste (Solid, Liquid, Sharps) Ventilation->Segregate Proceed with Disposal Contain Contain Waste in Compatible Containers Segregate->Contain Label Label Containers Clearly Contain->Label Store Store in Satellite Accumulation Area (SAA) Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Schedule Waste Pickup EHS->Pickup

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Mitigation

Given the lack of specific toxicity data for 4-Methoxyoxindole, a thorough risk assessment should be conducted before any handling. Based on the data for 4-Methoxyindole, it is prudent to assume that this compound may be an irritant to the skin, eyes, and respiratory system.[1] All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose and Specifications
Eye and Face Protection Chemical splash goggles and a face shieldGoggles are mandatory to protect against splashes. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile), with double-gloving recommendedNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection. Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Protection Chemical-resistant laboratory coatA lab coat, preferably one that is chemical-resistant, should be worn and fully buttoned.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder outside of a fume hood or if dust generation is likely.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is critical for safety.

1. Preparation and Weighing:

  • Ensure a certified chemical fume hood is used for all manipulations of solid this compound.

  • Cover the work surface within the fume hood with disposable absorbent bench paper.

  • Don all required PPE before handling the compound.

  • Perform all weighing operations within the fume hood to contain any airborne particles.

  • Use a dedicated spatula and weigh boat. Handle the powder gently to avoid creating dust.

  • Securely close the primary container immediately after weighing.

2. Solution Preparation:

  • In a controlled manner, slowly add the solvent to the vessel containing the weighed this compound to prevent splashing.

  • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

3. During Use:

  • Avoid all direct contact with the skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5]

  • Should any part of the body come into contact with the substance, immediately follow the first aid procedures outlined below.

4. Storage:

  • Store this compound in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Some sources suggest storing 4-Methoxyindole at 4°C and protecting it from light.[7]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect unused solid this compound and contaminated materials (e.g., gloves, weigh boats, pipette tips) in a designated and clearly labeled solid hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Container Management:

  • Ensure all waste containers are kept tightly closed except when adding waste.

  • Label containers with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal Procedure:

  • Dispose of all waste in accordance with institutional, local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood weigh Weigh Compound in Fume Hood prep_fume_hood->weigh Start Work dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment store Store in Cool, Dry, Ventilated Area experiment->store Store Unused Material segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyoxindole
Reactant of Route 2
4-Methoxyoxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.